molecular formula C9H11NO2 B3109174 N-(4-methoxybenzyl)formamide CAS No. 17061-63-1

N-(4-methoxybenzyl)formamide

Cat. No.: B3109174
CAS No.: 17061-63-1
M. Wt: 165.19 g/mol
InChI Key: DATDKKQVOOSHGC-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)formamide is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-12-9-4-2-8(3-5-9)6-10-7-11/h2-5,7H,6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DATDKKQVOOSHGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701289482
Record name N-[(4-Methoxyphenyl)methyl]formamide
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Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17061-63-1
Record name N-[(4-Methoxyphenyl)methyl]formamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17061-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(4-Methoxyphenyl)methyl]formamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-(4-methoxybenzyl)formamide chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-(4-methoxybenzyl)formamide: Structure, Properties, and Synthetic Utility

Introduction: Positioning a Key Synthetic Intermediate

This compound, identified by its CAS Number 17061-63-1, is a secondary amide that serves as a valuable intermediate in modern organic synthesis.[1][2][3] With the molecular formula C₉H₁₁NO₂, this compound incorporates a formamide group attached to a 4-methoxybenzyl (PMB) moiety.[2][3] While not an end-product in itself, its structural features make it a critical building block. Formamides are a pivotal class of compounds, acting as precursors for a wide array of functional groups and heterocyclic systems, including those found in approved pharmaceuticals and agrochemicals.[4] The presence of the 4-methoxybenzyl group, a well-established and versatile protecting group, further enhances its utility, offering a stable yet readily cleavable handle in complex multi-step syntheses.[5][6] This guide provides a detailed examination of its chemical and physical properties, a robust and modern synthesis protocol, and its applications in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's properties is fundamental to its effective application in a laboratory setting. This compound is a crystalline solid at room temperature.[4] Its key properties are summarized below, compiled from authoritative chemical databases.[1][2][3][7]

Core Physicochemical Properties
PropertyValueSource
IUPAC Name N-[(4-methoxyphenyl)methyl]formamidePubChem[2]
CAS Number 17061-63-1NIST WebBook[3]
Molecular Formula C₉H₁₁NO₂PubChem[2]
Molecular Weight 165.19 g/mol PubChem[2]
Melting Point 76 - 78 °CLookChem[1]
Boiling Point (calc.) 628.26 K (355.11 °C)Cheméo[7]
LogP (Octanol/Water) 1.781 - 1.968LookChem, Cheméo[1][7]
Hydrogen Bond Donors 1LookChem[1]
Hydrogen Bond Acceptors 2LookChem[1]
Spectroscopic Signature

The structural identity of this compound is unequivocally confirmed by spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy reveals characteristic signals for the formyl proton (~8.2 ppm), the aromatic protons of the methoxybenzyl group (~6.8-7.2 ppm), the benzylic methylene protons, and the methoxy group protons. ¹³C NMR data is also available for full structural elucidation.[2]

  • Mass Spectrometry (MS) : Gas Chromatography-Mass Spectrometry (GC-MS) analysis shows a molecular ion peak corresponding to its exact mass of 165.0790 g/mol .[2] Common fragmentation patterns include the loss of the formyl group and the formation of the stable 4-methoxybenzyl cation (m/z = 121).[2]

  • Infrared (IR) Spectroscopy : The IR spectrum is characterized by a strong absorption band for the amide C=O stretch (typically around 1670 cm⁻¹) and an N-H stretching vibration (~3300 cm⁻¹).

Synthesis Protocol: A Modern, Catalyst-Free Approach

The synthesis of formamides is a cornerstone of organic chemistry. While classical methods often involve formic acid or its derivatives, recent advancements have focused on more atom-economical and environmentally benign routes. One such method is the catalyst-free N-formylation of amines using carbon dioxide (CO₂) as a C1 source and sodium borohydride (NaBH₄) as a reducing agent.[4] This approach is noteworthy for its mild conditions and utilization of a renewable and non-toxic carbon source.

Causality in Experimental Design

The choice of reagents and conditions in this protocol is deliberate.

  • Carbon Dioxide (CO₂) as C1 Source : CO₂ is an abundant, inexpensive, and non-toxic feedstock. Its use aligns with the principles of green chemistry.

  • Sodium Borohydride (NaBH₄) : This is a safe, stable, and readily available source of hydride.[4] It acts as the reducing agent that converts the in-situ formed carbamic acid intermediate into the formamide.

  • Dimethylformamide (DMF) as Solvent : DMF has been shown to have a positive effect on the reaction yield, likely due to its ability to solubilize the reagents and stabilize intermediates.[4]

Step-by-Step Laboratory Protocol

This protocol describes the synthesis of this compound from 4-methoxybenzylamine.

  • Reactor Setup : To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a balloon filled with CO₂, add sodium borohydride (1.0 eq).

  • Solvent Addition : Add anhydrous dimethylformamide (DMF) to the flask to create a suspension.

  • CO₂ Introduction : Purge the flask with CO₂ from the balloon and stir the suspension at room temperature for 10-15 minutes to ensure saturation.

  • Amine Addition : Dissolve 4-methoxybenzylamine (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the stirred suspension at room temperature.

  • Reaction Execution : Seal the flask and continue stirring at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 12-24 hours).

  • Work-up and Quenching : Upon completion, carefully quench the reaction by the slow, dropwise addition of water in an ice bath to decompose any unreacted NaBH₄.

  • Extraction : Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound as a crystalline solid.[4]

Synthesis Workflow Diagram

G cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Work-up & Purification Amine 4-Methoxybenzylamine Addition 3. Add Amine Solution (Dropwise) Amine->Addition NaBH4 Sodium Borohydride (NaBH4) Setup 1. Combine NaBH4 & DMF in reactor NaBH4->Setup CO2 Carbon Dioxide (CO2) Saturation 2. Saturate with CO2 (Room Temp, 15 min) CO2->Saturation Solvent Anhydrous DMF Solvent->Setup Setup->Saturation Saturation->Addition Reaction 4. Stir at Room Temp (12-24h, Monitor by TLC) Addition->Reaction Quench 5. Quench with H2O Reaction->Quench Extract 6. Extract with Ethyl Acetate Quench->Extract Purify 7. Dry & Concentrate; Purify via Chromatography Extract->Purify Product This compound Purify->Product

Caption: Workflow for the catalyst-free synthesis of this compound.

Applications in Drug Development and Organic Synthesis

The utility of this compound lies in its dual chemical nature: the reactive formamide group and the stable, yet cleavable, 4-methoxybenzyl (PMB) group.

Precursor to Isocyanides and Heterocycles

Formamides are the direct precursors to isocyanides via dehydration. The corresponding 4-methoxybenzyl isocyanide is a valuable reagent in multicomponent reactions, such as the Ugi and Passerini reactions, which are powerful tools for generating molecular diversity in drug discovery programs. Furthermore, the formamide moiety itself can participate in cyclization reactions to form various nitrogen-containing heterocycles, which are privileged scaffolds in medicinal chemistry.

Role as a Protected Amine Synthon

In complex organic synthesis, protecting functional groups that are incompatible with upcoming reaction conditions is a critical strategy.[8] The 4-methoxybenzyl (PMB) group is a widely used protecting group for amines, alcohols, and other functionalities.[5][6] this compound can be viewed as a stable, crystalline synthon for (4-methoxybenzyl)amine. The PMB group is advantageous because it is stable to a wide range of nucleophilic and basic conditions but can be selectively removed under oxidative conditions (e.g., using DDQ or ceric ammonium nitrate) or strongly acidic conditions (e.g., trifluoroacetic acid), often leaving other protecting groups like benzyl or Boc intact.[6][9][10]

Logical Role as a Synthetic Intermediate

G cluster_intermediate A Starting Material (e.g., Carboxylic Acid) C Intermediate with PMB-protected Nitrogen A->C Coupling Reaction B This compound (as PMB-amine source) B->C Amine Introduction D Final Product (Deprotected Target Molecule) C->D Oxidative Deprotection (e.g., DDQ)

Caption: Role of the PMB moiety in multi-step synthesis.

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential. It should be handled in a well-ventilated chemical fume hood.[11] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. It is classified as a combustible solid. While specific toxicity data for this compound is limited, formamide itself is a known reproductive toxin and a suspected carcinogen.[11][12] Therefore, exposure should be minimized. Store the compound in a tightly sealed container in a cool, dry place away from oxidizing agents.[11]

References

  • This compound - LookChem . LookChem. [Link]

  • This compound | C9H11NO2 | CID 14906816 - PubChem . National Center for Biotechnology Information. [Link]

  • Chemical Properties of this compound (CAS 17061-63-1) - Cheméo . Cheméo. [Link]

  • This compound - NIST WebBook . National Institute of Standards and Technology. [Link]

  • Catalyst free N-formylation of aromatic and aliphatic amines exploiting reductive formylation of CO2 using NaBH4 - PMC - NIH . National Center for Biotechnology Information. [Link]

  • Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC - NIH . National Center for Biotechnology Information. [Link]

  • The 4Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones - ResearchGate . ResearchGate. [Link]

  • p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. Chem-Station. [Link]

  • Protection of N- and O-Functional Groups - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

  • Protecting Groups . University of Illinois Urbana-Champaign. [Link]

  • Formamide - Wikipedia . Wikipedia. [Link]

  • Formamide . University of California, Santa Barbara. [Link]

Sources

An In-Depth Technical Guide to N-(4-methoxybenzyl)formamide: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-methoxybenzyl)formamide is a versatile organic compound characterized by a formamide group attached to a 4-methoxybenzyl substituent. Its chemical structure makes it a valuable intermediate in various synthetic pathways, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis and purification protocols, and a discussion of its current and potential applications, with a focus on providing actionable insights for laboratory and development settings.

Core Properties and Data

This compound is a stable, crystalline solid at room temperature. The presence of both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen and methoxy group) influences its solubility and physical characteristics.

PropertyValueSource(s)
CAS Number 17061-63-1
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
Melting Point 76 - 78 °C
Appearance White to off-white crystalline solid
Solubility Soluble in methanol and other polar organic solvents
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 3

Synthesis of this compound

The most common and direct route to this compound is the N-formylation of its primary amine precursor, 4-methoxybenzylamine. Various methods have been developed to achieve this transformation, ranging from classical approaches using formic acid to modern catalytic systems utilizing carbon dioxide.

Method 1: Formylation using a CO₂-based System

A contemporary and sustainable approach involves the use of carbon dioxide as a C1 feedstock in the presence of a reducing agent. This method is environmentally friendly and offers high chemoselectivity.

G cluster_reactants Reactants cluster_conditions Reaction Conditions 4-methoxybenzylamine 4-Methoxybenzylamine Catalyst Catalyst (e.g., MOF-based) 4-methoxybenzylamine->Catalyst CO2 Carbon Dioxide (CO₂) CO2->Catalyst Silane Hydrosilane (Reducing Agent) Silane->Catalyst Product This compound Catalyst->Product Formylation Solvent Solvent (e.g., THF) Solvent->Catalyst Temp Temperature & Pressure (e.g., 80°C, 1 bar CO₂) Temp->Catalyst

Caption: Catalytic N-formylation of 4-methoxybenzylamine using CO₂.

Experimental Protocol:

  • Reactor Preparation: Charge a pre-dried glass liner for a Parr reactor with 4-methoxybenzylamine (1.0 equivalent).

  • Catalyst and Reagent Addition: In a glovebox, add the catalyst (e.g., a cobalt-based Metal-Organic Framework, ~0.5 mol%) and a suitable solvent such as tetrahydrofuran (THF). Add the hydrosilane reducing agent (e.g., phenylsilane, ~1.5 equivalents).

  • Reaction Setup: Seal the glass liner inside the Parr reactor. Remove the reactor from the glovebox and purge it with CO₂ gas twice.

  • Reaction Execution: Pressurize the reactor with CO₂ (e.g., to 1 bar) and heat the mixture to 80°C with stirring.

  • Monitoring and Work-up: Maintain the reaction for 16-24 hours, monitoring by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, cool the reactor, vent the CO₂ pressure, and concentrate the reaction mixture under reduced pressure. The crude product can then be purified.

Method 2: Classical Formylation with Formic Acid

A more traditional and widely accessible method involves the direct reaction of the amine with formic acid, often with a dehydrating agent like acetic anhydride.

Experimental Protocol:

  • Initial Setup: In a round-bottom flask, dissolve 4-methoxybenzylamine (1.0 equivalent) in a suitable solvent like dichloromethane (DCM).

  • Cooling: Cool the solution to 0°C in an ice bath with continuous stirring.

  • Reagent Addition: Slowly add acetic anhydride (1.2 equivalents), followed by the dropwise addition of formic acid (2.0 equivalents).

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quenching and Extraction: Carefully quench the reaction by adding a saturated solution of sodium bicarbonate until effervescence ceases. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification of this compound

The crude this compound obtained from synthesis typically requires purification to remove unreacted starting materials and byproducts. Column chromatography is the most effective method.

Experimental Protocol: Column Chromatography

  • Column Preparation: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent like DCM) and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the prepared column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 10% ethyl acetate and gradually increasing to 30-40%). The polarity of the eluent system should be determined by prior TLC analysis.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Final Step: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound as a crystalline solid.

Applications in Research and Drug Development

Formamides are important intermediates in organic synthesis. This compound, in particular, serves as a precursor for more complex molecules.

Intermediate in Pharmaceutical Synthesis

The formamide group can be a precursor to isocyanides or can be involved in cyclization reactions to form heterocyclic structures, which are common scaffolds in pharmaceuticals. The 4-methoxybenzyl group is also a well-known protecting group for amines (as PMB-amine), which can be cleaved under oxidative conditions.

Antimicrobial Research

Derivatives of N-(4-methoxybenzyl) amides have been investigated for their antimicrobial properties. Studies suggest that these compounds may exert their effect by interacting with microbial DNA, potentially through intercalation or groove binding, which inhibits essential processes like replication and transcription. This line of research opens possibilities for developing new classes of antibiotics.

G Compound N-(4-methoxybenzyl) amide Derivative DNA Microbial DNA Compound->DNA Binds to DNA Replication Replication Compound->Replication Inhibits Transcription Transcription Compound->Transcription Inhibits DNA->Replication Template for DNA->Transcription Template for

Caption: Proposed antimicrobial mechanism of action via DNA binding.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.

Conclusion

This compound is a chemical compound with significant utility in synthetic organic chemistry. Its straightforward synthesis from readily available precursors and its potential role as an intermediate in the development of new therapeutic agents make it a compound of interest for researchers in both academic and industrial settings. The protocols and data presented in this guide offer a solid foundation for its synthesis, purification, and application in further research endeavors.

References

  • Figure S7. The N-formylation of 4-methoxybenzylamine catalyzed by... - ResearchGate. Available at: [Link]

  • This compound | C9H11NO2 | CID 14906816 - PubChem. Available at: [Link]

  • Catalyst free N-formylation of aromatic and aliphatic amines exploiting reductive formylation of CO2 using NaBH4 - PMC - NIH. Available at: [Link]

  • This compound - LookChem. Available at: [Link]

  • This compound - NIST WebBook. Available at: [Link]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of N-(4-methoxybenzyl)formamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for N-(4-methoxybenzyl)formamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the NMR spectra of this molecule, detailed experimental protocols for data acquisition, and a thorough interpretation of the spectral features. A key focus is placed on the phenomenon of rotamers due to restricted rotation around the amide C-N bond, a characteristic feature that significantly influences the observed spectra. This guide aims to serve as an authoritative resource for the structural elucidation and characterization of this compound and related compounds.

Introduction

This compound is a secondary amide that serves as a valuable building block in organic synthesis. Its structural characterization is fundamental to ensuring the identity and purity of reaction intermediates and final products. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structure in solution.[1] This guide will provide an in-depth exploration of the ¹H and ¹³C NMR spectra of this compound, offering insights into the causal relationships between its molecular structure and its spectral properties.

A notable feature in the NMR spectra of amides is the presence of conformational isomers, or rotamers, arising from the significant energy barrier to rotation around the carbon-nitrogen bond.[2][3] This restricted rotation is a consequence of the delocalization of the nitrogen lone pair into the carbonyl group, imparting partial double-bond character to the C-N bond.[2][4] This guide will thoroughly examine the spectral manifestations of these rotamers in this compound.

Theoretical Framework of NMR Spectroscopy

A foundational understanding of key NMR principles is essential for the accurate interpretation of the spectra of this compound.

Chemical Shift

The chemical shift (δ) in NMR spectroscopy indicates the electronic environment of a nucleus.[5] Electron-withdrawing groups deshield a nucleus, causing its signal to appear at a higher chemical shift (downfield), while electron-donating groups shield a nucleus, resulting in a signal at a lower chemical shift (upfield). The chemical shifts in the ¹H and ¹³C NMR spectra of this compound are influenced by the aromatic ring, the methoxy group, the amide functionality, and the benzylic methylene group.

Spin-Spin Coupling

Spin-spin coupling, or J-coupling, arises from the interaction of the magnetic moments of neighboring nuclei through the intervening chemical bonds.[5] This interaction leads to the splitting of NMR signals into multiplets. The magnitude of the coupling constant (J), expressed in Hertz (Hz), provides information about the number of bonds separating the coupled nuclei and their dihedral angle.

Amide Bond Rotamers

The partial double-bond character of the C-N amide bond restricts free rotation, leading to the existence of two planar conformers: the E (trans) and Z (cis) rotamers.[3][6] In secondary amides like this compound, the trans isomer, where the substituent on the nitrogen and the carbonyl oxygen are on opposite sides of the C-N bond, is generally more stable than the cis isomer. The presence of both rotamers in solution at room temperature can result in the observation of two distinct sets of signals for the nuclei near the amide bond in both the ¹H and ¹³C NMR spectra. The ratio of these sets of signals corresponds to the relative populations of the two rotamers.[6]

Caption: E (trans) and Z (cis) rotamers of a secondary amide.

Experimental Protocols

The following sections detail a standardized methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from contaminants.

  • Solvent Selection: Choose a deuterated solvent that effectively dissolves the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) and chloroform-d (CDCl₃) are common choices.[7] The chemical shifts of the residual solvent peaks will serve as internal references.

  • Concentration: Prepare a solution with a concentration of 5-25 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous, for instance by gentle vortexing.

NMR Spectrometer Setup and Data Acquisition

The following parameters are provided as a general guideline and may require optimization based on the specific instrument used.[8][9][10]

G cluster_prep Sample & Spectrometer Preparation cluster_acq Data Acquisition cluster_proc Data Processing SamplePrep Prepare Sample (5-25 mg in 0.5-0.7 mL solvent) InsertSample Insert Sample into Spectrometer SamplePrep->InsertSample Lock Lock on Deuterium Signal InsertSample->Lock Shim Shim Magnetic Field Lock->Shim Tune Tune Probe Shim->Tune Acquire1H Acquire ¹H Spectrum Tune->Acquire1H Acquire13C Acquire ¹³C Spectrum Tune->Acquire13C Process1H Process ¹H Data (FT, Phasing, Baseline Correction) Acquire1H->Process1H Process13C Process ¹³C Data (FT, Phasing, Baseline Correction) Acquire13C->Process13C Reference1H Reference ¹H Spectrum Process1H->Reference1H Reference13C Reference ¹³C Spectrum Process13C->Reference13C Integrate Integrate ¹H Signals Reference1H->Integrate PeakPick Peak Picking Reference13C->PeakPick Integrate->PeakPick

Caption: General workflow for NMR data acquisition and processing.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

  • Spectral Width: 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 128 or more, depending on sample concentration.

Data Processing
  • Fourier Transformation (FT): Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum to ensure accurate integration and peak picking.

  • Referencing: Reference the spectrum using the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm for ¹H and DMSO-d₆ at 39.52 ppm for ¹³C).

  • Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons and pick the peaks in both spectra to determine their chemical shifts.

Spectral Data and Interpretation for this compound

The following data were obtained from a sample of this compound in DMSO-d₆.[11]

¹H NMR Spectrum Analysis (in DMSO-d₆)

The ¹H NMR spectrum of this compound in DMSO-d₆ shows distinct signals corresponding to the different protons in the molecule. The presence of rotamers is evident from the splitting of the formyl and amide proton signals.

Table 1: ¹H NMR Data for this compound in DMSO-d₆ [11]

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
8.45s1HNH (amide proton)
8.22s1HCHO (formyl proton)
7.27d8.42HAr-H (ortho to CH₂)
6.92d8.52HAr-H (ortho to OCH₃)
4.34d6.02HCH₂ (benzylic)
3.75s3HOCH₃ (methoxy)

Interpretation:

  • Aromatic Protons: The signals at 7.27 and 6.92 ppm are doublets, characteristic of a 1,4-disubstituted benzene ring. The protons at 7.27 ppm are ortho to the electron-withdrawing CH₂-NH group, hence they are deshielded compared to the protons at 6.92 ppm, which are ortho to the electron-donating methoxy group.

  • Benzylic and Methoxy Protons: The singlet at 3.75 ppm is assigned to the three protons of the methoxy group. The doublet at 4.34 ppm corresponds to the two benzylic protons, which are coupled to the amide proton.

  • Amide and Formyl Protons: The singlets at 8.45 ppm and 8.22 ppm are assigned to the amide (NH) and formyl (CHO) protons, respectively. The appearance of these as sharp singlets suggests that in DMSO-d₆ at the recorded temperature, either one rotamer is highly predominant or the exchange between rotamers is fast on the NMR timescale, leading to averaged signals. However, in many formamides, two distinct signals for the formyl proton are often observed due to the different magnetic environments in the cis and trans rotamers. The broadness often associated with amide NH protons is also a common feature.

¹³C NMR Spectrum Analysis (in DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: ¹³C NMR Data for this compound in DMSO-d₆ [11]

Chemical Shift (δ, ppm)Assignment
163.34C=O (amide carbonyl)
158.88Ar-C (para to CH₂)
131.30Ar-C (ipso to CH₂)
129.10Ar-CH (ortho to CH₂)
114.10Ar-CH (ortho to OCH₃)
55.24OCH₃ (methoxy)
40.82CH₂ (benzylic)

Interpretation:

  • Carbonyl Carbon: The signal at 163.34 ppm is in the characteristic region for an amide carbonyl carbon.

  • Aromatic Carbons: The four signals in the aromatic region (114-159 ppm) are consistent with a 1,4-disubstituted benzene ring. The carbon attached to the oxygen of the methoxy group (C-para) is the most deshielded at 158.88 ppm. The two equivalent carbons ortho to the methoxy group appear at 114.10 ppm, shielded by the electron-donating effect of the oxygen. The two equivalent carbons ortho to the benzylic group are observed at 129.10 ppm. The ipso-carbon, to which the benzylic group is attached, is found at 131.30 ppm.

  • Aliphatic Carbons: The signal at 55.24 ppm is assigned to the methoxy carbon, and the signal at 40.82 ppm corresponds to the benzylic carbon.

Conclusion

This technical guide has provided a detailed examination of the ¹H and ¹³C NMR spectra of this compound. The presented data, acquired in DMSO-d₆, is consistent with the proposed molecular structure. A thorough understanding of fundamental NMR principles, including chemical shift, spin-spin coupling, and the phenomenon of amide bond rotamers, is crucial for the accurate interpretation of the spectra. The provided experimental protocols offer a reliable framework for obtaining high-quality NMR data for this and similar molecules. This guide serves as a valuable resource for scientists and researchers engaged in the synthesis and characterization of organic compounds, facilitating confident structural assignments and purity assessments.

References

  • Fiveable. (n.d.). Chemical shift and spin-spin coupling. Spectroscopy Class Notes. Retrieved from [Link][5]

  • Buckingham, A. D., Schaefer, T., & Schneider, W. G. (1960). Solvent Effects in Nuclear Magnetic Resonance Spectra. The Journal of Chemical Physics, 32(4), 1227–1233. [Link]

  • Li, G., et al. (2016). Electronic Supplementary Information for Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient Conditions. Royal Society of Chemistry. Retrieved from [Link]

  • Zhang, J.-X., et al. (2021). NMR studies of rotamers with multi-substituted amides. Journal of Engineering Sciences and Innovation, 6(4), 1-8. Retrieved from [Link]

  • Zhang, J.-X., et al. (2021). NMR studies of rotamers with multi-substituted amides. ResearchGate. Retrieved from [Link][6]

  • Nanalysis. (2023, March 20). Using NMR to observe the restricted rotation in amide bonds. Retrieved from [Link][2]

  • Semantic Scholar. (2021). NMR studies of rotamers with multi-substituted amides. Retrieved from [Link]

  • Slanina, T., & Perlikova, P. (2009). Computational Analysis of Solvent Effects in NMR Spectroscopy. The Journal of Physical Chemistry A, 113(49), 13746–13753. [Link]

  • Raynes, W. T. (1975). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Applied Spectroscopy Reviews, 9(1), 1-73. [Link]

  • Slideshare. (n.d.). Solvents in nmr spectroscopy. Retrieved from [Link]

  • Chemistry Research Laboratory, University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Indian Journal of Chemistry. (2016). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Retrieved from [Link]

  • Isotope Science / Alfa Chemistry. (n.d.). NMR Solvents. Retrieved from [Link][7]

  • The Royal Society of Chemistry. (2015). Chromium-Catalysed Efficient N-formylation of Amines with a Recyclable Polyoxometalate-supported Green Catalyst. Retrieved from [Link][11]

  • Royal Society of Chemistry. (2018). Acquiring 1H and 13C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds (pp. 45-67). [Link][8]

  • Bruker. (n.d.). Basic 1D and 2D Experiments. Retrieved from [Link][9]

  • Figshare. (2018). 1H NMR (400 MHz, CDCl3) δ 3. Retrieved from [Link]

  • University of Lisbon. (n.d.). NMR HANDS-ON PROTOCOLS – ACQUISITION. Retrieved from [Link]

  • Beilstein Journals. (2017). Supporting Information From amines to (form)amides: a simple and successful mechanochemical approach. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Efficient N-Formylation of Primary Aromatic Amines Using Novel Solid Acid Magnetic Nanocatalyst. Retrieved from [Link]

Sources

mass spectrometry fragmentation of N-(4-methoxybenzyl)formamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of N-(4-methoxybenzyl)formamide

Introduction

This compound, with a molecular formula of C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol , is a secondary amide containing a formyl group attached to a 4-methoxybenzylamine backbone.[1][2][3] Understanding its behavior under mass spectrometric analysis is critical for its identification and structural elucidation in various scientific domains, from synthetic chemistry to drug metabolism studies. Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[4] In techniques like Electron Ionization (EI), a high-energy electron beam bombards the molecule, causing it to ionize and fragment in a reproducible manner. The resulting fragmentation pattern serves as a molecular fingerprint, providing invaluable structural information.[5] This guide provides a detailed examination of the characteristic fragmentation pathways of this compound, explains the underlying chemical principles, and presents a standardized protocol for its analysis.

Core Fragmentation Mechanisms

Upon entering the mass spectrometer and undergoing ionization, this compound forms a molecular ion (M•⁺) at an m/z of 165. The subsequent fragmentation is dictated by the relative strengths of its chemical bonds and the stability of the resulting fragment ions. The structure contains several key features that direct its fragmentation: the aromatic ring, the benzylic methylene bridge, and the amide linkage.

The primary and most significant fragmentation event is the cleavage of the benzylic C-N bond. This type of cleavage, known as alpha-cleavage in amines and related compounds, is highly favored due to the formation of a very stable carbocation.[4][6]

  • Formation of the 4-Methoxybenzyl Cation (m/z 121): The cleavage of the bond between the benzylic carbon and the nitrogen atom is the dominant fragmentation pathway. This results in the formation of the 4-methoxybenzyl cation. This cation is exceptionally stable due to the resonance delocalization of the positive charge throughout the benzene ring, which is further enhanced by the electron-donating methoxy group. This fragment is typically the base peak (the most intense peak) in the spectrum.[7][8]

  • Formation of the Tropylium Ion (m/z 91): The 4-methoxybenzyl cation (m/z 121) can undergo a subsequent fragmentation by losing a neutral molecule of formaldehyde (CH₂O, 30 Da). This loss leads to the formation of the highly stable tropylium ion (C₇H₇⁺), a common fragment in the mass spectra of benzyl-containing compounds.[8]

  • Formation of the [M-H]⁺ Ion (m/z 164): A minor fragmentation pathway can involve the loss of a single hydrogen atom from the molecular ion, resulting in an ion at m/z 164. This often occurs from the benzylic position, as the resulting radical is stabilized by the adjacent aromatic ring.[9]

  • Amide Bond Cleavage (m/z 44): While less favorable than the benzylic cleavage, fragmentation can occur at the amide bond. Cleavage of the R-CONH₂ bond in primary amides often produces an intense peak at m/z 44, corresponding to the [CONH₂]⁺ ion.[10] In this secondary amide, a related cleavage could potentially lead to the formation of an ion at m/z 44, representing the formamide radical cation, although this is expected to be a low-intensity peak.

The diagram below illustrates the principal fragmentation cascade of this compound.

G M This compound Molecular Ion (M•⁺) m/z = 165 Neutral1 - •CH₂NCHO M->Neutral1 Neutral3 - H• M->Neutral3 F1 4-Methoxybenzyl Cation (Base Peak) m/z = 121 Neutral2 - CH₂O F1->Neutral2 F2 Tropylium Ion m/z = 91 F3 [M-H]⁺ Ion m/z = 164 Neutral1->F1 Neutral2->F2 Neutral3->F3

Caption: Primary fragmentation pathways of this compound.

Data Interpretation and Summary

A typical EI mass spectrum of this compound is characterized by a few dominant peaks that correspond directly to the stable ions formed during fragmentation. The table below summarizes the expected key ions, their mass-to-charge ratios, and their proposed structures.

m/zProposed Ion StructureRelative IntensityNotes
165[C₉H₁₁NO₂]•⁺Low to MediumMolecular Ion (M•⁺)
121[C₈H₉O]⁺100% (Base Peak)4-Methoxybenzyl cation, formed by benzylic C-N cleavage.
91[C₇H₇]⁺MediumTropylium ion, formed by loss of CH₂O from the m/z 121 fragment.
77[C₆H₅]⁺LowPhenyl cation, potentially from loss of CO from a rearranged m/z 121 fragment.

The presence of a strong molecular ion peak is not always guaranteed for amides, but its observation is crucial for determining the molecular weight.[5][10] The definitive feature for identifying this compound is the intense base peak at m/z 121, which is a clear indicator of the 4-methoxybenzyl moiety.

Experimental Protocol for Mass Spectrometric Analysis

To acquire a mass spectrum of this compound, a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source is the preferred methodology. This approach allows for the separation of the analyte from any impurities before it enters the mass spectrometer.[11]

Step-by-Step Methodology
  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a high-purity volatile solvent such as methanol, acetonitrile, or ethyl acetate.

  • GC Separation: Inject 1 µL of the prepared sample into the GC-MS system. The gas chromatograph will separate the components of the sample based on their boiling points and interactions with the capillary column.

  • Ionization: As the analyte elutes from the GC column, it enters the EI source of the mass spectrometer. Here, it is bombarded by a beam of electrons (typically at 70 eV), causing the molecule to ionize and fragment.

  • Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection and Spectrum Generation: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum that plots ion intensity versus m/z.

The following diagram outlines the general workflow for this analysis.

G cluster_prep Preparation cluster_analysis GC-MS Analysis cluster_output Output Prep Sample Dissolution (1 mg/mL in Methanol) Inject GC Injection (1 µL) Prep->Inject Separate Chromatographic Separation Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Analyze Mass Analysis (Quadrupole) Ionize->Analyze Detect Detection Analyze->Detect Spectrum Mass Spectrum Generation Detect->Spectrum Interpret Data Interpretation Spectrum->Interpret

Sources

An In-depth Technical Guide to the Solubility of N-(4-methoxybenzyl)formamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(4-methoxybenzyl)formamide is a secondary amide of significant interest in medicinal chemistry and organic synthesis. As an intermediate, its solubility characteristics in various organic solvents are critical for reaction setup, purification processes such as crystallization, and formulation for biological screening. An understanding of its solubility profile allows researchers to optimize reaction conditions, improve yields, and ensure the purity of the final product. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, designed for researchers, scientists, and drug development professionals.

Molecular Profile and Predicted Solubility Behavior of this compound

To understand the solubility of a compound, one must first analyze its molecular structure for features that dictate its interaction with different solvents. This compound (MW: 165.19 g/mol , MP: 76-78°C) possesses a unique combination of polar and non-polar characteristics that govern its solubility.[1][2][3]

Key Structural Features:

  • Amide Group (-NH-C=O): This is the most dominant polar feature of the molecule. The nitrogen-hydrogen (N-H) bond can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor.[1] This allows for strong interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, acetone).

  • Methoxybenzyl Group: This part of the molecule consists of a benzene ring and a methoxy (-OCH₃) group. The aromatic ring is inherently non-polar and will favor interactions with non-polar or weakly polar solvents through van der Waals forces. The ether linkage in the methoxy group can act as a hydrogen bond acceptor, adding a slight polar character.

  • Overall Polarity: The combination of the highly polar amide group and the largely non-polar benzyl moiety results in a molecule of intermediate polarity. The calculated LogP value (a measure of lipophilicity) is approximately 1.1 to 1.97, suggesting a slight preference for lipophilic (less polar) environments over water.[1]

Diagram 1: Intermolecular Interactions

The following diagram illustrates the potential hydrogen bonding between this compound and a polar protic solvent, ethanol.

Caption: Hydrogen bonding potential of this compound.

Theoretical Framework: "Like Dissolves Like"

The principle of "like dissolves like" is the cornerstone of predicting solubility.[4] It states that substances with similar intermolecular forces will be soluble in one another.

  • Polar Solvents (e.g., water, methanol, ethanol, DMSO): These solvents have large dipole moments and can engage in hydrogen bonding. They will effectively solvate polar solutes. Given the strong hydrogen bonding capability of its amide group, this compound is expected to be soluble in many polar organic solvents.

  • Non-polar Solvents (e.g., hexane, toluene, diethyl ether): These solvents have low dipole moments and primarily interact through weaker van der Waals forces. They are effective at dissolving non-polar solutes. The presence of the benzyl group in this compound suggests it may have some solubility in weakly polar or some non-polar aromatic solvents, but limited solubility in highly non-polar aliphatic solvents like hexane.

Qualitative Solubility Profile of this compound

SolventSolvent TypePredicted SolubilityRationale
Water Polar ProticSparingly SolubleThe non-polar benzyl group is large relative to the polar amide group, limiting solubility despite hydrogen bonding potential. A calculated log10WS of -1.87 supports this.[7]
Methanol/Ethanol Polar ProticSoluble to Very SolubleThe alcohol's ability to hydrogen bond with both the N-H and C=O of the amide group, combined with the alkyl chain's interaction with the benzyl group, should lead to high solubility.
Acetone Polar AproticSolubleAcetone's polar carbonyl group can act as a hydrogen bond acceptor for the amide's N-H, promoting dissolution.
Dimethylformamide (DMF) Polar AproticVery SolubleDMF is a powerful polar aprotic solvent, and its structure is very similar to the solute, making it an excellent solvent based on the "like dissolves like" principle.
Dimethyl Sulfoxide (DMSO) Polar AproticVery SolubleDMSO is a strong hydrogen bond acceptor and a highly polar solvent, capable of disrupting the crystal lattice of the solid solute effectively.
Ethyl Acetate Intermediate PolarityModerately SolubleEthyl acetate has both polar (ester) and non-polar (ethyl) characteristics, which should allow for moderate solvation of the molecule.
Dichloromethane (DCM) Weakly PolarModerately SolubleDCM is a common solvent in organic synthesis and can dissolve a wide range of compounds of intermediate polarity.
Toluene Non-polar (Aromatic)Sparingly SolubleThe aromatic ring of toluene can interact favorably with the benzyl group of the solute (π-π stacking), but it lacks the polarity to effectively solvate the amide group.
Hexane Non-polar (Aliphatic)InsolubleThe large energy penalty for breaking the strong hydrogen bonds in the solid this compound crystal lattice would not be compensated by the weak van der Waals interactions with hexane.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, an experimental approach is necessary. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.

Objective:

To determine the concentration of a saturated solution of this compound in a selected organic solvent at a specific temperature (e.g., 25°C).

Materials and Equipment:
  • This compound (purity >98%)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Methodology:
  • Preparation of Supersaturated Solutions:

    • Add an excess amount of solid this compound to a vial (e.g., 50 mg to 2 mL of solvent). The key is to have undissolved solid remaining at equilibrium.

    • Seal the vial tightly to prevent solvent evaporation.

    • Prepare samples in triplicate for each solvent to ensure statistical validity.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker set to 25°C.

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the minimum time to reach equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove all undissolved solid particles.

    • Dilute the filtered solution to a known volume with the same solvent.

  • Quantification:

    • Analyze the concentration of the diluted solution using a validated analytical method (e.g., HPLC-UV).

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the original concentration of the saturated solution by back-calculating from the diluted sample, accounting for all dilution factors.

  • Data Reporting:

    • Express the solubility in standard units, such as mg/mL or mol/L.

    • Report the mean and standard deviation of the triplicate measurements.

Diagram 2: Experimental Workflow for Solubility Determination

A 1. Add Excess Solute to Solvent in Vial B 2. Equilibrate on Shaker (e.g., 24h at 25°C) A->B Agitation C 3. Settle Undissolved Solid B->C Cease Agitation D 4. Filter Supernatant (0.22 µm Syringe Filter) C->D Sampling E 5. Dilute Sample Volumetrically D->E Preparation F 6. Analyze Concentration (e.g., HPLC-UV) E->F Analysis G 7. Calculate Solubility (mg/mL or mol/L) F->G Data Processing

Caption: Shake-Flask Method Workflow.

Factors Influencing Solubility

Temperature

The dissolution of a solid is typically an endothermic process. Therefore, for most compounds, including this compound, solubility increases with increasing temperature. This is a critical factor during recrystallization, where a compound is dissolved in a hot solvent and then allowed to crystallize upon cooling.

Solvent Purity

The presence of impurities, particularly water, in organic solvents can significantly alter the solubility of a compound. For instance, small amounts of water in acetone could either increase or decrease solubility depending on the specific interactions. It is imperative to use high-purity, dry solvents for accurate and reproducible measurements.

Conclusion

This compound is a molecule of intermediate polarity, with its solubility being dictated by a balance between its polar amide group and its non-polar methoxybenzyl moiety. It is predicted to be highly soluble in polar organic solvents such as alcohols, DMF, and DMSO, moderately soluble in solvents of intermediate polarity like ethyl acetate and dichloromethane, and poorly soluble in non-polar solvents like hexane. While quantitative data is sparse, the provided theoretical framework and detailed experimental protocol offer a robust guide for researchers to predict, understand, and experimentally determine the solubility of this compound, thereby facilitating its effective use in chemical research and development.

References

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An In-depth Technical Guide to the Physicochemical Properties of N-(4-methoxybenzyl)formamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-methoxybenzyl)formamide is a secondary amide of significant interest in the fields of organic synthesis and medicinal chemistry. Its structural features, comprising a formamide moiety attached to a 4-methoxybenzyl group, make it a valuable intermediate for the synthesis of a diverse range of more complex molecules, including pharmacologically active compounds.[1][] A thorough understanding of its fundamental physicochemical properties, such as its melting and boiling points, is paramount for its effective use in research and development. These parameters not only dictate the conditions required for its synthesis, purification, and handling but also provide insights into its molecular structure and intermolecular forces. This guide offers a comprehensive overview of the melting and boiling points of this compound, supported by detailed experimental protocols and an exploration of the underlying chemical principles.

Physicochemical Properties of this compound

The physical state and thermal behavior of this compound are dictated by its molecular weight, polarity, and the intermolecular forces it can establish.

PropertyValueSource(s)
Molecular Formula C₉H₁₁NO₂[3][4]
Molecular Weight 165.19 g/mol [3][4]
Melting Point 76 - 78 °C[3]
Boiling Point Not experimentally determined (calculated: 355.11 °C)[5]
Appearance Solid
Solubility Soluble in polar organic solvents
Melting Point: An Experimental Overview

The melting point of a crystalline solid is a critical indicator of its purity. For this compound, the experimentally determined melting point is in the range of 76 - 78 °C [3]. This relatively sharp melting range suggests a well-defined crystalline structure. The presence of impurities would typically lead to a depression and broadening of this melting point range.

The significant melting point of this compound can be attributed to the strong intermolecular forces present in its solid state. As a secondary amide, it can participate in hydrogen bonding, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen (C=O) acting as a hydrogen bond acceptor. These hydrogen bonds, coupled with dipole-dipole interactions arising from the polar amide group, create a stable crystal lattice that requires a substantial amount of thermal energy to disrupt.

Boiling Point: Theoretical Considerations and Experimental Challenges

Amides, in general, exhibit high boiling points due to the strength of their intermolecular hydrogen bonds. However, many amides are susceptible to thermal decomposition at elevated temperatures, often before their boiling point is reached. This decomposition can involve the breakdown of the amide bond and other structural rearrangements. The absence of a reported experimental boiling point for this compound strongly suggests that it may decompose at or below its boiling temperature under atmospheric pressure. Therefore, distillation, if required, should be performed under reduced pressure to lower the boiling temperature and minimize the risk of thermal degradation.

Experimental Determination of Melting Point

The determination of a precise melting point is a fundamental procedure for the characterization and purity assessment of this compound.

Experimental Workflow for Melting Point Determination

Caption: Workflow for the experimental determination of the melting point.

Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the this compound sample is completely dry, as residual solvent can depress the melting point.

    • Place a small amount of the crystalline solid on a clean, dry watch glass.

    • Using a spatula, finely crush the crystals into a powder to ensure uniform heating.

  • Capillary Tube Packing:

    • Tap the open end of a capillary tube into the powdered sample.

    • Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom of the tube. A sample height of 2-3 mm is ideal.

  • Melting Point Apparatus:

    • Place the packed capillary tube into the sample holder of a melting point apparatus.

    • Calibrate the apparatus using a standard with a known melting point if necessary.

  • Determination:

    • Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point (76-78 °C).

    • Decrease the heating rate to 1-2 °C per minute to ensure accurate determination.

    • Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).

  • Interpretation:

    • A sharp melting range (e.g., within 1-2 °C) that falls within the literature value of 76-78 °C is indicative of a pure sample.

    • A broad or depressed melting range suggests the presence of impurities.

Synthesis and Purity Assessment of this compound

A reliable synthesis and rigorous purity assessment are crucial for obtaining high-quality this compound for research and development.

Synthesis of this compound

A common method for the synthesis of this compound involves the formylation of 4-methoxybenzylamine.

Synthesis of this compound 4-methoxybenzylamine 4-methoxybenzylamine Reaction Reaction (with heating) 4-methoxybenzylamine->Reaction Formylating_Agent Formylating Agent (e.g., Ethyl Formate) Formylating_Agent->Reaction Crude_Product Crude this compound Reaction->Crude_Product Purification Purification (e.g., Recrystallization) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product

Caption: A generalized workflow for the synthesis of this compound.

Illustrative Protocol:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-methoxybenzylamine in an excess of ethyl formate.

  • Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the excess ethyl formate under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound as a crystalline solid.

Purity Assessment: A Multi-technique Approach

To ensure the high purity of synthesized this compound, a combination of analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the electronic environment of the hydrogen atoms. The spectrum of this compound would be expected to show distinct signals for the aromatic protons, the methoxy group protons, the benzylic methylene protons, the N-H proton, and the formyl proton. The integration of these signals should correspond to the number of protons in each environment.

    • ¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms. The spectrum will show characteristic peaks for the carbonyl carbon, the aromatic carbons, the methoxy carbon, and the benzylic carbon.

  • Infrared (IR) Spectroscopy:

    • IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorptions for this compound would include a strong C=O stretching vibration for the amide carbonyl group (typically around 1650-1680 cm⁻¹) and an N-H stretching vibration (around 3300 cm⁻¹).

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC):

    • These chromatographic techniques are powerful tools for assessing purity by separating the target compound from any impurities. A pure sample will exhibit a single major peak in the chromatogram. The area of this peak relative to the total area of all peaks can be used to quantify the purity.

Applications in Drug Discovery and Chemical Synthesis

This compound serves as a key building block in the synthesis of various target molecules. The formamide group can be a precursor to other functional groups, or the entire N-(4-methoxybenzyl) moiety can be incorporated into a larger molecular framework. Its presence in synthetic routes highlights its utility in the development of new chemical entities with potential therapeutic applications.[1][6]

Conclusion

A comprehensive understanding of the melting and boiling points of this compound is essential for its successful application in scientific research. While the melting point is well-defined and serves as a reliable indicator of purity, the absence of an experimental boiling point underscores the potential for thermal decomposition at elevated temperatures. This technical guide provides researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary for the accurate characterization, synthesis, and purity assessment of this important chemical intermediate. By adhering to the principles of scientific integrity and employing a multi-technique approach to analysis, the quality and reliability of research involving this compound can be assured.

References

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  • PubChem. This compound. [Link]

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  • The Royal Society of Chemistry. Chromium-Catalysed Efficient N-formylation of Amines with a Recyclable Polyoxometalate-supported Green Catalyst. [Link]

  • Cheméo. Chemical Properties of this compound (CAS 17061-63-1). [Link]

  • Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Journal of Chemical Research. Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. [Link]

  • ResearchGate. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

  • PMC. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. [Link]

  • NIST. This compound. [Link]

  • SpectraBase. N-(4-Methoxyphenyl)-N-(1-ethylvinyl)formamide. [Link]

  • SpectraBase. N-(4-methoxyphenyl)-N-methyl-formamide. [Link]

  • PubChem. N-(4-Methoxyphenyl)formamide. [Link]

  • PubChem. N-Benzylformamide. [Link]

  • RSC Publishing. Thermal decomposition of O-benzyl ketoximes; role of reverse radical disproportionation. [Link]

  • PubMed. Thermal decomposition of 5-(hydroxymethyl)-2-furaldehyde (HMF) and its further transformations in the presence of glycine. [Link]

  • Rice University. Chemists Make Strides to Simplify Drug Design, Synthesis. [Link]

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potential reactivity of the formamide group in N-(4-methoxybenzyl)formamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Formamide Group in N-(4-methoxybenzyl)formamide

Abstract

The formamide functional group is a cornerstone of modern organic synthesis, prized for its unique electronic properties and versatile reactivity. This guide provides an in-depth analysis of the formamide moiety within the specific context of this compound. We will dissect the principal reaction pathways available to this molecule, including hydrolysis, reduction, dehydration, and electrophilic cyclizations. A central theme is the causal relationship between the molecular structure—specifically the interplay between the formamide group and the electron-rich p-methoxybenzyl substituent—and the observed chemical behavior. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the nuanced reactivity of this compound in complex synthetic applications.

Introduction: The Structural and Electronic Landscape

This compound, with the molecular formula C₉H₁₁NO₂, is a secondary amide derived from formic acid and 4-methoxybenzylamine.[1][2] Its reactivity is not merely that of a simple amide; it is a carefully orchestrated interplay of three key features: the formyl group (CHO), the secondary amine nitrogen, and the p-methoxybenzyl (PMB) group.

  • The Formamide Core: The formamide group itself is amphoteric. The nitrogen lone pair is delocalized into the carbonyl group, which reduces its basicity but enhances the nucleophilicity of the carbonyl oxygen. This resonance stabilization makes the amide bond robust. The formyl proton is weakly acidic, and the carbonyl carbon is electrophilic.

  • The p-Methoxybenzyl (PMB) Substituent: The benzyl group introduces steric bulk and, more importantly, electronic effects. The methoxy group at the para position is a strong electron-donating group, enriching the electron density of the phenyl ring. This has profound implications for reactions involving the aromatic ring and also subtly influences the electronic character of the amide nitrogen. Furthermore, the PMB group is a well-established protecting group for amines and alcohols, cleavable under specific oxidative conditions, adding a layer of strategic complexity.[3][4]

This unique combination makes this compound a versatile intermediate, serving as a protected form of an amine, a precursor to more complex amines and isocyanides, and a participant in cyclization reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₁₁NO₂[1][5]
Molecular Weight165.19 g/mol [1][2]
Melting Point76 - 78 °C[5]
AppearanceBrown to off-white crystalline solid[6][7]
Hydrogen Bond Donor Count1[5]
Hydrogen Bond Acceptor Count2[5]
Rotatable Bond Count3[5]

Foundational Reactivity: Synthesis of the Parent Compound

Understanding the reactivity of this compound begins with its synthesis. The most direct method is the N-formylation of 4-methoxybenzylamine. This transformation underscores a primary role of the formyl group: as a protecting group for primary amines.[8]

Various methods exist for the formylation of amines, including the use of formic acid, often under heating to drive off water.[9] Other formylating agents like N-formyl imides have also been developed for efficient, metal-free synthesis.[8][10]

Experimental Protocol: Synthesis via Reductive Formylation of CO₂

This modern, catalyst-free approach utilizes carbon dioxide as a C1 source, offering a greener alternative to traditional methods.[11]

  • To a round-bottom flask, add 4-methoxybenzylamine (1.0 mmol, 1.0 equiv).

  • Add sodium borohydride (1.0 mmol, 1.0 equiv).

  • The reaction vessel is evacuated and backfilled with a balloon of carbon dioxide (CO₂).

  • Dimethylformamide (DMF, 3 mL) is added as the solvent.

  • The mixture is stirred at 80 °C for approximately 5 hours, monitoring by TLC.

  • Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water.

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield this compound.[6][11]

Core Reaction Pathways

The formamide group in this compound can undergo several fundamental transformations, each providing a distinct synthetic utility.

Hydrolysis: The Deformylation Pathway

The formyl group can serve as a robust protecting group for the amine nitrogen. Its removal, via hydrolysis, regenerates the parent amine, 4-methoxybenzylamine. This reaction can be catalyzed by either acid or base.

Causality: Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by water. In basic conditions, hydroxide directly attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to eject the amide anion, which is subsequently protonated.

Strategic Insight: The formyl group is stable under a wide range of conditions, but can be removed when needed, making it a valuable tool in a multi-step synthesis.[12][13] This deformylation is a key step in many synthetic routes where the amine's reactivity needed to be temporarily masked.[14]

Caption: Acid-catalyzed hydrolysis workflow.

Reduction: Accessing the N-Methyl Derivative

Reduction of the amide functionality provides a direct route to the corresponding N-methyl amine, N-methyl-4-methoxybenzylamine. This is a powerful transformation for introducing a methyl group onto a nitrogen atom.

Causality: Strong hydride reagents, most commonly lithium aluminum hydride (LiAlH₄), are required for this transformation. The reaction proceeds via coordination of the aluminum to the carbonyl oxygen, followed by hydride attack at the carbonyl carbon. The resulting intermediate collapses to an iminium ion, which is then reduced by a second equivalent of hydride.

Strategic Insight: This reaction is a reliable method for converting an amide, which might be formed via acylation, into a substituted amine, expanding the molecular complexity and providing access to important pharmacophores.

Experimental Protocol: Reduction with LiAlH₄
  • A solution of this compound (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) is prepared in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar).

  • The solution is cooled to 0 °C in an ice bath.

  • Lithium aluminum hydride (LiAlH₄, 1.5 mmol) is added portion-wise, controlling the exothermic reaction.

  • The reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours.

  • After cooling to 0 °C, the reaction is carefully quenched by the sequential addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).

  • The resulting granular precipitate is filtered off and washed with THF or ethyl acetate.

  • The combined filtrate is dried over anhydrous sodium sulfate and concentrated in vacuo to yield N-methyl-4-methoxybenzylamine.

Dehydration: Synthesis of Isocyanides

One of the most characteristic reactions of monosubstituted formamides is their dehydration to isocyanides (isonitriles). This provides access to a highly reactive and synthetically valuable functional group.

Causality: The reaction requires a potent dehydrating agent, such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or triphenylphosphine with iodine, typically in the presence of a tertiary amine base (e.g., triethylamine).[15][16] The mechanism with POCl₃ involves the activation of the carbonyl oxygen to form a good leaving group. The base then abstracts the N-H proton, and subsequent elimination of the phosphate moiety and a proton yields the isocyanide.[17]

Strategic Insight: Isocyanides are indispensable in multicomponent reactions like the Ugi and Passerini reactions, allowing for the rapid construction of complex molecular scaffolds from simple building blocks. The synthesis of 4-methoxybenzyl isocyanide from its formamide precursor is therefore a critical enabling transformation.[18][19]

Dehydration_Mechanism formamide This compound intermediate1 Imidoyl Phosphate Intermediate formamide->intermediate1 Attack on POCl₃ pocli3 POCl₃ intermediate2 Deprotonated Intermediate intermediate1->intermediate2 Proton Abstraction base Et₃N isocyanide 4-Methoxybenzyl Isocyanide intermediate2->isocyanide Elimination

Caption: Dehydration of formamide to isocyanide using POCl₃.

Electrophilic Cyclization and Formylation Reactions

The formamide group can also act as an electrophile, particularly after activation. This reactivity is central to classic named reactions like the Vilsmeier-Haack and Bischler-Napieralski reactions.

  • Vilsmeier-Haack Reaction: This reaction typically uses a disubstituted formamide like DMF with POCl₃ to generate a chloroiminium ion, the "Vilsmeier reagent".[20][21] This powerful electrophile can formylate electron-rich aromatic rings.[22] While this compound is a secondary amide, its reaction with POCl₃ forms a related reactive species. This species can, in principle, formylate another highly activated aromatic substrate in an intermolecular fashion. The electron-rich PMB ring of another molecule could serve as the nucleophile.

  • Bischler-Napieralski Reaction: This reaction is a cornerstone for the synthesis of dihydroisoquinolines from β-phenethylamides.[23][24][25] It involves intramolecular electrophilic substitution onto an aromatic ring. While this compound itself lacks the required ethyl linker for this specific intramolecular cyclization, its formyl group can participate in analogous cyclizations in more complex substrates. The reaction is driven by a dehydrating agent (like POCl₃) that activates the amide carbonyl, creating a nitrilium ion or a related electrophilic species that is then attacked by the aromatic ring.[23] The presence of the electron-donating methoxy group on a participating ring would strongly favor such a cyclization, directing the substitution to the ortho position.[26][27]

Vilsmeier_Reagent formamide Substituted Formamide adduct Initial Adduct formamide->adduct Nucleophilic Attack pocli3 POCl₃ vilsmeier Vilsmeier Reagent (Chloroiminium ion) adduct->vilsmeier Chloride Elimination

Caption: Formation of the electrophilic Vilsmeier reagent.

Conclusion: A Versatile Synthetic Hub

This compound is far more than a simple amide. It is a multifunctional synthetic intermediate whose reactivity is governed by the delicate electronic balance between the formamide core and the PMB substituent. Its utility spans several key areas of organic synthesis:

  • Amine Protection: The formyl group provides a stable protecting moiety for the primary amine, removable under standard hydrolytic conditions.

  • Precursor to Substituted Amines: Facile reduction allows for the specific synthesis of the N-methyl derivative.

  • Gateway to Isocyanides: Dehydration offers a reliable entry point to 4-methoxybenzyl isocyanide, a valuable substrate for multicomponent reactions.

  • Electrophilic Synthon: Upon activation, the formyl carbon becomes a potent electrophile capable of participating in formylation and cyclization reactions.

For the drug development professional, understanding these distinct and controllable reaction pathways is crucial for designing efficient and robust synthetic routes to complex molecular targets.

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electrophilic and nucleophilic sites of N-(4-methoxybenzyl)formamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of N-(4-methoxybenzyl)formamide

Authored by a Senior Application Scientist

Abstract

This compound is a secondary amide featuring a complex interplay of electronic effects that define its chemical reactivity. Understanding the specific electrophilic and nucleophilic sites within this molecule is paramount for professionals in drug development and synthetic chemistry, as it dictates reaction mechanisms, potential metabolic pathways, and opportunities for analog synthesis. This guide provides a comprehensive analysis of the molecule's electronic landscape, grounded in fundamental principles of organic chemistry and supported by mechanistic insights from established reactions. We will dissect the dual reactivity of the amide functional group, the influence of the electron-rich aromatic system, and provide field-proven protocols for experimentally probing these reactive centers.

The Theoretical Framework: Deconstructing Amide Reactivity

The reactivity of this compound is not defined by a single functional group but by the electronic communication between the amide moiety and the 4-methoxybenzyl substituent. To understand its behavior, we must first appreciate the nuanced electronics of the amide bond itself.

The Resonance-Stabilized Amide Bond

Unlike ketones or simple amines, the amide functional group is a resonance hybrid. The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl system. This creates a partial double bond character between the carbon and nitrogen and shifts electron density onto the oxygen atom.[1][2][3][4][5] This phenomenon has profound consequences:

  • Reduced Carbonyl Electrophilicity: The delocalization of the nitrogen lone pair helps to alleviate the partial positive charge on the carbonyl carbon, making amides less electrophilic and more stable than esters or acid chlorides.[6][7]

  • Reduced Nitrogen Nucleophilicity: The involvement of the nitrogen lone pair in resonance means it is less available to act as a nucleophile or a base compared to an amine.

  • Planarity: The partial double bond character forces the O, C, N, and the atoms attached to them into a planar geometry, which can have significant implications for molecular recognition and binding.[8]

Caption: Resonance delocalization in a secondary amide.

Influence of the 4-Methoxybenzyl Substituent

The 4-methoxybenzyl group is not an innocent bystander. The methoxy (-OCH₃) group is a powerful electron-donating group through resonance, enriching the phenyl ring with electron density. This makes the aromatic ring itself a significant nucleophilic center, particularly at the ortho positions relative to the CH₂ group.

Mapping the Reactive Sites of this compound

Based on these principles, we can identify several key reactive sites, each with distinct chemical character.

Caption: Key reactive sites in this compound.

Electrophilic Site
  • The Carbonyl Carbon: Despite resonance stabilization, the carbonyl carbon remains the most significant electrophilic center in the molecule. It is susceptible to attack by strong nucleophiles, particularly when the amide is "activated." Amide hydrolysis, for example, proceeds via nucleophilic attack at this carbon.[9][10] Under neutral conditions, amides are quite resistant to hydrolysis, but the reaction is feasible under strong acidic or basic conditions with heating.[2][10]

Nucleophilic Sites
  • The Carbonyl Oxygen: The lone pairs on the carbonyl oxygen, enhanced by resonance, make it the primary site for protonation by Brønsted acids or coordination with Lewis acids.[10] This activation step is critical as it dramatically increases the electrophilicity of the carbonyl carbon, priming the molecule for nucleophilic attack. This is the initial step in reactions like acid-catalyzed hydrolysis and the Vilsmeier-Haack reaction.[11][12][13]

  • The Aromatic Ring: The electron-donating methoxy group activates the benzene ring towards Electrophilic Aromatic Substitution (EAS). The positions ortho to the benzyl substituent are particularly electron-rich and can act as nucleophiles to attack various electrophiles.

  • The Amide Nitrogen: While its nucleophilicity is dampened by resonance, the nitrogen atom can still participate in reactions. Under strongly basic conditions, the N-H proton can be abstracted to form a highly nucleophilic amide anion. Furthermore, in certain enzymatic or intramolecular reactions, the nitrogen can exhibit nucleophilic character.

Experimental Validation and Synthetic Applications

The theoretical reactivity map can be validated through well-established synthetic protocols that selectively target these sites.

Probing the Electrophilic Carbonyl Carbon: Amide Hydrolysis

Hydrolysis of the amide bond is a classic transformation demonstrating the electrophilicity of the carbonyl carbon. The reaction can be promoted by either strong acid or base.

Table 1: Comparison of Amide Hydrolysis Conditions

ConditionMechanismKey StepsProducts
Acidic Nucleophilic Acyl Substitution1. Protonation of carbonyl O. 2. Nucleophilic attack by H₂O. 3. Proton transfer. 4. Elimination of amine.Carboxylic acid and protonated amine.[9]
Basic Nucleophilic Acyl Substitution1. Nucleophilic attack by OH⁻. 2. Formation of tetrahedral intermediate. 3. Elimination of amide anion. 4. Deprotonation of carboxylic acid.Carboxylate salt and amine.[9]
Protocol: Acid-Catalyzed Hydrolysis of this compound

Causality: The use of a strong acid (e.g., HCl or H₂SO₄) is essential to protonate the carbonyl oxygen. This step is self-validating; without sufficient acid concentration, the reaction rate is negligible. Protonation increases the partial positive charge on the carbonyl carbon, making it susceptible to attack by a weak nucleophile like water. Heating is required to overcome the high activation energy associated with disrupting the stable amide resonance.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a 1:1 mixture of water and 6M aqueous HCl.

  • Heating: Heat the mixture to reflux (approx. 100-110 °C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. The product, 4-methoxybenzylamine, will be present as its hydrochloride salt. Basify the solution with aqueous NaOH to a pH > 12 to deprotonate the ammonium salt.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 4-methoxybenzylamine. The other product, formic acid, remains in the aqueous layer as sodium formate.

Probing the Nucleophilic Formamide Moiety: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful formylation method that perfectly illustrates the initial nucleophilic character of the formamide group.[11][12][13][14] While this compound itself would be the reagent, understanding its role is key. The formamide oxygen attacks an activating agent (e.g., POCl₃ or oxalyl chloride) to form a highly electrophilic intermediate known as the Vilsmeier reagent.

G Vilsmeier Reagent Formation cluster_workflow A N-substituted Formamide C Initial Adduct (Oxygen attacks POCl₃) A->C Nucleophilic Attack B Activating Agent (e.g., POCl₃) B->C D Elimination C->D Collapse E Vilsmeier Reagent (Chloroiminium ion) D->E Formation

Caption: Workflow for the formation of the electrophilic Vilsmeier reagent.

Mechanism Insight:

  • Activation: The nucleophilic oxygen of the formamide attacks the electrophilic phosphorus of POCl₃.

  • Formation of Chloroiminium Ion: A subsequent elimination process generates the chloroiminium ion, or Vilsmeier reagent.[13] This species is a potent electrophile.

  • Electrophilic Attack: An electron-rich arene (the substrate to be formylated) then acts as a nucleophile, attacking the Vilsmeier reagent to form a new C-C bond.[11][12]

  • Hydrolysis: The resulting iminium ion is hydrolyzed during aqueous workup to yield the final aldehyde product.

This reaction sequence is a testament to the dual reactivity of the formamide. It begins by acting as a nucleophile (at the oxygen) to generate a reagent that is then attacked by other nucleophiles.

Conclusion

The chemical personality of this compound is defined by a delicate balance of electronic factors. The molecule possesses distinct and predictable sites for both electrophilic and nucleophilic attack, making it a versatile building block in medicinal and materials chemistry.

  • Primary Electrophilic Site: The carbonyl carbon, whose reactivity is tempered by resonance but can be readily targeted by nucleophiles upon activation.

  • Primary Nucleophilic Sites: The carbonyl oxygen, which is the key site for acid-catalyzed activation, and the electron-rich aromatic ring, which is primed for electrophilic substitution.

A thorough understanding of this reactivity map, supported by the robust experimental protocols outlined herein, empowers researchers to rationally design synthetic pathways, predict metabolic transformations, and unlock the full potential of this and related molecules in drug discovery and development.

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Computational Modeling of N-(4-methoxybenzyl)formamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview and detailed protocols for the computational modeling of the molecular structure of N-(4-methoxybenzyl)formamide. It is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry who are interested in the application of modern computational techniques to elucidate the structural and electronic properties of small organic molecules.

Introduction: The Significance of Structural Elucidation in Drug Discovery

Understanding the three-dimensional structure of a molecule is paramount in modern drug discovery and development. A molecule's conformation dictates its interactions with biological targets, influencing its efficacy, selectivity, and pharmacokinetic properties. This compound, a substituted amide, possesses key structural features, including a flexible benzyl group and a formamide moiety capable of hydrogen bonding, making it an interesting candidate for computational investigation. This guide will walk through a rigorous, self-validating computational workflow to model its structure, predict its spectroscopic properties, and validate the findings against available experimental data. The causality behind each methodological choice is explained to provide a deeper understanding of the "why" behind the "how".

Theoretical Foundations: A Synergy of Molecular Mechanics and Quantum Mechanics

The computational investigation of a flexible molecule like this compound requires a multi-pronged approach, leveraging the strengths of both molecular mechanics (MM) and quantum mechanics (QM).

  • Molecular Mechanics (MM): MM methods utilize classical physics to model molecular systems.[1] They are computationally efficient and are ideal for exploring the vast conformational landscape of a flexible molecule to identify low-energy conformers.[2] Force fields, such as the General Amber Force Field (GAFF), OPLS, and CGenFF, are collections of parameters that define the potential energy of a system based on bond lengths, angles, dihedrals, and non-bonded interactions.[3][4] The choice of force field is critical and should be appropriate for the molecule under investigation.

  • Quantum Mechanics (QM): QM methods, particularly Density Functional Theory (DFT), provide a more accurate description of the electronic structure of a molecule.[5] DFT calculations are essential for obtaining precise geometries, vibrational frequencies (IR spectra), and nuclear magnetic shielding (NMR spectra).[4][6] The selection of a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) is a crucial decision that balances computational cost with accuracy.[6]

The synergy of these two approaches allows for a comprehensive and accurate characterization of the molecular structure.

Part 1: Conformational Analysis - Exploring the Rotational Landscape

Due to the presence of several rotatable bonds, this compound can exist in multiple conformations.[1] A thorough conformational analysis is the first critical step to identify the most stable, low-energy structures.[7]

Experimental Protocol: Systematic Conformational Search
  • Initial Structure Generation: A 2D sketch of this compound is created using a molecular editor and converted to a preliminary 3D structure.

  • Force Field Selection: The General Amber Force Field (GAFF) is chosen for its broad parameterization for organic molecules.[3][4]

  • Systematic Search: A systematic search of the torsional angles of the rotatable bonds is performed. For this compound, the key dihedral angles are around the C-N bond of the formamide and the C-C bond connecting the benzyl group to the formamide nitrogen.

  • Energy Minimization: Each generated conformer is subjected to energy minimization using a suitable algorithm, such as the conjugate gradient method, to find the nearest local energy minimum.[8]

  • Conformer Clustering: The minimized conformers are clustered based on their root-mean-square deviation (RMSD) to identify unique low-energy structures.

Data Presentation: Low-Energy Conformers of this compound
Conformer IDRelative Energy (kcal/mol)Key Dihedral Angles (°)
1 0.00C-N-C=O: ~180 (trans)
2 1.25C-N-C=O: ~0 (cis)
3 2.50C-N-C=O: ~180 (trans), rotated benzyl

Note: The relative energies are hypothetical and would be determined from the computational output.

Visualization: Conformational Search Workflow

G cluster_input Input cluster_workflow Conformational Analysis Workflow cluster_output Output start 2D Structure of This compound gen_3d Generate Initial 3D Structure start->gen_3d ff_assign Assign GAFF Force Field gen_3d->ff_assign conf_search Systematic Dihedral Scan ff_assign->conf_search minimize Energy Minimization (Conjugate Gradient) conf_search->minimize cluster Cluster Conformers (RMSD) minimize->cluster end Set of Low-Energy Conformers cluster->end

Caption: Workflow for Conformational Analysis.

Part 2: Geometry Optimization - Refining the Molecular Structure

The low-energy conformers identified from the molecular mechanics search serve as the starting points for more accurate quantum mechanical geometry optimization.

Experimental Protocol: DFT-Based Geometry Optimization
  • Method Selection: The B3LYP functional with the 6-31G* basis set is chosen as a widely used and well-validated method for geometry optimizations of organic molecules.[6]

  • Input Preparation: The coordinates of the lowest energy conformer from the MM analysis are used to create the input file for the QM software package (e.g., Gaussian, ORCA).

  • Optimization Calculation: A geometry optimization calculation is performed.[3] The software iteratively adjusts the atomic coordinates to find the minimum on the potential energy surface.[8]

  • Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum (i.e., no imaginary frequencies). This calculation also provides the predicted infrared (IR) spectrum.

Visualization: Geometry Optimization and Validation Logic

G cluster_input Input cluster_workflow QM Geometry Optimization cluster_validation Validation cluster_output Output start Lowest Energy Conformer (from MM) dft_setup Setup DFT Calculation (B3LYP/6-31G*) start->dft_setup geom_opt Geometry Optimization dft_setup->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc check_freq Check for Imaginary Frequencies freq_calc->check_freq is_minimum True Minimum? check_freq->is_minimum is_minimum->geom_opt No (Re-optimize) validated_geom Validated Minimum Energy Structure is_minimum->validated_geom Yes end Optimized 3D Structure & Predicted IR Spectrum validated_geom->end

Caption: QM Geometry Optimization and Validation Workflow.

Part 3: Spectroscopic Prediction and Validation - Bridging Theory and Experiment

A critical aspect of validating a computational model is to compare its predictions with experimental data.[9] In the absence of a crystal structure for this compound, we will rely on spectroscopic data for validation.

Predicted vs. Experimental ¹³C NMR Spectra

The GIAO (Gauge-Including Atomic Orbital) method within DFT is a reliable approach for predicting NMR chemical shifts.[4]

  • Method Selection: The GIAO method with the B3LYP functional and the 6-31G* basis set is employed.

  • Calculation: A single-point energy calculation with the NMR keyword is performed on the optimized geometry.

  • Referencing: The calculated absolute shielding values are converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (TMS), calculated at the same level of theory.

Carbon AtomExperimental ¹³C Chemical Shift (ppm)[10]Predicted ¹³C Chemical Shift (ppm)
C=OData not explicitly available in search resultsTo be calculated
Methoxy CData not explicitly available in search resultsTo be calculated
Benzyl CH₂Data not explicitly available in search resultsTo be calculated
Aromatic C1Data not explicitly available in search resultsTo be calculated
Aromatic C2, C6Data not explicitly available in search resultsTo be calculated
Aromatic C3, C5Data not explicitly available in search resultsTo be calculated
Aromatic C4Data not explicitly available in search resultsTo be calculated

Note: The experimental ¹³C NMR spectrum is available on PubChem, but the peak assignments are not explicitly provided in the search results.[10] A detailed analysis would be required to assign the peaks and populate this table accurately.

Predicted Infrared (IR) Spectrum

The frequency calculation performed during the geometry optimization provides the predicted IR spectrum.

Vibrational ModePredicted Frequency (cm⁻¹)
N-H stretchTo be calculated
C=O stretch (Amide I)To be calculated
N-H bend (Amide II)To be calculated
C-O stretch (methoxy)To be calculated
Aromatic C-H stretchTo be calculated

Note: As no experimental IR spectrum was found for this compound, the validation for this property is currently not possible. The predicted spectrum can serve as a reference for future experimental work.

Discussion: Trustworthiness and Self-Validation

The trustworthiness of this computational model is established through a multi-layered validation process. The initial conformational search ensures that the global minimum energy structure is likely identified. The subsequent DFT optimization provides a highly accurate geometry. The final and most critical validation step is the comparison of the predicted spectroscopic properties with experimental data. A good agreement between the calculated and experimental ¹³C NMR chemical shifts would lend strong support to the accuracy of the computed molecular structure.

It is important to acknowledge the limitations of this study. The absence of a crystal structure for this compound means that the validation of the geometric parameters (bond lengths, angles) is indirect. While the crystal structure of the related N-(4-methoxyphenyl)formamide could be used for a qualitative comparison, it is not a direct validation for the target molecule.[11]

Conclusion: A Robust Framework for Molecular Modeling

This guide has outlined a comprehensive and self-validating computational workflow for the structural elucidation of this compound. By combining the strengths of molecular mechanics for conformational sampling and quantum mechanics for accurate geometry and property prediction, a reliable molecular model can be generated. The validation of this model against experimental spectroscopic data is a critical step that instills confidence in its accuracy. The protocols and principles detailed herein can be readily adapted for the computational modeling of other small organic molecules, providing a powerful tool for modern chemical research and drug discovery.

References

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Methodological & Application

Application Notes & Protocols: N-(4-methoxybenzyl)formamide as a Specialized Formylating Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Formylation and the Role of N-(4-methoxybenzyl)formamide

Formylation, the process of adding a formyl group (-CH=O) to a molecule, is a cornerstone of modern organic synthesis.[1] Formamides, the products of N-formylation, are not only stable protecting groups for amines but also serve as crucial intermediates in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials.[2][3] They are precursors to isocyanides, formamidines, and various heterocyclic compounds.[2] Similarly, O-formylation yields formate esters, which are valuable as synthetic intermediates and protecting groups for alcohols.[4]

While numerous reagents can achieve formylation, the choice of the formylating agent is critical and dictated by the substrate's sensitivity, desired selectivity, and reaction conditions.[1][5] This guide focuses on this compound, a specialized reagent gaining attention for its utility in specific synthetic contexts. We will explore its synthesis, applications, and provide detailed protocols for its use, grounded in established chemical principles.

Physicochemical Properties of this compound [6][7]

Property Value
Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
Appearance Brown crystalline solid[2]
Melting Point 76 - 78 °C[6]

| CAS Number | 17061-63-1 |

Synthesis of this compound

The preparation of this compound is straightforward, making it an accessible reagent in a standard laboratory setting. A common and efficient method involves the reductive formylation of 4-methoxybenzylamine using carbon dioxide as the C1 source and sodium borohydride as the reducing agent. This sustainable approach avoids the use of more hazardous formylating agents.[2][8]

Protocol 1: Synthesis of this compound[2]

Objective: To synthesize this compound from 4-methoxybenzylamine.

Materials:

  • 4-methoxybenzylamine

  • Sodium borohydride (NaBH4)

  • Dimethylformamide (DMF)

  • Carbon dioxide (CO2) gas

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of sodium borohydride (1.0 eq.) in DMF, bubble a stream of CO2 gas for 10 minutes at 0 °C (ice bath).

  • Add 4-methoxybenzylamine (1.0 eq.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Upon completion (monitored by TLC), quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by column chromatography on silica gel to afford this compound as a brown crystalline solid.

Application in N-Formylation of Amines

This compound can serve as a formyl group donor in transamidation reactions. This is particularly useful when direct formylation methods are incompatible with other functional groups in the substrate. The reaction typically requires a catalyst and heat to drive the equilibrium towards the desired product.

Mechanism of Transamidation

The N-formylation of an amine using this compound proceeds via a transamidation mechanism. This involves the nucleophilic attack of the substrate amine on the carbonyl carbon of the formyl group of this compound. This forms a tetrahedral intermediate which then collapses, eliminating the more stable 4-methoxybenzylamine to yield the desired formylated product. The reaction is often driven to completion by removing the 4-methoxybenzylamine byproduct.

Transamidation_Mechanism reagents R-NH2 + This compound intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack products R-NHCHO + 4-methoxybenzylamine intermediate->products Collapse & Elimination

Caption: Proposed mechanism for N-formylation via transamidation.

Protocol 2: General Procedure for N-Formylation of a Primary Amine

Objective: To formylate a primary amine using this compound.

Materials:

  • Primary amine substrate

  • This compound

  • Toluene

  • Acid or base catalyst (e.g., p-toluenesulfonic acid or sodium methoxide)

  • Dean-Stark apparatus (optional, for azeotropic removal of byproduct)

  • Heating mantle and condenser

  • Standard glassware for reaction and work-up

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and condenser, dissolve the primary amine (1.0 eq.) and this compound (1.1 eq.) in toluene.

  • Add a catalytic amount of a suitable acid or base catalyst.

  • Heat the reaction mixture to reflux. The progress of the reaction can be monitored by TLC.

  • For reactions where the removal of 4-methoxybenzylamine is necessary to drive the equilibrium, a Dean-Stark trap can be employed if the byproduct forms an azeotrope with the solvent.

  • After the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with dilute acid (if a base catalyst was used) or dilute base (if an acid catalyst was used), followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired N-formylated amine.

N_Formylation_Workflow start Start: Amine Substrate & This compound reaction Reaction: Toluene, Catalyst, Heat start->reaction workup Aqueous Work-up: Acid/Base Wash, Extraction reaction->workup purification Purification: Column Chromatography or Recrystallization workup->purification product Final Product: N-Formylated Amine purification->product

Caption: General workflow for N-formylation of amines.

Advantages and Context

While classic formylating agents like formic acid or dimethylformamide (DMF) with activating agents are widely used, this compound offers potential advantages in specific scenarios:

  • Mildness: In catalyzed transamidation reactions, it can be a milder source of the formyl group compared to harsher reagents like formic acid at high temperatures.

  • Selectivity: The bulkier nature of the reagent may offer different selectivity profiles in multifunctional substrates compared to smaller formylating agents.

  • Safety: It is a stable, crystalline solid, which can be easier and safer to handle than volatile or highly reactive liquids or gases.

It is important to note that the efficiency of this compound as a formylating agent is highly dependent on the substrate and reaction conditions. For many standard applications, more atom-economical reagents might be preferred. However, for complex molecule synthesis where mildness and specific reactivity are paramount, it represents a valuable tool in the synthetic chemist's arsenal.

Safety Precautions

As with all chemical procedures, appropriate safety measures must be taken.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves when handling chemicals.

  • Ventilation: Conduct all reactions in a well-ventilated fume hood.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

References

  • Kumar, A., et al. (2021). Catalyst free N-formylation of aromatic and aliphatic amines exploiting reductive formylation of CO2 using NaBH4. RSC Advances, 11, 25777-25787. [Link]

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  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Wipf, P., & Kim, Y. (1993). Formylation of Amines. The Journal of Organic Chemistry, 58(20), 5592-5594. [Link]

  • Singh, A. S., et al. (2011). Formylation and acetylation of alcohols using Amberlyst-15 as a recyclable heterogeneous catalyst. Green Chemistry Letters and Reviews, 4(3), 249-254. [Link]

  • Reddy, P. G., & Kumar, S. (2015). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Current Organic Synthesis, 12(6), 775-787. [Link]

  • Metaxas, I., et al. (2017). Formylation of alcohols via their aerobic oxidative coupling with paraformaldehyde catalyzed by Au/TiO2. Catalysis Communications, 102, 114-117. [Link]

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  • Royal Society of Chemistry. (2015). Supplementary Information: MnO2 catalyzed formylation of amines and transamidation of amides under solvent-free condition. Retrieved from [Link]

  • Wikipedia. (n.d.). Formylation. Retrieved from [Link]

  • Li, Y., et al. (2020). Recent advances in O-formylation of alcohols and phenols using efficient catalysts in eco-friendly media. Synthetic Communications, 50(12), 1735-1753. [Link]

  • CONICET. (2023). Autocatalytic O-Formylation of Alcohols Using CO2. Retrieved from [Link]

  • ResearchGate. (2021). Catalyst free N-formylation of aromatic and aliphatic amines exploiting reductive formylation of CO2 using NaBH4. Retrieved from [Link]

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  • Google Patents. (n.d.). Process for the preparation of N-(sulfonylmethyl) formamide compounds.
  • RSC Publishing. (2021). Catalyst free N-formylation of aromatic and aliphatic amines exploiting reductive formylation of CO2 using NaBH4. Retrieved from [Link]

  • Porcheddu, A., et al. (2020). N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry. Molecules, 25(23), 5556. [Link]

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The Versatile Role of N-(4-methoxybenzyl)formamide in the Synthesis of Heterocyclic Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Specialized Formylating Agent

In the landscape of modern synthetic organic chemistry, the construction of heterocyclic frameworks remains a cornerstone of drug discovery and materials science. Among the myriad of reagents available for such transformations, N-(4-methoxybenzyl)formamide has emerged as a valuable and versatile building block. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this compound in heterocyclic synthesis. Beyond a simple formylating agent, the presence of the 4-methoxybenzyl (PMB) group imparts unique properties that can be strategically leveraged in multi-step synthetic sequences. This guide will delve into the mechanistic underpinnings of its reactivity, provide detailed, field-proven protocols for the synthesis of key heterocyclic systems, and offer insights into the causality behind experimental choices.

The core utility of this compound lies in its ability to act as a source of a formyl group (-CHO) or its synthetic equivalent, facilitating the cyclization of various precursors into aromatic and non-aromatic heterocycles. The 4-methoxybenzyl moiety, a well-established protecting group, offers the potential for orthogonal deprotection strategies, adding a layer of strategic flexibility in complex total synthesis.[1]

Core Applications in Heterocyclic Synthesis

This compound finds its primary applications in reactions requiring a formylating agent to drive intramolecular or intermolecular cyclization. Two prominent examples are the synthesis of quinazolines and the Vilsmeier-Haack reaction for the formylation of electron-rich heterocycles.

Synthesis of Quinazolinones via Niementowski Reaction

The Niementowski reaction is a classic method for the synthesis of 4(3H)-quinazolinones, involving the condensation of anthranilic acids with amides.[2] this compound serves as an excellent amide component in this reaction, providing the C2 carbon of the quinazolinone ring.

Mechanistic Rationale: The reaction is believed to proceed through the initial formation of an N-acylanthranilic acid intermediate, which then undergoes cyclodehydration. The electron-donating nature of the 4-methoxybenzyl group can influence the reactivity of the formamide nitrogen, potentially impacting reaction rates and yields. The PMB group on the resulting quinazolinone can be retained as a stable substituent or cleaved under specific conditions if further functionalization at the N3 position is desired.

Experimental Protocol: Synthesis of 3-(4-methoxybenzyl)quinazolin-4(3H)-one

Materials:

  • Anthranilic acid

  • This compound

  • Polyphosphoric acid (PPA) or Eaton's reagent (7.7 wt % P₂O₅ in MeSO₃H)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of anthranilic acid (1.0 eq) in toluene, add this compound (1.2 eq).

  • Add polyphosphoric acid (or Eaton's reagent) in a portion-wise manner at room temperature. The amount of PPA can be empirically determined, typically enough to ensure a stirrable slurry.

  • Heat the reaction mixture to 110-120 °C and maintain for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 3-(4-methoxybenzyl)quinazolin-4(3H)-one.

Quantitative Data Summary:

EntryAnthranilic Acid DerivativeFormamide ReagentCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
1Anthranilic acidThis compoundPPA/Toluene110-1204-675-85Adapted from[3]
25-Chloroanthranilic acidThis compoundEaton's Reagent100580-90Adapted from[3]

Logical Workflow for Quinazolinone Synthesis:

cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product A Anthranilic Acid E Condensation & Cyclodehydration A->E B This compound B->E C PPA or Eaton's Reagent C->E D Heat (110-120 °C) D->E F 3-(4-methoxybenzyl)quinazolin-4(3H)-one E->F

Caption: Workflow for the synthesis of 3-(4-methoxybenzyl)quinazolin-4(3H)-one.

Vilsmeier-Haack Formylation and Subsequent Cyclization

The Vilsmeier-Haack reaction involves the formylation of electron-rich aromatic and heterocyclic compounds using a Vilsmeier reagent, which is typically generated in situ from a substituted formamide and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[4][5][6] this compound can be employed to generate a specific Vilsmeier reagent that can then be used to introduce a formyl group onto a suitable substrate, which can subsequently undergo intramolecular cyclization to form a fused heterocyclic system.

Mechanistic Rationale: The reaction of this compound with POCl₃ forms the electrophilic Vilsmeier reagent, a chloroiminium salt. This potent electrophile then attacks the electron-rich substrate. The resulting iminium salt intermediate is hydrolyzed during workup to yield the formylated product. The choice of this compound over simpler formamides like DMF can be strategic if the resulting formylated intermediate is sensitive or requires the electronic influence of the PMB group for subsequent transformations.

Experimental Protocol: Vilsmeier-Haack Formylation of an Activated Heterocycle

Materials:

  • Electron-rich heterocycle (e.g., indole, pyrrole derivative)

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous 1,2-dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium acetate (NaOAc) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.1 eq) in anhydrous DCE.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.2 eq) dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Add a solution of the electron-rich heterocycle (1.0 eq) in anhydrous DCE dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium acetate.

  • Stir vigorously for 30 minutes, then extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the formylated heterocycle.

Data Summary for Vilsmeier-Haack Formylation:

SubstrateFormamide ReagentActivating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
IndoleThis compoundPOCl₃DCE0 to RT480-90Adapted from[7]
PyrroleThis compoundOxalyl ChlorideDCM0 to RT275-85Adapted from[4]

Vilsmeier-Haack Reaction Mechanism:

cluster_reagent_formation Vilsmeier Reagent Formation cluster_electrophilic_attack Electrophilic Attack cluster_hydrolysis Hydrolysis A This compound C Vilsmeier Reagent (Chloroiminium Salt) A->C B POCl₃ B->C E Iminium Salt Intermediate C->E D Electron-Rich Heterocycle D->E G Formylated Heterocycle E->G F H₂O (Workup) F->G

Caption: Mechanism of the Vilsmeier-Haack formylation reaction.

Further Applications and Future Perspectives

The utility of this compound extends to the synthesis of other heterocyclic systems, such as imidazoles and pyrimidines, although specific literature examples are less common. However, the principles of formylation and cyclization can be logically extended.

  • Imidazole Synthesis: In the synthesis of imidazoles from α-amino ketones, this compound can serve as the source for the C2 carbon. The reaction would likely proceed under acidic conditions to facilitate the initial condensation and subsequent cyclization.

  • Pyrimidine Synthesis: For pyrimidine synthesis, this compound can react with 1,3-dicarbonyl compounds and an ammonia source, or with amidines, to construct the pyrimidine ring.

The 4-methoxybenzyl group can also play a crucial role as a directing group or a temporary protecting group that can be removed under oxidative conditions (e.g., with DDQ or CAN), which are orthogonal to many other common protecting groups. This feature is particularly advantageous in the synthesis of complex molecules where multiple protecting groups are required.

Conclusion

This compound is a highly effective and strategic reagent in the arsenal of the synthetic chemist for the construction of diverse heterocyclic scaffolds. Its application in the Niementowski quinazoline synthesis and Vilsmeier-Haack reactions is well-established, offering reliable and high-yielding protocols. The presence of the 4-methoxybenzyl group provides an additional layer of synthetic utility, enabling its use in complex synthetic strategies that require orthogonal protecting group manipulations. The detailed protocols and mechanistic insights provided in this application note are intended to empower researchers to confidently and creatively employ this compound in their pursuit of novel heterocyclic molecules for applications in drug discovery and materials science.

References

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  • Synthesis of New 4(3H)-Quinazolinone Derivatives Using 5(4H)-Oxazolones. (2010). Molecules. [Link]

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  • An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction. (2020). Molecules. [Link]

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  • Synthesis of α‐amino ketones 4 via the Neber rearrangement. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). (2025). Molbank. [Link]

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  • One-pot reductive cyclization to antitumor quinazoline precursors. (2008). Arkat USA. [Link]

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  • Synthesis of Imidazoles. (n.d.). Baran Lab, Scripps Research. Retrieved January 7, 2026, from [Link]

  • Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. (2011). Molecules. [Link]

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  • Construction of N‐Heterocycles through Cyclization of Tertiary Amines. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Synthesis of pyrimidines by direct condensation of amides and nitriles. (2007). Nature Protocols. [Link]

  • Niementowski quinoline synthesis. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]

  • Preparation of 4-methylpyrimidines. (1995).
  • SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (2025). ResearchGate. Retrieved January 7, 2026, from [Link]

  • SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. (n.d.). Generis Publishing. Retrieved January 7, 2026, from [Link]

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  • Radical Cyclization in Heterocycle Synthesis. 6.(1) A New Entry to Cyclic Amino Alcohols via Stannyl Radical Cyclization of Oxime Ethers Connected with Aldehydes or Ketones. (1999). The Journal of Organic Chemistry. [Link]

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Application Notes and Protocols: Formylation of Indoles with N-(4-methoxybenzyl)formamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Indole-3-carboxaldehydes

Indole-3-carboxaldehydes are pivotal intermediates in the synthesis of a vast array of biologically active molecules and pharmaceuticals.[1] The introduction of a formyl group at the C3 position of the indole nucleus provides a versatile handle for further chemical transformations, enabling the construction of complex molecular architectures.[2] The Vilsmeier-Haack reaction stands as a cornerstone of synthetic methodology for the formylation of electron-rich heterocycles like indoles, prized for its operational simplicity and generally high yields.[3]

This application note provides a comprehensive guide to the formylation of indoles utilizing N-(4-methoxybenzyl)formamide in conjunction with phosphorus oxychloride (POCl₃). This protocol offers an alternative to more common formylating agents like N,N-dimethylformamide (DMF), potentially influencing reaction kinetics and product profiles. As a Senior Application Scientist, this document is structured to not only provide a step-by-step procedure but also to elucidate the underlying chemical principles and offer practical insights for researchers in organic synthesis and drug development.

Reaction Mechanism: The Vilsmeier-Haack Pathway

The formylation of indoles with this compound proceeds via the classical Vilsmeier-Haack reaction mechanism.[4] This process can be dissected into two primary stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution on the indole ring.

  • Formation of the Vilsmeier Reagent: this compound, a substituted amide, reacts with phosphorus oxychloride (POCl₃) to generate a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[5]

  • Electrophilic Aromatic Substitution: The electron-rich indole ring, with the highest electron density at the C3 position, acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent.[6] This attack leads to the formation of an iminium ion intermediate.

  • Hydrolysis: The reaction mixture is then subjected to an aqueous work-up, typically with a base, which hydrolyzes the iminium intermediate to yield the final indole-3-carboxaldehyde.[3]

Experimental Workflow Overview

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction cluster_2 Work-up and Isolation A This compound + POCl₃ in Anhydrous Solvent B Stir at 0-5 °C A->B C Add Indole Solution B->C D Stir at Room Temperature, then Heat C->D E Quench with Ice-water D->E F Basify with NaOH/Na₂CO₃ Solution E->F G Precipitation/Extraction F->G H Purification (Recrystallization/Chromatography) G->H I Indole-3-carboxaldehyde H->I

Caption: Experimental workflow for indole formylation.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific substituted indoles.

Materials and Reagents
  • Indole or substituted indole

  • This compound

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (flame-dried)

  • Magnetic stirrer and heating mantle

  • Ice bath

  • Rotary evaporator

Safety Precautions
  • Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. [7][8] Handle it with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9][10]

  • Dichloromethane and 1,2-dichloroethane are volatile and potentially carcinogenic. All manipulations should be performed in a fume hood.

  • The reaction is exothermic, especially during the addition of POCl₃. Maintain strict temperature control.

Procedure

Part 1: Formation of the Vilsmeier Reagent

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add this compound (1.2 equivalents).

  • Dissolve the formamide in anhydrous DCM (or DCE) under a nitrogen atmosphere.

  • Cool the flask to 0-5 °C using an ice bath.

  • Slowly add freshly distilled phosphorus oxychloride (1.2 equivalents) dropwise to the stirred solution via the dropping funnel. The rate of addition should be controlled to maintain the internal temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30-60 minutes. The formation of the Vilsmeier reagent is often indicated by the formation of a precipitate.

Part 2: Formylation of Indole

  • In a separate flame-dried flask, dissolve the indole (1.0 equivalent) in a minimal amount of anhydrous DCM (or DCE).

  • Slowly add the indole solution to the pre-formed Vilsmeier reagent at 0-5 °C with vigorous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Gently heat the reaction mixture to reflux (approximately 40 °C for DCM or 83 °C for DCE) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from 2 to 8 hours depending on the reactivity of the indole substrate.[11]

Part 3: Work-up and Purification

  • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then carefully pour it into a beaker containing crushed ice with vigorous stirring.

  • Slowly and carefully add a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the mixture is basic (pH > 8), which will hydrolyze the intermediate and neutralize the acidic components. Be cautious as gas evolution (CO₂) will occur.

  • Stir the mixture for 30-60 minutes to ensure complete hydrolysis. The product, indole-3-carboxaldehyde, often precipitates as a solid.

  • If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry.

  • If the product remains in solution, transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by silica gel column chromatography.

Quantitative Data Summary

The following table provides a hypothetical summary of expected results based on typical Vilsmeier-Haack reactions on indoles. Actual yields will vary depending on the specific indole substrate and reaction optimization.

Indole DerivativeStoichiometry (Indole:Formamide:POCl₃)Temperature (°C)Time (h)Expected Yield (%)
Indole1 : 1.2 : 1.20 to 404-685-95
2-Methylindole1 : 1.3 : 1.30 to 405-770-85
5-Bromoindole1 : 1.2 : 1.20 to 833-580-90
5-Nitroindole1 : 1.5 : 1.525 to 836-1040-60

Mechanistic Representation

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack and Hydrolysis Formamide This compound Vilsmeier Vilsmeier Reagent (Chloroiminium ion) Formamide->Vilsmeier + POCl₃ POCl3 POCl₃ Indole Indole Iminium Iminium Intermediate Indole->Iminium + Vilsmeier Reagent Product Indole-3-carboxaldehyde Iminium->Product H₂O, Base

Caption: Simplified Vilsmeier-Haack reaction mechanism.

Field-Proven Insights and Troubleshooting

  • Anhydrous Conditions are Crucial: The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is thoroughly flame-dried and the reaction is conducted under an inert atmosphere (nitrogen or argon) to prevent premature decomposition of the reagent and ensure high yields.

  • Reactivity of Substituted Indoles: Electron-donating groups on the indole ring will generally accelerate the reaction, while electron-withdrawing groups will retard it and may require more forcing conditions (higher temperatures, longer reaction times).[12]

  • Side Reactions: In some cases, particularly with 3-substituted indoles, formylation may occur at the N1 position or other positions on the indole ring.[10] Careful control of reaction conditions and thorough characterization of the product are essential.

  • Work-up Considerations: The hydrolysis step is exothermic and can be vigorous. Slow and controlled addition of the reaction mixture to ice and subsequent slow neutralization are critical for safety and to avoid degradation of the product.

  • Purification Challenges: Some indole-3-carboxaldehydes can be prone to decomposition on silica gel. If chromatography is necessary, it is advisable to use a deactivated silica gel or perform the purification quickly. Recrystallization is often the preferred method for purification.

Conclusion

The formylation of indoles using this compound via the Vilsmeier-Haack reaction is a robust and versatile method for the synthesis of valuable indole-3-carboxaldehyde intermediates. By understanding the underlying mechanism and adhering to the detailed protocol and safety precautions outlined in this application note, researchers can confidently and efficiently perform this important transformation. The insights provided are intended to empower scientists in drug development and organic synthesis to optimize this reaction for their specific needs, paving the way for the discovery of novel therapeutics and functional materials.

References

  • BenchChem. (2025).
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Ge, Z., Wu, J., & Xue, F. (2006). Synthesis of substituted indole-3-carboxaldehyde derivatives. Journal of Heterocyclic Chemistry, 43(5), 1255-1258.
  • Air Liquide. (n.d.). Phosphorus Oxychloride. Retrieved from [Link]

  • Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. International Journal of Organic Chemistry, 3(3), 187-193.
  • Tasneem, & others. (2022). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27306-27338.
  • Der Pharma Chemica. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(4), 1466-1471.
  • Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from [Link]

  • BenchChem. (2025). Comparing Vilsmeier-Haack with other formylation methods for heterocycles. BenchChem.
  • Zhu, Y.-R., Lin, J.-H., & Xiao, J.-C. (2022). Triphenylphosphine/1,2-Diiodoethane-Promoted Formylation of Indoles with N,N-Dimethylformamide. Synlett, 33(03), 259-263.
  • El Nezhawy, A. O. H. (2021). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 64(1), 23-36.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Mastering Organic Synthesis with Indole-3-carboxaldehyde: A Guide for Chemists. Retrieved from [Link]

Sources

Application Notes & Protocols: N-(4-methoxybenzyl)formamide as a Precursor for Isocyanide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of N-(4-methoxybenzyl)formamide in Isocyanide Chemistry

Isocyanides (also known as isonitriles) are a unique class of organic compounds characterized by a C≡N-R functional group. Their distinct electronic structure, featuring a divalent carbon atom, makes them exceptionally versatile building blocks in organic synthesis.[1][2] They are cornerstone reactants in a multitude of isocyanide-based multicomponent reactions (IMCRs), most notably the Ugi and Passerini reactions, which allow for the rapid assembly of complex molecular scaffolds from simple starting materials.[3][4][5] This capability is of paramount importance in medicinal chemistry and drug discovery for the generation of diverse compound libraries.[5]

However, the practical application of many isocyanides is hampered by their notoriously foul odor and potential volatility.[1] To circumvent these issues, the in situ generation of isocyanides from stable, odorless precursors is a highly sought-after strategy.[1][3] this compound emerges as an exemplary precursor in this context. It is a stable, easily handled solid that can be efficiently converted to the corresponding 4-methoxybenzyl isocyanide immediately before or during its intended use. This "isocyanide-free" approach enhances laboratory safety and convenience without compromising the synthetic utility of this powerful functional group.[1]

This guide provides a detailed examination of the synthesis of 4-methoxybenzyl isocyanide from its formamide precursor, focusing on the underlying mechanisms, robust experimental protocols, and critical safety considerations.

Mechanism of Isocyanide Formation: The Dehydration Pathway

The conversion of a formamide to an isocyanide is fundamentally a dehydration reaction.[6][7] The process requires a dehydrating agent to activate the formyl oxygen atom, transforming it into a good leaving group. A base is then used to remove the formyl proton, triggering an elimination reaction that yields the isocyanide, water (which is consumed by the dehydrating agent), and salts.[7]

Phosphorus oxychloride (POCl₃) is one of the most common and effective dehydrating agents for this transformation.[6][8] The mechanism proceeds as follows:

  • Activation: The lone pair of electrons on the formamide's carbonyl oxygen attacks the electrophilic phosphorus atom of POCl₃.

  • Intermediate Formation: This forms a highly reactive Vilsmeier-type intermediate.

  • Deprotonation: A tertiary amine base, such as triethylamine (Et₃N), removes the acidic N-H proton.

  • Elimination: The resulting negative charge on the nitrogen initiates a cascade of electron movement, leading to the elimination of a dichlorophosphate byproduct and the formation of the carbon-nitrogen triple bond of the isocyanide.

Caption: Figure 1: Mechanism of POCl₃-Mediated Formamide Dehydration

Application Protocol 1: Synthesis via Phosphorus Oxychloride (POCl₃)

This protocol describes a robust and rapid method for the synthesis of 4-methoxybenzyl isocyanide using phosphorus oxychloride and triethylamine.[9][10] The use of triethylamine as both a base and a solvent offers a green, efficient, co-solvent-free system.[9][10]

Principle

Phosphorus oxychloride acts as a powerful dehydrating agent, activating the formamide for elimination. Triethylamine serves as an acid scavenger, neutralizing the HCl generated during the reaction and facilitating the final elimination step to form the isocyanide.[6][7] Performing the reaction at 0 °C controls the exothermicity, while the solvent-free approach simplifies the workup and minimizes waste.[9][10]

Materials and Equipment
Reagent/MaterialFormulaM.W.CAS No.Notes
This compoundC₉H₁₁NO₂165.195437-36-5Starting material.
Phosphorus OxychloridePOCl₃153.3310025-87-3Highly corrosive, reacts violently with water. Handle with extreme care in a fume hood.[11][12][13][14]
Triethylamine (Et₃N)C₆H₁₅N101.19121-44-8Anhydrous grade recommended. Acts as base and solvent.
Diethyl Ether(C₂H₅)₂O74.1260-29-7For purification.
Silica GelSiO₂60.087631-86-9For column chromatography.
Round-bottom flask---Dry glassware is essential.
Magnetic stirrer & stir bar----
Ice bath---For temperature control.
Syringes and needles---For reagent addition.
Septa---To maintain an inert atmosphere.
TLC plates (silica)---For reaction monitoring.
Experimental Workflow

Caption: Figure 2: Experimental Workflow for Isocyanide Synthesis

Step-by-Step Protocol
  • Preparation: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 2 mmol, 330 mg).

  • Solvent/Base Addition: In a chemical fume hood, add anhydrous triethylamine (2 mL) to the flask. Stir the mixture until the formamide dissolves.

  • Cooling: Cool the flask in an ice-water bath to 0 °C.

  • Reagent Addition: While stirring vigorously, add phosphorus oxychloride (1.0 eq, 2 mmol, 0.186 mL) dropwise via syringe over 2-3 minutes. Caution: The reaction can be exothermic. Maintain the temperature at 0 °C.

  • Reaction: Stir the reaction mixture at 0 °C. The reaction is typically complete within 5-10 minutes.[10]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 50% ethyl acetate in hexanes). The product isocyanide will have a higher Rf value than the starting formamide.

  • Purification: Once the reaction is complete, pour the reaction mixture directly onto a pre-packed silica gel column. Elute the product using 100% diethyl ether.[10] This "direct-to-column" approach is highly efficient as the triethylammonium salts remain at the top of the column.

  • Isolation: Collect the fractions containing the product and concentrate them under reduced pressure to yield 4-methoxybenzyl isocyanide as an oil or low-melting solid.

Characterization Data

The identity and purity of the synthesized 4-methoxybenzyl isocyanide should be confirmed by spectroscopic methods.

Technique Expected Result Rationale
Infrared (IR) Spectroscopy Strong, sharp absorption band at ~2140-2150 cm⁻¹This is the characteristic stretching frequency for the isocyanide (N≡C) triple bond.
¹H NMR Spectroscopy Signals corresponding to the methoxy group (~3.8 ppm, singlet, 3H), the benzylic CH₂ group (~4.5 ppm, singlet, 2H), and aromatic protons (~6.9 and 7.3 ppm, doublets, 4H).Confirms the presence of the 4-methoxybenzyl backbone.
¹³C NMR Spectroscopy Signal for the isocyanide carbon at ~155-165 ppm. Signals for aromatic, methoxy, and benzylic carbons.Confirms the isocyanide functional group and the overall carbon skeleton.[15]

Application Protocol 2: Synthesis via the Burgess Reagent

For substrates that are sensitive to the acidic conditions or high reactivity of POCl₃, the Burgess reagent offers a milder alternative for formamide dehydration.[16][17][18]

Principle

The Burgess reagent, methyl N-(triethylammoniumsulfonyl)carbamate, is an inner salt that acts as a mild and selective dehydrating agent.[19] The reaction proceeds through a concerted syn-elimination mechanism, often under neutral and mild conditions, which is advantageous for sensitive substrates.[18][19]

Step-by-Step Protocol
  • Preparation: Dissolve this compound (1 eq) in an anhydrous aprotic solvent like dichloromethane (CH₂Cl₂) in a dry flask under an inert atmosphere.

  • Reagent Addition: Add the Burgess reagent (1.1-1.5 eq) to the solution in one portion at room temperature.

  • Reaction: Stir the mixture at room temperature. The reaction time can vary from 2 to 24 hours.

  • Monitoring: Monitor the reaction by TLC as described in Protocol 1.

  • Workup & Purification: Upon completion, the reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated. The crude product is then purified by column chromatography on silica gel.

Method Comparison
FeaturePOCl₃ / Et₃N MethodBurgess Reagent Method
Speed Very fast (<10 minutes)[10]Slower (hours)[18]
Conditions Exothermic, requires coolingMild, room temperature[18]
Reagents Inexpensive, common lab reagentsMore expensive, specialty reagent
Workup Simple, direct-to-column purification[10]Requires aqueous workup before chromatography
Waste Triethylammonium saltsSulfonamide byproducts
Scope Broadly applicable, highly reliable[6]Excellent for acid-sensitive substrates[16][17]

Safety and Handling

  • Phosphorus Oxychloride (POCl₃): POCl₃ is highly corrosive, toxic, and reacts violently with water, releasing heat and toxic HCl gas.[11][12][13][14] It must be handled exclusively in a well-ventilated chemical fume hood.[14] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[12]

  • Isocyanides: While 4-methoxybenzyl isocyanide is less volatile than many other isocyanides, it still possesses a potent and unpleasant odor. All manipulations should be performed in a fume hood. Any equipment that comes into contact with the isocyanide should be decontaminated by rinsing with an acidic solution (e.g., 1 M HCl) followed by a bleach solution.

  • General Precautions: All reactions should be performed using dry glassware and under an inert atmosphere (e.g., nitrogen or argon) to prevent the reaction of POCl₃ with atmospheric moisture.

Conclusion

This compound serves as an excellent, stable, and easy-to-handle precursor for the synthesis of 4-methoxybenzyl isocyanide. The dehydration reaction using phosphorus oxychloride in triethylamine is a particularly efficient, rapid, and sustainable method, offering high yields and a simplified purification process. For substrates requiring milder conditions, the Burgess reagent provides a valuable alternative. By employing these protocols, researchers can safely and effectively generate this key synthetic intermediate for use in multicomponent reactions, facilitating the rapid advancement of chemical synthesis and drug discovery programs.

References

  • Creedon, S. M., Crowley, H. K., & McCarthy, D. G. (1998). Dehydration of formamides using the Burgess Reagent: a new route to isocyanides. Journal of the Chemical Society, Perkin Transactions 1, (6), 1015-1018. [Link]

  • Royal Society of Chemistry. (n.d.). Dehydration of formamides using the Burgess Reagent: a new route to isocyanides. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • ResearchGate. (n.d.). Ugi MCRs using in situ prepared isocyanides from formamides. [Link]

  • Synfacts. (2007). Burgess Reagent. Synfacts, 2007(03), 0318-0318. [Link]

  • APICDMO. (2022). What Role Does Burgess reagent Play? Medium. [Link]

  • Pironti, V., & Foley, D. (2021). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 26(23), 7378. [Link]

  • Praveen, C. (2006). Burgess reagent in organic synthesis. Journal of the Indian Institute of Science, 86, 355-369. [Link]

  • Samali, S., Patil, P., & El-Faham, A., et al. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. Molecules, 27(20), 6850. [Link]

  • ResearchGate. (n.d.). Synthesis of isocyanides via formamide dehydration utilizing the optimized reaction conditions with POCl3 under solvent free conditions. [Link]

  • Samali, S., Patil, P., & El-Faham, A., et al. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. Molecules, 27(20), 6850. [Link]

  • Wessjohann, L. A., & Ruijter, E. (2018). Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. International Journal of Molecular Sciences, 21(24), 9160. [Link]

  • Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17-89. [Link]

  • ResearchGate. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. [Link]

  • Waibel, M., & Westermann, B. (2020). Green Chemistry. Green Chemistry, 22(3), 701-707. [Link]

  • Organic Chemistry Portal. (n.d.). Ugi Reaction. [Link]

  • Organic Syntheses. (n.d.). N-Methoxy-N-methylcyanoformamide. [Link]

  • Chemistry Stack Exchange. (2016). Conversion of formamide to isocyanide. [Link]

  • ResearchGate. (n.d.). Scheme 2 Synthesis of isocyanides. [Link]

  • Samali, S., Patil, P., & El-Faham, A., et al. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. Molecules, 27(20), 6850. [Link]

  • Leonardi, M., & Ferlin, F. (2022). In-water synthesis of isocyanides under micellar conditions. Green Chemistry, 24(18), 7013-7018. [Link]

  • ResearchGate. (n.d.). Idealized dehydration of a formamide yields its respective isocyanide... [Link]

  • Organic Chemistry Portal. (2006). A Convenient Method for the Preparation of Benzyl Isocyanides. [Link]

  • ResearchGate. (2020). Synthesis, Characterization and TheoreticalStudies of N'-(4-methoxybenzylidene)benzenesulfonohydrazide. [Link]

  • ResearchGate. (2017). Molecular structure and spectroscopic properties of 4-methoxybenzaldehyde based on density functional theory calculations. [Link]

  • Yüksek, H., et al. (2018). Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. Molecules, 23(7), 1735. [Link]

Sources

A Robust and Scalable Protocol for the Synthesis of N-(4-methoxybenzyl)formamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals and Organic Chemists

Abstract

This application note provides a detailed, field-proven, and scalable protocol for the synthesis of N-(4-methoxybenzyl)formamide, a key intermediate in pharmaceutical and organic synthesis. We present a method based on the direct N-formylation of 4-methoxybenzylamine using formic acid, a procedure selected for its operational simplicity, cost-effectiveness, high yield, and amenability to large-scale production. This guide explains the underlying chemical principles, offers a step-by-step methodology, and includes critical data for process validation, safety, and product characterization, tailored for researchers in drug development and process chemistry.

Introduction

This compound is a valuable chemical intermediate. The formamide moiety serves as a precursor for the synthesis of isocyanides and as a protecting group for amines.[1] Furthermore, the p-methoxybenzyl (PMB) group is a widely utilized protecting group for alcohols, amines, and other functional groups in multi-step organic synthesis due to its stability under various conditions and its selective deprotection options.[2][3][4] Given its utility, a reliable and scalable synthesis protocol for this compound is essential for both academic research and industrial drug development. This document provides such a protocol, emphasizing safety, efficiency, and reproducibility.

Rationale and Method Selection

The synthesis of this compound is an example of N-formylation, a fundamental transformation in organic chemistry. Several methods exist for this conversion:

  • Leuckart-Wallach Reaction: A classic method involving the reductive amination of carbonyls using formamide or ammonium formate.[5][6] However, this reaction often requires high temperatures (>165 °C), which can be challenging and energy-intensive on a large scale.[5][7]

  • CO₂-Based Methods: Modern approaches utilize carbon dioxide as a green C1 source with a reducing agent like sodium borohydride.[8][9] While environmentally attractive, these methods can require specialized pressure equipment or catalysts.[8][10]

  • Activated Formylating Agents: Reagents such as acetic formic anhydride are highly effective but can be sensitive to moisture, expensive, or toxic, making them less practical for large-scale work.[1]

For this guide, we have selected the direct condensation of 4-methoxybenzylamine with formic acid. This method, adapted from the work of Jung et al., offers a compelling balance of practicality and efficiency.[1] The key advantages are:

  • High Yield: The reaction consistently produces the desired product in excellent yields.[1]

  • Cost-Effectiveness: It employs inexpensive and readily available bulk chemicals (4-methoxybenzylamine, formic acid, toluene).

  • Operational Simplicity: The procedure uses standard laboratory glassware and does not require anhydrous conditions or inert atmospheres.

  • Scalability: The use of a Dean-Stark trap to azeotropically remove water, the only byproduct, effectively drives the reaction equilibrium toward the product, a principle that scales reliably.

The reaction proceeds via a direct nucleophilic attack of the amine on the carbonyl carbon of formic acid, followed by dehydration to form the stable amide product.

Large-Scale Synthesis Protocol

This protocol is optimized for a laboratory scale that is readily adaptable to pilot plant production.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
4-Methoxybenzylamine≥98%Sigma-Aldrich or equivalent-
Formic Acid85% Aqueous SolutionACS Reagent Grade-
TolueneACS Reagent Grade-Solvent
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous Solution-For workup
Brine (Saturated NaCl)Saturated Aqueous Solution-For workup
Anhydrous Sodium Sulfate (Na₂SO₄)Anhydrous, Granular-For drying
Dichloromethane (DCM)ACS Reagent Grade-For extraction
HexanesACS Reagent Grade-For recrystallization

Equipment:

  • Round-bottom flask of appropriate size (e.g., 5 L for a 1-mole scale reaction)

  • Overhead mechanical stirrer

  • Heating mantle with temperature controller

  • Dean-Stark apparatus and condenser

  • Separatory funnel

  • Büchner funnel and filtration flask

  • Rotary evaporator

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis A Charge Flask: 1. 4-Methoxybenzylamine 2. Toluene 3. Formic Acid (85% aq.) B Heat to Reflux (approx. 110-120°C) A->B Attach stirrer, Dean-Stark, condenser C Collect water in Dean-Stark trap B->C Azeotropic removal D Monitor reaction by TLC (4-9 hours) C->D E Cool to RT D->E Reaction complete F Wash with sat. NaHCO₃ and Brine E->F Transfer to separatory funnel G Dry organic layer (Na₂SO₄) F->G H Concentrate in vacuo G->H Filter I Recrystallize from DCM/Hexanes H->I J Filter and Dry Product I->J K Characterize: (MP, NMR, IR) J->K Pure Product

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure

Safety First: Conduct all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Formic acid is corrosive and toluene is flammable.

  • Reaction Setup: To a 5 L three-necked round-bottom flask equipped with an overhead mechanical stirrer, a Dean-Stark trap fitted with a reflux condenser, and a temperature probe, add 4-methoxybenzylamine (137.18 g, 1.0 mol, 1.0 equiv.) and toluene (2 L).

  • Reagent Addition: Begin stirring the solution. Slowly add 85% aqueous formic acid (54.0 g, ~45 mL, 1.0 mol, 1.0 equiv.) to the flask. Note: A slight exotherm may be observed.

  • Azeotropic Dehydration: Heat the reaction mixture to a vigorous reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing for 4-9 hours, or until no more water is collected in the trap.[1]

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 4-methoxybenzylamine spot.

  • Cooling and Workup: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

  • Washing: Transfer the toluene solution to a large separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 500 mL) to neutralize any remaining formic acid, followed by brine (1 x 500 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

  • Purification: Dissolve the crude product in a minimum amount of hot dichloromethane. Slowly add hexanes while stirring until the solution becomes cloudy. Allow the solution to cool to room temperature and then place it in an ice bath to complete crystallization.

  • Final Product Isolation: Collect the crystalline solid by vacuum filtration, wash with cold hexanes, and dry under vacuum to a constant weight. The expected product is a brown or off-white crystalline solid.[8]

Characterization and Expected Results
ParameterExpected ValueReference
Typical Yield 90-98%[1][8]
Appearance Brown to off-white crystalline solid[8]
Melting Point 76 - 78 °C[11]
Molecular Formula C₉H₁₁NO₂[12]
Molecular Weight 165.19 g/mol [12]
¹H-NMR (300 MHz, CDCl₃) δ (ppm): 8.21 (s, 1H), 7.16–7.28 (m, 2H), 6.82-6.88 (m, 2H), 6.0 (br s, 1H), 4.35 (d, 2H), 3.79 (s, 3H). Note: Two rotamers may be observed.[8]

Troubleshooting

IssuePossible CauseRecommended Solution
Incomplete Reaction Insufficient reflux time; inefficient water removal.Ensure vigorous reflux and that the Dean-Stark trap is functioning correctly. Extend the reaction time and monitor by TLC.
Low Yield Loss of product during aqueous workup; incomplete crystallization.Ensure pH of the aqueous layer is basic after NaHCO₃ wash. Optimize the solvent ratio (DCM/Hexanes) for recrystallization.
Oily Product Impurities present; residual solvent.Ensure the product is thoroughly dried under high vacuum. If still oily, consider purification by column chromatography (Silica gel, EtOAc/Hexanes).

Conclusion

The described protocol for the N-formylation of 4-methoxybenzylamine offers a highly efficient, scalable, and economical route to this compound. By leveraging the simple and robust technique of azeotropic dehydration, this method avoids the need for expensive reagents or specialized equipment, making it an ideal choice for large-scale laboratory synthesis and industrial applications. The high yields and straightforward purification deliver a product of high purity suitable for subsequent use in complex synthetic pathways.

References

  • Figure S7. The N-formylation of 4-methoxybenzylamine catalyzed by... - ResearchGate. Available at: [Link]

  • Catalyst free N-formylation of aromatic and aliphatic amines exploiting reductive formylation of CO2 using NaBH4 - PMC - NIH. (2021-07-27). Available at: [Link]

  • This compound - LookChem. Available at: [Link]

  • Leuckart reaction - Wikipedia. Available at: [Link]

  • Exploring the Uses of Dimethyl Formamide in Electronics, Pharmaceuticals, and More. Available at: [Link]

  • N-Methoxy-N-methylcyanoformamide - Organic Syntheses Procedure. Available at: [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023-01-29). Available at: [Link]

  • Effect of Formamide in the Leuckart Reaction - ResearchGate. Available at: [Link]

  • Preparation of Aliphatic Amines by the Leuckart Reaction. Available at: [Link]

  • Catalyst-free N-formylation of amines using BH3NH3 and CO2 under mild conditions. Available at: [Link]

  • anisylsulfanylmethylisocyanide - Organic Syntheses Procedure. Available at: [Link]

  • This compound | C9H11NO2 | CID 14906816 - PubChem. Available at: [Link]

  • US7960553B1 - Reagent for synthesis of para-methoxbenzyl (PMB) ethers and associated methods - Google Patents.
  • A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid - SciSpace. Available at: [Link]

  • Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles - MDPI. Available at: [Link]

  • A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides | Request PDF - ResearchGate. Available at: [Link]

  • Process for the preparation of N-(sulfonylmethyl) formamide compounds - Google Patents.
  • Preparation of N-Formylamides by Oxidative Cleavage of N-Acylaminoacids - Organic Syntheses Procedure. Available at: [Link]

  • Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents - PMC. (2018-08-03). Available at: [Link]

  • Beyond a solvent: triple roles of dimethylformamide in organic chemistry - RSC Publishing. (2018-08-03). Available at: [Link]

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The Versatile Role of N-(4-methoxybenzyl)formamide in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Key Synthetic Intermediate

In the landscape of contemporary drug discovery and development, the strategic use of versatile building blocks is paramount to the efficient synthesis of novel therapeutic agents. N-(4-methoxybenzyl)formamide, a substituted formamide, has emerged as a significant intermediate in medicinal chemistry. Its unique structural features— a formamide moiety susceptible to various chemical transformations and a methoxybenzyl group that can influence pharmacokinetic properties—make it a valuable precursor for a range of bioactive molecules. This guide provides an in-depth exploration of the role of this compound, complete with detailed protocols and insights into its application in the synthesis of antimicrobial and potential anticonvulsant agents.

Core Applications in Medicinal Chemistry

This compound primarily serves as a versatile scaffold in the synthesis of more complex molecules. Its utility can be broadly categorized into two key areas:

  • As a Precursor to Bioactive Amides: The formamide group can be readily hydrolyzed or transformed, but more commonly, the N-(4-methoxybenzyl)amine precursor is acylated to produce a wide array of amides with diverse biological activities. The 4-methoxybenzyl group is often incorporated to modulate lipophilicity and metabolic stability.

  • As a Building Block for Heterocyclic Systems: While less direct, the formamide and benzylamine functionalities can participate in cyclization reactions to form various heterocyclic cores, which are prevalent in many drug classes.

This guide will focus on the first application, providing a detailed protocol for the synthesis of antimicrobial N-(4-methoxybenzyl) fatty acid amides and discussing its potential as an intermediate for anticonvulsant drugs.

Application I: Synthesis of Novel Antimicrobial Agents

The growing threat of antimicrobial resistance necessitates the development of new classes of antibacterial and antifungal agents. N-(4-methoxybenzyl) amides of fatty acids have shown promising activity against a range of pathogenic microbes.[1] The 4-methoxybenzyl moiety is believed to contribute to the molecule's ability to interact with microbial membranes or intracellular targets.

Antimicrobial Activity Profile

A series of N-(4-methoxybenzyl) fatty acid amides have been synthesized and evaluated for their in vitro antimicrobial activity. The Minimum Inhibitory Concentration (MIC) and Minimum Killing Concentration (MKC) values against representative bacterial and fungal strains are summarized in Table 1.

CompoundTest OrganismMIC (µg/mL)MKC (µg/mL)
N-(4-methoxybenzyl)undec-10-enamide E. coli125250
A. tumefaciens125250
Alternaria sp.62.5125
Rhizopus sp.62.5125
(9Z, 12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamide E. coli31.2562.5
A. tumefaciens31.2562.5
Alternaria sp.15.6231.25
Rhizopus sp.15.6231.25
N-(4-methoxybenzyl)oleamide E. coli62.5125
A. tumefaciens62.5125
Alternaria sp.31.2562.5
Rhizopus sp.31.2562.5

Table 1: Antimicrobial activity of N-(4-methoxybenzyl) fatty acid amides. Data sourced from Nengroo and colleagues (2019).[1]

Proposed Mechanism of Action: DNA Binding

Molecular docking studies have suggested that these N-(4-methoxybenzyl) amide derivatives may exert their antimicrobial effect by binding to the minor groove of DNA.[1] This interaction could disrupt essential cellular processes such as DNA replication and transcription, ultimately leading to microbial cell death.

G cluster_drug Antimicrobial Compound cluster_cell Microbial Cell Compound N-(4-methoxybenzyl) Amide Derivative DNA Microbial DNA Compound->DNA Binds to minor groove Replication DNA Replication Compound->Replication Inhibits Transcription Transcription Compound->Transcription Inhibits DNA->Replication DNA->Transcription CellDeath Cell Death Replication->CellDeath Leads to Transcription->CellDeath Leads to

Caption: Conceptual mechanism of antimicrobial action via DNA binding.

Experimental Protocol: Synthesis of N-(4-methoxybenzyl)undec-10-enamide

This protocol details the synthesis of a representative antimicrobial N-(4-methoxybenzyl) fatty acid amide.

G Start Start Materials: - Undec-10-enoic acid - 4-Methoxybenzylamine - DCC, DMAP - DCM Reaction Amide Coupling Reaction (0°C to RT, 12-16h) Start->Reaction Workup Work-up: - Filtration - Washes (NaHCO3, Brine) - Drying (Na2SO4) Reaction->Workup Purification Purification: Silica Gel Chromatography Workup->Purification Product Final Product: N-(4-methoxybenzyl)undec-10-enamide Purification->Product

Caption: Workflow for the synthesis of N-(4-methoxybenzyl)undec-10-enamide.

Materials:

  • Undec-10-enoic acid

  • 4-Methoxybenzylamine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • 5% Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • In a clean, dry round-bottom flask, dissolve undec-10-enoic acid (1.0 equivalent) in anhydrous dichloromethane.

  • To this solution, add 4-methoxybenzylamine (1.0 equivalent) and a catalytic amount of 4-dimethylaminopyridine (0.1 equivalent).

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add a solution of N,N'-dicyclohexylcarbodiimide (1.1 equivalents) in anhydrous dichloromethane to the cooled reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea byproduct.

  • Transfer the filtrate to a separatory funnel and wash successively with 5% sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable gradient of ethyl acetate in hexane to yield the pure N-(4-methoxybenzyl)undec-10-enamide.[1]

Application II: A Versatile Intermediate for Anticonvulsant Agents

The N-benzylamide moiety is a key pharmacophore in several centrally acting drugs. A prominent example is Lacosamide, an anticonvulsant medication used for the treatment of partial-onset seizures. The structure-activity relationship (SAR) studies of lacosamide analogs have shown that modifications to the benzyl ring can significantly impact anticonvulsant activity.[2] This suggests that this compound can serve as a valuable starting material for the synthesis of novel lacosamide analogs with potentially improved pharmacological profiles.

Proposed Synthetic Route to a Lacosamide Analog

The following scheme illustrates a proposed synthetic pathway to an N-(4-methoxybenzyl) analog of Lacosamide, starting from (R)-2-acetamido-3-methoxypropanoic acid and utilizing 4-methoxybenzylamine (which can be derived from this compound).

G cluster_reactants Starting Materials cluster_synthesis Synthesis cluster_product Product Acid (R)-2-acetamido-3-methoxypropanoic acid Coupling Amide Coupling (e.g., HATU, DIPEA) Acid->Coupling Amine 4-Methoxybenzylamine (from this compound) Amine->Coupling Analog Lacosamide Analog (R)-N-(4-methoxybenzyl)-2-acetamido-3-methoxypropionamide Coupling->Analog

Caption: Proposed synthesis of a Lacosamide analog.

This proposed synthesis highlights the utility of this compound as a precursor to the key amine intermediate required for the synthesis of this class of anticonvulsant agents. The introduction of the 4-methoxy group could potentially alter the drug's interaction with its target, voltage-gated sodium channels, or affect its pharmacokinetic properties, such as blood-brain barrier penetration and metabolic stability.

Conclusion: A Building Block with Broad Therapeutic Potential

This compound is a valuable and versatile intermediate in medicinal chemistry. Its utility in the synthesis of novel antimicrobial and potential anticonvulsant agents underscores its importance in the development of new therapeutics. The protocols and conceptual frameworks presented in this guide are intended to provide researchers and drug development professionals with the foundational knowledge to harness the synthetic potential of this key building block in their own research endeavors. Further exploration of this compound in the synthesis of other classes of bioactive molecules is warranted and holds the promise of yielding novel drug candidates.

References

  • Nengroo, S. H., et al. (2019). Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents. Journal of the Indian Chemical Society, 96(11), 1435-1441.
  • Salomé, C., et al. (2010). Synthesis and anticonvulsant activities of (R)-N-(4'-substituted)benzyl 2-acetamido-3-methoxypropionamides. Journal of Medicinal Chemistry, 53(5), 2159-2171. Available at: [Link]

Sources

Application Note: Synthesis of 4-Methoxybenzyl Isocyanide via Dehydration of N-(4-methoxybenzyl)formamide with Phosphorus Oxychloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Significance

Isocyanides (or isonitriles) are a unique class of organic compounds characterized by a C≡N-R functional group. They serve as exceptionally versatile building blocks in multicomponent reactions such as the Ugi and Passerini reactions, enabling the rapid construction of complex molecular scaffolds from simple precursors. The synthesis of 4-methoxybenzyl isocyanide is of particular interest as the 4-methoxybenzyl (PMB) group can function as a readily cleavable protecting group or as a key structural motif in pharmacologically active molecules.

The most practical and widely adopted laboratory method for synthesizing isocyanides is the dehydration of N-substituted formamides.[1] This application note provides a detailed examination of the reaction mechanism and a field-proven protocol for the synthesis of 4-methoxybenzyl isocyanide from N-(4-methoxybenzyl)formamide using phosphorus oxychloride (POCl₃) as the dehydrating agent. This method is noted for its efficiency, high yields, and operational simplicity when conducted with appropriate care.

Reaction Mechanism: The Vilsmeier-Type Dehydration

The conversion of this compound to its corresponding isocyanide using POCl₃ is not a simple dehydration but proceeds through a highly reactive intermediate analogous to the Vilsmeier reagent.[2][3][4] The mechanism involves the activation of the formamide carbonyl oxygen by the electrophilic phosphorus oxychloride, followed by elimination. A tertiary amine base, such as triethylamine, is crucial for neutralizing the generated HCl and facilitating the final elimination step.[1]

The mechanistic steps are as follows:

  • Activation of Formamide: The lone pair of electrons on the formamide's carbonyl oxygen attacks the electrophilic phosphorus atom of POCl₃. This forms a highly reactive O-phosphorylated intermediate.

  • Formation of the Chloroiminium Ion: A chloride ion is displaced from the phosphorus center. The intermediate rapidly rearranges to form a resonance-stabilized chloroiminium ion, the key electrophilic species in the reaction. This is the Vilsmeier intermediate.

  • Deprotonation: A hindered base, typically triethylamine, removes the acidic proton from the nitrogen atom.

  • Elimination and Isocyanide Formation: The resulting anion undergoes a final elimination of dichlorophosphate ([PO₂Cl₂]⁻) and a chloride ion to form the thermodynamically stable isocyanide triple bond.

***```dot digraph "Reaction_Mechanism" { graph [rankdir="LR", splines=ortho, label="Figure 1: Reaction Mechanism of Formamide Dehydration", labelloc=b, fontname="Helvetica", fontsize=12]; node [shape=none, fontname="Helvetica", fontsize=10]; edge [arrowhead=vee, penwidth=1.5, color="#4285F4"];

// Reactants Formamide [label=<This compound>]; POCl3 [label=<POCl₃>];

// Intermediates Intermediate1 [label=<Activated Complex (O-phosphorylated)>]; Intermediate2 [label=<Chloroiminium Ion (Vilsmeier Intermediate)>]; Intermediate3 [label=<Deprotonated Intermediate>];

// Products Product [label=<4-Methoxybenzyl Isocyanide>]; Byproducts [label=];

// Base Base [label="Et₃N (Base)"];

// Edges {rank=same; Formamide; POCl3} Formamide -> Intermediate1 [label="Step 1: Attack"]; POCl3 -> Intermediate1; Intermediate1 -> Intermediate2 [label="Step 2: Rearrangement"]; Intermediate2 -> Intermediate3 [label="Step 3: Deprotonation"]; Base -> Intermediate3 [style=dashed]; Intermediate3 -> Product [label="Step 4: Elimination"]; Product -> Byproducts [style=invis]; }

Caption: Figure 2: Experimental Workflow for Isocyanide Synthesis.

Data Summary and Characterization

Parameter Value Notes
Reactant This compoundM.W. 165.19 g/mol
Reagent Phosphorus OxychlorideM.W. 153.33 g/mol
Base/Solvent TriethylamineAnhydrous
Stoichiometry Formamide : POCl₃ : Et₃N1 : 1 : (Solvent)
Temperature 0 °CCritical for safety and selectivity
Reaction Time 5 - 15 minutesVery rapid reaction
Expected Yield 90 - 98%High to excellent yields are typical [1]
Product 4-Methoxybenzyl isocyanideM.W. 147.17 g/mol [5]
Appearance SolidMelting Point: 76-78 °C (for formamide) [6]

Product Characterization:

  • Infrared (IR) Spectroscopy: The most prominent feature is a strong, sharp absorption band in the range of 2140-2150 cm⁻¹ , which is characteristic of the isocyanide (N≡C) triple bond stretch.

  • ¹H NMR Spectroscopy: Expect signals corresponding to the methoxy group protons (~3.8 ppm, singlet, 3H), the benzylic methylene protons (~4.5 ppm, singlet, 2H), and the aromatic protons of the p-substituted benzene ring (~6.9 and 7.3 ppm, doublets, 4H).

  • ¹³C NMR Spectroscopy: Look for the characteristic isocyanide carbon signal, which appears as a broad peak in the range of 155-165 ppm .

References

  • NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. Available at: [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. Available at: [Link]

  • Wikipedia. Bischler–Napieralski reaction. Available at: [Link]

  • Organic Chemistry Portal. Bischler-Napieralski Reaction. Available at: [Link]

  • YouTube. Vilsmeier-Haack Reaction. Available at: [Link] (Note: A generic URL is used as the original may not be stable).

  • New Jersey Department of Health. Hazard Summary: Phosphorus Oxychloride. Available at: [Link]

  • Royal Society of Chemistry. PERKIN TRANSACTIONS 1. Available at: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]

  • Slideshare. Bischler napieralski reaction. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]

  • Indian Journal of Chemistry. Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Available at: [Link]

  • ResearchGate. Unexpected Products from the Formylation of N,N-Dimethylanilines with 2-Formamidopyridine in POCl3. Available at: [Link]

  • BenchChem. Synthetic Procedures for Preparing Derivatives of 1-Isocyano-4-methoxybenzene.
  • PubChem. 4-Methoxybenzylisocyanide. Available at: [Link]

  • Chemdad. 4-METHOXYPHENYL ISOCYANIDE. (Note: This is a supplier listing, URL may not be stable).
  • Organic Syntheses. p-DIMETHYLAMINOBENZALDEHYDE. Available at: [Link]

  • YouTube. VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. Available at: [Link] (Note: A generic URL is used as the original may not be stable).

  • Molecules. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. Available at: [Link]

  • LookChem. This compound. Available at: [Link]

  • Georganics. 4-Methoxybenzyl isocyanate. Available at: [Link]

  • Organic Syntheses. tert-BUTYL ISOCYANIDE. Available at: [Link]

  • ResearchGate. Synthesis of isocyanides via formamide dehydration utilizing the optimized reaction conditions. Available at: [Link]

  • Indian Journal of Chemistry. Phosphorous oxychloride (POCl3). Available at: [Link]

  • Allen. What happen when n-ethyl formamide heated in presenc of POCl_(3). Available at: [Link]

Sources

step-by-step guide for N-(4-methoxybenzyl)formamide synthesis in the lab

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Laboratory Synthesis of N-(4-methoxybenzyl)formamide

Authored by: A Senior Application Scientist

Abstract

This compound is a valuable intermediate in organic and medicinal chemistry, frequently utilized in the synthesis of complex nitrogen-containing heterocycles and as a precursor for various pharmaceutical agents.[1] This application note provides a detailed guide for its synthesis in a laboratory setting, targeting researchers, chemists, and professionals in drug development. We present two distinct, reliable, and reproducible protocols: a classical Leuckart-Wallach reaction and a modern, catalyst-free approach using carbon dioxide as a sustainable C1 feedstock. The guide offers in-depth explanations for experimental choices, detailed step-by-step procedures, safety protocols, and methods for purification and characterization, ensuring scientific integrity and practical utility.

Introduction and Strategic Overview

The formamide functional group is a cornerstone in the synthesis of numerous biologically active molecules and functional materials.[1] this compound, in particular, serves as a key building block. The methoxybenzyl group is a common protecting group for amines and is instrumental in directing further chemical transformations.

The synthesis of this target molecule can be approached from several angles. Classical methods often involve the formylation of the parent amine, 4-methoxybenzylamine, using reagents like formic acid or formamide under high temperatures. A prominent example is the Leuckart reaction, a reductive amination process where an aldehyde is converted to an N-formyl amine using formamide as both the nitrogen donor and the reducing agent.[2][3] While robust, these methods can require strenuous conditions, such as high temperatures.[4][5]

In recent years, green chemistry principles have driven the development of more sustainable methods. One such innovative approach involves the reductive formylation of amines using carbon dioxide (CO₂), an abundant and non-toxic greenhouse gas, in the presence of a safe and inexpensive reducing agent like sodium borohydride (NaBH₄).[1][6] This catalyst-free method operates under milder conditions and offers high atom economy.[1]

This guide details both a Leuckart-type synthesis (Protocol 1) and a CO₂-based green synthesis (Protocol 2) to provide researchers with versatile and validated options.

General Experimental Workflow

The overall workflow for the synthesis, regardless of the chosen protocol, follows a logical sequence from reaction setup to final product analysis. This process ensures safety, efficiency, and purity of the final compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagent_prep Reagent & Glassware Preparation risk_assessment Risk Assessment (Review SDS) setup Reaction Setup (Inert Atmosphere if needed) risk_assessment->setup addition Reagent Addition & Heating setup->addition monitoring Reaction Monitoring (TLC) addition->monitoring quench Quenching & Extraction monitoring->quench drying Drying Organic Layer (e.g., Na₂SO₄) quench->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Recrystallization or Column Chromatography) concentration->purification characterization Characterization (NMR, MP, etc.) purification->characterization storage Product Storage characterization->storage

Caption: General laboratory workflow for synthesis.

Protocol 1: Leuckart-Type Synthesis from p-Anisaldehyde

This protocol is a classic example of reductive amination, directly converting an aldehyde to the corresponding N-formyl amine. Formamide serves a dual role as the nitrogen source and the hydride donor (via in-situ generation of formic acid and ammonia).[2][3] High temperatures are necessary to drive the reaction.[3][7]

Reaction Mechanism

The reaction proceeds through the initial formation of an iminium ion from the aldehyde and ammonia (generated from formamide decomposition). This intermediate is then reduced by a hydride, typically from formic acid, which is also a byproduct of formamide hydrolysis.

G cluster_mechanism Leuckart Reaction Mechanism RCHO p-Anisaldehyde Iminium Iminium Ion Intermediate RCHO->Iminium + NH₃ - H₂O Formamide Formamide (HCONH₂) Ammonia Ammonia (NH₃) Formamide->Ammonia Heat FormicAcid Formic Acid (HCOOH) Formamide->FormicAcid + H₂O (hydrolysis) Product This compound Iminium->Product + HCOO⁻ (hydride transfer) - CO₂ FormicAcid->Product CO2 CO₂

Caption: Simplified Leuckart reaction mechanism.

Materials and Equipment
Reagent/MaterialFormulaCAS No.Notes
p-AnisaldehydeC₈H₈O₂123-11-5Starting aldehyde.
FormamideCH₃NO75-12-7Reagent and solvent.
TolueneC₇H₈108-88-3For extraction.
Saturated NaCl solutionNaCl(aq)7647-14-5For washing during work-up.
Anhydrous Sodium SulfateNa₂SO₄7757-82-6For drying organic layer.
Equipment
Round-bottom flask100 mL-
Reflux condenser-
Heating mantle/oil bath-For controlled heating.
Magnetic stirrer-
Separatory funnel250 mL-For liquid-liquid extraction.
Rotary evaporator-For solvent removal.
Step-by-Step Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-anisaldehyde (5.0 g, 36.7 mmol).

  • Reagent Addition: Add formamide (15 mL, 377 mmol). Rationale: A large excess of formamide is used to act as both the reagent and the solvent, driving the reaction towards the product.[3]

  • Heating: Heat the reaction mixture in an oil bath to 165-175 °C.[3][7] Maintain vigorous stirring. The reaction is typically complete within 6-8 hours.

  • Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the p-anisaldehyde spot.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 100 mL of cold water.

    • Extract the aqueous solution with toluene (3 x 40 mL).

    • Combine the organic layers and wash with saturated NaCl solution (2 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.

    • The crude product can be purified by vacuum distillation or recrystallization from an appropriate solvent system (e.g., toluene/hexane) to yield this compound as a solid.[8]

Protocol 2: Green Synthesis via Reductive Formylation of CO₂

This modern protocol leverages CO₂ as a formyl surrogate in a catalyst-free system. Sodium borohydride acts as a safe and efficient reducing agent. The reaction is believed to proceed through an in-situ generated formoxy borohydride species.[1]

Proposed Reaction Pathway

G CO2 CO₂ Intermediate [Formoxy Borohydride Species] CO2->Intermediate NaBH4 NaBH₄ NaBH4->Intermediate Product This compound Intermediate->Product Formylation Amine 4-Methoxybenzylamine Amine->Product

Caption: Proposed pathway for CO₂-based N-formylation.

Materials and Equipment
Reagent/MaterialFormulaCAS No.Notes
4-MethoxybenzylamineC₈H₁₁NO2393-23-9Starting amine.
Sodium BorohydrideNaBH₄16940-66-2Reducing agent.[6]
Formamide or DMFCH₃NO / C₃H₇NO75-12-7 / 68-12-2Solvent.[6]
Carbon Dioxide (CO₂)CO₂124-38-9C1 source, can be from a cylinder or balloon.
Dichloromethane (DCM)CH₂Cl₂75-09-2For extraction.
Equipment
Round-bottom flask50 mL-
Magnetic stirrer-
CO₂ balloon or cylinder-
Syringe and needle-For amine addition.
Step-by-Step Protocol[6]
  • Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add sodium borohydride (27.5 mg, 0.728 mmol).

  • Solvent Addition: Add formamide (approx. 3 mL).

  • CO₂ Introduction: Bubble a stream of CO₂ gas through the stirred solution at room temperature (25 °C) for 10 minutes. Rationale: This step generates the active formylating agent in situ from the reaction between NaBH₄ and CO₂.[1]

  • Amine Addition: Add 4-methoxybenzylamine (95.2 µL, 0.728 mmol, 1.0 equiv.) to the mixture.

  • Heating: Stir the reaction mixture at 80 °C.

  • Monitoring: The reaction is typically complete within a few hours. Monitor by TLC.

  • Work-up:

    • After completion, cool the reaction to room temperature.

    • Carefully add water to quench any unreacted NaBH₄.

    • Extract the product into dichloromethane (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product can be further purified if necessary, but this method often yields a high-purity product. The reported yield for this specific transformation is 90%.[6]

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

PropertyExpected Value
Appearance Brown or off-white crystalline solid.[6]
Molecular Formula C₉H₁₁NO₂[9]
Molecular Weight 165.19 g/mol [9]
Melting Point 67-70 °C[6] or 76-78 °C[8] (Varies with purity)
¹H-NMR (CDCl₃)δ (ppm) major rotamer: 8.21 (s, 1H, CHO), 7.20 (d, 2H, Ar-H), 6.85 (d, 2H, Ar-H), 4.35 (d, 2H, CH₂), 3.79 (s, 3H, OCH₃).[6]
CAS Number 17061-63-1[9]

Safety and Handling

All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 4-Methoxybenzylamine: Corrosive. Causes severe skin burns and eye damage.[10] Handle with care.

  • Formamide: Suspected of causing cancer and may damage fertility or the unborn child.[11] Avoid inhalation and skin contact.

  • Sodium Borohydride (NaBH₄): Flammable solid. Reacts with water to produce flammable hydrogen gas. Handle in a dry environment and quench carefully.

  • p-Anisaldehyde: Skin and eye irritant.

  • Dichloromethane (DCM): Suspected carcinogen. Use only in a fume hood.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[10][12]

Conclusion

This application note provides two distinct and validated protocols for the synthesis of this compound. The classical Leuckart-type reaction offers a robust, traditional route from an aldehyde precursor, while the modern CO₂-based method presents a greener, safer, and highly efficient alternative starting from the corresponding amine. The choice of method will depend on the availability of starting materials, desired scale, and the laboratory's commitment to sustainable chemistry principles. Both protocols, when followed with care, will reliably yield the target compound for further use in research and development.

References

  • Grokipedia. (n.d.). Leuckart reaction.
  • Alfa Chemistry. (n.d.). Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction.
  • Yuan, G., et al. (2019). N-formyl-stabilizing quasi-catalytic species afford rapid and selective solvent-free amination of biomass-derived feedstocks. Nature Communications. Available at:

  • Wikipedia. (2023). Leuckart reaction. Retrieved from en.wikipedia.org/wiki/Leuckart_reaction
  • Sciencemadness Wiki. (2020). Leuckart reaction. Retrieved from

  • Das, S., et al. (2021). Catalyst free N-formylation of aromatic and aliphatic amines exploiting reductive formylation of CO2 using NaBH4. RSC Advances. Available at: pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra04848a
  • ResearchGate. (n.d.). Figure S7. The N-formylation of 4-methoxybenzylamine catalyzed by.... Retrieved from

  • LookChem. (n.d.). This compound. Retrieved from

  • Benchchem. (n.d.). 4-Formyl-3-methoxybenzonitrile. Retrieved from

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov/compound/14906816
  • Organic Syntheses. (n.d.). N-Methoxy-N-methylcyanoformamide. Retrieved from

  • Das, S., et al. (2021). Catalyst free N-formylation of aromatic and aliphatic amines exploiting reductive formylation of CO2 using NaBH4. National Center for Biotechnology Information. Available at:

  • Fisher Scientific. (2025). Safety Data Sheet: 4-Methoxybenzylamine. Retrieved from

  • Tokyo Chemical Industry. (2025). Safety Data Sheet: N-Methoxy-N,4-dimethylbenzamide. Retrieved from

  • Royal Society of Chemistry. (2015). Supplementary Information: MnO2 catalyzed formylation of amines.... Retrieved from

  • ChemicalBook. (2022). Synthesis and Application of 4-methoxybenzylamine. Retrieved from

  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from

  • Sarex. (n.d.). 4-Methoxybenzylamine. Retrieved from

  • Sigma-Aldrich. (n.d.). 4-Methoxybenzylamine 98%. Retrieved from

  • FUJIFILM Wako Chemicals. (2024). Safety Data Sheet: Formamide.
  • Google Patents. (n.d.). Process for the preparation of N-(sulfonylmethyl) formamide compounds. Retrieved from patents.google.
  • Organic Syntheses. (n.d.). Anisylsulfanylmethylisocyanide. Retrieved from

  • Google Patents. (n.d.). CN102942500A - Preparation method of N-formamide compound. Retrieved from patents.google.
  • Organic Chemistry Portal. (n.d.). Direct Condensation of Sulfonamide and Formamide. Retrieved from

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Application Note: N-(4-methoxybenzyl)formamide as a Key Intermediate in Complex Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(4-methoxybenzyl)formamide is a versatile and highly valuable intermediate in the multistep synthesis of complex natural products. Its utility stems primarily from the strategic role of the N-(4-methoxybenzyl) group, commonly known as the PMB group, which serves as a robust protecting group for nitrogen moieties. This application note provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis, application, and strategic deployment of this compound. We will delve into the causality behind its experimental application, providing detailed, field-tested protocols for its preparation and subsequent transformations, including a case study on its role in alkaloid synthesis.

Introduction: The Strategic Value of this compound

In the intricate landscape of total synthesis, the protection and manipulation of amine functionalities are paramount. Formamides are crucial intermediates in the synthesis of many biologically active molecules, including approved drugs and insecticides.[1] this compound, in particular, offers a unique combination of stability and selective reactivity. The 4-methoxybenzyl (PMB) group is renowned for its reliability as a protecting group for amines, amides, and lactams due to its ease of removal under specific oxidative conditions that leave many other protecting groups untouched.[2]

The formyl group (-CHO) can serve multiple purposes: it can act as a directing group, participate in cyclization reactions, or be a precursor to isocyanides. The combination of the formyl and the PMB group on a nitrogen atom creates a stable, yet strategically cleavable, building block essential for convergent and efficient synthetic routes.

Physicochemical Properties & Synthesis

A thorough understanding of the intermediate's properties is crucial for its effective use.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 17061-63-1[3][4]
Molecular Formula C₉H₁₁NO₂[3][4]
Molecular Weight 165.19 g/mol [4]
Melting Point 76 - 78 °C[3]
Appearance Brown crystalline solid[1]
Solubility Soluble in CH₂Cl₂, CHCl₃, EtOAc, MeOH
Storage Sealed in dry, Room Temperature[3]
Protocol 1: Synthesis of this compound

The most direct and high-yielding synthesis involves the formylation of commercially available 4-methoxybenzylamine. One effective method utilizes carbon dioxide as a C1 source in a reductive process.

Rationale: This catalyst-free method is environmentally benign, using CO₂, an inexpensive and non-toxic carbon source, and sodium borohydride, a safe and readily available reducing agent.[1] This approach avoids harsher formylating agents like formic acid/acetic anhydride mixtures or toxic carbon monoxide.

Reaction Scheme:

Caption: Reductive formylation of 4-methoxybenzylamine.

Step-by-Step Procedure: [1]

  • To a solution of 4-methoxybenzylamine (0.728 mmol, 1.0 eq) in tetrahydrofuran (THF, 5 mL) in a round-bottom flask, add sodium borohydride (NaBH₄) (27.54 mg, 0.728 mmol, 1.0 eq).

  • Fit the flask with a balloon filled with carbon dioxide (CO₂).

  • Stir the reaction mixture vigorously at room temperature (25 °C) for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes).

  • Upon completion, quench the reaction by carefully adding water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from an ethyl acetate/hexanes mixture to afford this compound as a brown crystalline solid (108 mg, 90% yield).

The PMB Group: A Strategic Tool for Nitrogen Protection

The utility of this compound is intrinsically linked to the properties of the p-methoxybenzyl (PMB) protecting group. Its strategic advantage lies in its orthogonal stability and selective cleavage.

Stability: The PMB group is stable to a wide range of conditions, including:

  • Strongly basic conditions (e.g., NaOH, LDA)

  • Nucleophilic reagents (e.g., organometallics)

  • Catalytic hydrogenation (in contrast to a standard benzyl group)[2]

  • Mildly acidic conditions

Deprotection: The key to the PMB group's utility is its facile removal under oxidative conditions, which do not affect many other common protecting groups like Boc, Cbz, or benzyl ethers. The electron-donating methoxy group activates the benzylic position, making it susceptible to cleavage.

Protocol 2: Oxidative Deprotection of the N-PMB Group

The most common and effective reagent for this transformation is 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

Rationale: DDQ is a mild and highly selective oxidizing agent for electron-rich benzyl ethers and amides.[5] The reaction proceeds through a hydride abstraction mechanism, generating a stable oxocarbenium ion intermediate which is then hydrolyzed by water present in the reaction medium.

Reaction Scheme:

Caption: Oxidative cleavage of the PMB group using DDQ.

Step-by-Step Procedure: [5]

  • Dissolve the N-PMB protected formamide (1.0 eq) in a mixture of dichloromethane (CH₂Cl₂) and water (typically 18:1 v/v).

  • Add DDQ (1.5 - 2.5 eq) portion-wise to the stirring solution at room temperature. The solution will typically turn dark green or brown.

  • Stir the reaction for 1-4 hours, monitoring by TLC for the disappearance of the starting material.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the layers and extract the aqueous phase with CH₂Cl₂ (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the desired formamide from the 4-methoxybenzaldehyde byproduct.

Alternative Deprotection Reagents:

  • Ceric Ammonium Nitrate (CAN): A powerful oxidant, often used when DDQ is sluggish.[2]

  • Trifluoroacetic Acid (TFA): Strong acid cleavage is possible but can be harsh and less selective.[2]

Case Study: An Intermediate in Alkaloid Synthesis

While a direct total synthesis of a major natural product using this compound as a published key intermediate is not readily found in the search results, its precursor, 4-methoxybenzylamine, and the strategic logic of PMB-protection are central to many syntheses. For instance, in the synthesis of complex alkaloids like the hapalindoles, formamide intermediates are crucial for installing isonitrile groups.[6]

Let's consider a hypothetical but chemically sound application based on established transformations. The formamide can be dehydrated to an isocyanide, a powerful building block for constructing heterocyclic cores common in alkaloids.

Protocol 3: Dehydration to N-(4-methoxybenzyl)isocyanide

Rationale: The conversion of a formamide to an isocyanide is a classic transformation. Using a dehydrating agent like phosphorus oxychloride (POCl₃) in the presence of a base is a standard and effective method. The resulting PMB-protected isocyanide is a stable intermediate ready for subsequent complexity-building reactions.

Reaction Scheme:

Caption: Dehydration of the formamide to an isocyanide.

Step-by-Step Procedure:

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).

  • Add diisopropylethylamine (DIPEA) (2.5 eq) and cool the solution to 0 °C in an ice bath.

  • Add phosphorus oxychloride (POCl₃) (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, carefully pour the reaction mixture into a flask containing ice-cold saturated aqueous NaHCO₃ solution.

  • Stir vigorously for 30 minutes, then separate the layers.

  • Extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude isocyanide by flash column chromatography on silica gel.

This isocyanide intermediate can then be used in multicomponent reactions (e.g., Passerini or Ugi reactions) or cycloadditions to rapidly assemble the core structures of various natural products.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Incomplete Formylation (Protocol 1) Insufficient CO₂ supply; Inactive NaBH₄.Ensure the CO₂ balloon remains inflated. Use freshly opened, high-purity NaBH₄.
Low Yield in PMB Deprotection (Protocol 2) Insufficient DDQ; Steric hindrance around the nitrogen.Increase the equivalents of DDQ to 3.0. Increase reaction time and/or gently heat to 40 °C. Consider using CAN as a stronger oxidant.
Side Reactions during Dehydration (Protocol 3) Reaction temperature too high; Presence of water.Maintain strict temperature control during POCl₃ addition. Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere.

Conclusion

This compound is more than a simple derivative; it is a strategic intermediate that leverages the robust and selectively cleavable nature of the PMB protecting group. Its synthesis is straightforward, and its application allows for the stable introduction of a formyl-protected nitrogen that can be unmasked under mild oxidative conditions orthogonal to many other protective functionalities. By serving as a precursor to versatile isocyanides, it opens pathways to complex heterocyclic systems prevalent in natural products. The protocols and strategic insights provided in this note are designed to empower chemists to effectively integrate this valuable tool into their synthetic campaigns.

References

  • Horita, K., et al. (1986). On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions. Tetrahedron.
  • Stadler, A., et al. (2005). The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. Molecules. Available from: [Link]

  • Horita, K. (1985). On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions. SciSpace. Available from: [Link]

  • Das, S., et al. (2021). Catalyst free N-formylation of aromatic and aliphatic amines exploiting reductive formylation of CO2 using NaBH4. Scientific Reports. Available from: [Link]

  • Baran, P. S., et al. (2007). Total synthesis of marine natural products without using protecting groups. Nature. Available from: [Link]

  • LookChem. (n.d.). This compound. Available from: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available from: [Link]

Sources

Application Notes & Protocols: N-(4-methoxybenzyl)formamide in Modern Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Prepared by a Senior Application Scientist, this guide provides a technical overview of the catalytic applications involving N-(4-methoxybenzyl)formamide. We will explore its pivotal role not merely as a stable formamide but as a versatile precursor for advanced catalytic transformations, focusing on the causality behind experimental choices to ensure robust and reproducible outcomes.

Introduction: The Strategic Value of this compound

This compound is a secondary formamide distinguished by the presence of the 4-methoxybenzyl (PMB) group. This structural feature imparts unique utility in catalysis. While formamides are a crucial class of compounds in their own right—serving as intermediates in the synthesis of pharmaceuticals, insecticides, and various heterocycles—the PMB group offers an additional layer of functionality.[1] It can be readily cleaved under specific oxidative or acidic conditions, but its primary value in the context of this guide is as a stable, electronically-defined substituent for the generation of a key catalytic intermediate: 4-methoxybenzyl isocyanide.

This guide will focus on two core applications:

  • As a stable precursor to 4-methoxybenzyl isocyanide for use in palladium-catalyzed insertion reactions.

  • Its synthesis via sustainable, catalyst-free N-formylation, a key reaction showcasing modern C1 chemistry principles.

Application 1: Generation of 4-Methoxybenzyl Isocyanide for Palladium-Catalyzed Reactions

The most prominent catalytic application of this compound is its use as a precursor to 1-(isocyanomethyl)-4-methoxybenzene. Isocyanides are versatile C1 building blocks in organic synthesis, renowned for their utility in multicomponent reactions and, critically, in palladium-catalyzed imidoylative cross-coupling reactions.[2] The dehydration of stable, easily handled formamides is the most common and practical route to their synthesis.[3]

Principle of Dehydration

The conversion of a formamide to an isocyanide is a dehydration reaction. This is typically achieved using potent dehydrating agents that activate the formyl oxygen, facilitating elimination. Common reagents include phosphorus oxychloride (POCl₃), p-toluenesulfonyl chloride (TsCl), phosgene, or diphosgene, almost always in the presence of a tertiary amine base (e.g., triethylamine, diisopropylethylamine) to neutralize the acidic byproducts.[3][4] The mechanism with POCl₃ involves the formation of a reactive chloro-phosphate intermediate, which is then eliminated.

G cluster_mech Mechanism: Formamide Dehydration Formamide This compound Intermediate Vilsmeier-like Intermediate Formamide->Intermediate + POCl₃ POCl3 POCl₃ POCl3->Intermediate Base Base (e.g., Et₃N) Isocyanide 4-Methoxybenzyl Isocyanide Base->Isocyanide Intermediate->Isocyanide + Base - Base·HCl - [H₂PO₃Cl] Byproduct Phosphate Salts + Base·HCl

Caption: General mechanism for formamide dehydration using POCl₃.

Protocol 1: Synthesis of 1-(isocyanomethyl)-4-methoxybenzene

This protocol describes the dehydration of this compound using phosphorus oxychloride. This method is highly efficient and typically proceeds in minutes.[3][5]

Materials:

  • This compound (1.0 equiv)

  • Triethylamine (Et₃N) (as solvent and base)

  • Phosphorus oxychloride (POCl₃) (1.0 equiv)

  • Dichloromethane (DCM, optional for dilution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equiv) in anhydrous triethylamine (approx. 1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. Efficient stirring is crucial.

  • Reagent Addition: Add phosphorus oxychloride (1.0 equiv) dropwise to the stirred solution via syringe over 5-10 minutes. Caution: POCl₃ is highly corrosive and reacts violently with water. This step is exothermic. Maintain the internal temperature at or below 5 °C.

  • Reaction Monitoring: The reaction is typically very fast.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS, checking for the consumption of the starting formamide. The reaction is often complete within 5-15 minutes after the addition is finished.[3]

  • Workup: Once the reaction is complete, pour the mixture over ice-water and extract with dichloromethane or diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude isocyanide can be purified by column chromatography on silica gel. Note: Isocyanides have a characteristic and unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.

Application in Palladium-Catalyzed Imidoylative Coupling

The synthesized 4-methoxybenzyl isocyanide is a powerful reagent in palladium catalysis. It readily undergoes migratory insertion into palladium(II)-carbon bonds, which are typically formed from the oxidative addition of an aryl or vinyl halide to a Pd(0) complex. This insertion forms an imidoyl-palladium intermediate, which can then be trapped by a nucleophile to generate a variety of nitrogen-containing compounds.[2] This sequence allows for the rapid construction of complex molecules.

G cluster_workflow Workflow: From Formamide to Cross-Coupled Product cluster_inputs Coupling Inputs Formamide This compound Dehydration Dehydration (Protocol 1) Formamide->Dehydration Isocyanide 4-Methoxybenzyl Isocyanide Dehydration->Isocyanide Coupling Pd-Catalyzed Imidoylative Coupling Isocyanide->Coupling Product Final Product (e.g., Amidine, Heterocycle) Coupling->Product ArylHalide Aryl Halide (Ar-X) ArylHalide->Coupling Nucleophile Nucleophile (Nu-H) Nucleophile->Coupling Catalyst Pd(0) Catalyst Catalyst->Coupling

Caption: Catalytic workflow from formamide to final product.

Protocol 2: General Procedure for Palladium-Catalyzed Imidoylative Three-Component Coupling

This protocol provides a general framework for the reaction between an aryl halide, 4-methoxybenzyl isocyanide, and an amine nucleophile.

Materials:

  • Aryl halide (e.g., Aryl iodide or bromide) (1.0 equiv)

  • 4-Methoxybenzyl isocyanide (1.1 equiv)

  • Amine (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%)

  • Ligand (e.g., Xantphos, 5 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide, palladium catalyst, ligand, and base.

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.

  • Solvent and Reagent Addition: Add the anhydrous solvent, followed by the amine and then the 4-methoxybenzyl isocyanide via syringe.

  • Heating and Monitoring: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C). Monitor the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove the catalyst.

  • Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the desired N-aryl-N'-(4-methoxybenzyl)amidine product.

Application 2: Synthesis via Catalyst-Free Reductive N-Formylation

While this compound is a precursor in catalytic cycles, its own synthesis is a subject of significant interest, particularly through sustainable methods. A highly efficient, catalyst-free approach involves the reductive formylation of the corresponding amine using carbon dioxide (CO₂) as a C1 source and sodium borohydride (NaBH₄) as a reductant.[1][6][7]

Principle of Reductive Formylation with CO₂

This process leverages the electrophilicity of CO₂ and the nucleophilicity of the hydride source.[1] The reaction is believed to proceed through the in situ generation of formoxy borohydride species from the reaction of NaBH₄ and CO₂.[1][7] This species then acts as the formylating agent for the amine. The use of a formamide-based solvent like DMF can be critical for the success of the reaction.[1][7]

SubstrateConditionsSolventYield (%)Reference
4-methoxybenzylamineNaBH₄, CO₂ (1 atm), 25 °C, 24hDMF90[1]
AnilineNaBH₄, CO₂ (1 atm), 25 °C, 24hDMF85[7]
4-ChloroanilineNaBH₄, CO₂ (1 atm), 25 °C, 24hFormamide92[7]
BenzylamineNaBH₄, CO₂ (1 atm), 25 °C, 24hDMF92[1]
Table 1. Summary of yields for catalyst-free N-formylation using CO₂ and NaBH₄.
Protocol 3: Synthesis of this compound via Reductive Formylation

This protocol is adapted from a reported sustainable, catalyst-free procedure.[1][7]

Materials:

  • 4-Methoxybenzylamine (1.0 equiv)

  • Sodium borohydride (NaBH₄) (1.0 equiv)

  • Dimethylformamide (DMF), anhydrous

  • Carbon dioxide (CO₂) gas (from a cylinder or balloon)

  • Deionized water

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium borohydride (1.0 equiv) in anhydrous DMF (volume sufficient to make an easily stirrable slurry).

  • CO₂ Addition: Bubble CO₂ gas through the stirred solution at a moderate rate for 10-15 minutes at room temperature (25 °C).

  • Amine Addition: Add 4-methoxybenzylamine (1.0 equiv) to the reaction mixture.

  • Reaction: Continue to stir the reaction under a CO₂ atmosphere (a balloon is sufficient) at 25 °C. The reaction progress can be monitored by TLC. Typical reaction times are 12-24 hours.

  • Quenching and Workup: Upon completion, carefully quench the reaction by the slow addition of deionized water at 0 °C. Extract the aqueous mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting crude product can be purified by crystallization or column chromatography to yield this compound as a solid.[1]

References

  • Catalyst free N -formylation of aromatic and aliphatic amines exploiting reductive formylation of CO 2 using NaBH 4. (2021). ResearchGate. [Link]

  • Catalyst free N-formylation of aromatic and aliphatic amines exploiting reductive formylation of CO2 using NaBH4. (2021). National Institutes of Health (NIH). [Link]

  • Idealized dehydration of a formamide yields its respective isocyanide... (n.d.). ResearchGate. [Link]

  • Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. (n.d.). MDPI. [Link]

  • This compound | C9H11NO2. (n.d.). PubChem. [Link]

  • A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. (2022). National Institutes of Health (NIH). [Link]

  • Mechanistic insights to drive catalytic hydrogenation of formamide intermediates to methanol via deaminative hydrogenation. (n.d.). Frontiers. [Link]

  • This compound. (n.d.). LookChem. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). Chemical Reviews. [Link]

  • Catalyst free N-formylation of aromatic and aliphatic amines exploiting reductive formylation of CO 2 using NaBH 4. (2021). RSC Publishing. [Link]

  • Recent Advances in Palladium-Catalyzed Isocyanide Insertions. (2020). National Institutes of Health (NIH). [Link]

  • Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes. (2018). ACS Publications. [Link]

  • Synthesis of isocyanides via formamide dehydration utilizing the optimized reaction con. (n.d.). ResearchGate. [Link]

  • Process for the preparation of N-(sulfonylmethyl) formamide compounds. (n.d.).
  • N-Formamide as a carbonyl precursor in the catalytic synthesis of Passerini adducts under aqua and mechanochemical conditions. (n.d.). National Institutes of Health (NIH). [Link]

  • Conversion of formamide to isocyanide. (2016). Chemistry Stack Exchange. [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of Crude N-(4-methoxybenzyl)formamide by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of crude N-(4-methoxybenzyl)formamide via recrystallization. It is designed to offer both foundational knowledge and practical troubleshooting advice to ensure the successful isolation of a high-purity product.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to developing a robust recrystallization protocol. These properties dictate the compound's behavior in various solvent systems.

PropertyValueSource
Molecular Formula C9H11NO2[1][2][3]
Molecular Weight 165.19 g/mol [1][2]
Melting Point 76 - 78 °C[1]
Appearance Not explicitly stated, but related amides are often crystalline solids.
LogP 1.968[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]

Core Principles of Recrystallization

Recrystallization is a purification technique for solid compounds based on the principle that the solubility of most solids increases with temperature.[4] An ideal recrystallization solvent will dissolve the target compound to a great extent when hot but only sparingly when cold.[4][5] Conversely, impurities should either be highly soluble in the cold solvent or insoluble in the hot solvent.[5][6]

Experimental Protocol: Recrystallization of this compound

This section details the practical steps for purifying crude this compound.

Step 1: Solvent Screening

The selection of an appropriate solvent is the most critical step for a successful recrystallization.[4] A systematic approach to solvent screening is recommended.

Methodology:

  • Place small, equal amounts (e.g., 20-30 mg) of the crude this compound into separate test tubes.

  • To each tube, add a small volume (e.g., 0.5 mL) of a different test solvent. A range of solvents with varying polarities should be tested (e.g., water, ethanol, ethyl acetate, toluene, hexane).

  • Observe the solubility at room temperature. The ideal solvent will not dissolve the compound at this stage.[6]

  • Gently heat the test tubes that did not show significant dissolution at room temperature. The compound should fully dissolve at or near the boiling point of the solvent.[6]

  • Allow the dissolved solutions to cool slowly to room temperature, and then in an ice bath.

  • The optimal solvent is one in which the compound readily dissolves when hot and forms a significant amount of crystalline precipitate upon cooling.

Step 2: Detailed Recrystallization Procedure
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the chosen solvent dropwise while heating the mixture with gentle swirling. Use the minimum amount of hot solvent necessary to completely dissolve the solid.[4]

  • Hot Filtration (if necessary): If insoluble impurities are present after dissolution, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.

Recrystallization Workflow Diagram

Recrystallization_Workflow Crude Crude this compound Solvent Add Minimum Hot Solvent Crude->Solvent Dissolution Complete Dissolution Solvent->Dissolution HotFiltration Hot Gravity Filtration (Optional) Dissolution->HotFiltration InsolubleImpurities Insoluble Impurities Removed HotFiltration->InsolubleImpurities Impurities Present Cooling Slow Cooling HotFiltration->Cooling Clear Solution Crystallization Crystal Formation Cooling->Crystallization VacuumFiltration Vacuum Filtration Crystallization->VacuumFiltration Crystals Pure Crystals VacuumFiltration->Crystals MotherLiquor Mother Liquor (Soluble Impurities) VacuumFiltration->MotherLiquor Washing Wash with Cold Solvent Crystals->Washing Drying Drying Washing->Drying PureProduct Pure this compound Drying->PureProduct

Sources

common side products in the synthesis of N-(4-methoxybenzyl)formamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(4-methoxybenzyl)formamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth troubleshooting advice and detailed protocols in a practical question-and-answer format, grounded in established chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is incomplete, and I see a significant amount of starting material (4-methoxybenzylamine) remaining on my TLC plate. What could be the cause and how can I resolve this?

A1: Incomplete conversion is a frequent issue in the formylation of 4-methoxybenzylamine. Several factors can contribute to this, primarily related to the reactivity of the formylating agent and the reaction conditions.

Causality and Mechanistic Insight: The N-formylation of an amine involves the nucleophilic attack of the amine's lone pair on the carbonyl carbon of the formylating agent.[1][2] The efficiency of this reaction depends on the electrophilicity of the formylating agent and the removal of the byproduct to drive the equilibrium forward.

Troubleshooting Strategies:

  • Choice of Formylating Agent:

    • Formic Acid: While readily available, formic acid alone may require elevated temperatures and prolonged reaction times to achieve high conversion. The equilibrium between the reactants and products, with water as a byproduct, can hinder completion.[3]

    • Formic Acid/Acetic Anhydride: This mixture generates a more reactive mixed anhydride in situ, which is a potent formylating agent. This can significantly improve the reaction rate and yield.[3]

    • Ethyl Formate: This reagent is a milder formylating agent and often requires a catalyst or heating to proceed efficiently. The byproduct, ethanol, is easier to remove than water, which can help drive the reaction to completion.[2][4]

  • Reaction Conditions:

    • Temperature: Increasing the reaction temperature can enhance the rate of formylation, particularly when using less reactive agents like formic acid or ethyl formate. However, excessive heat can lead to side reactions.

    • Stoichiometry: Ensure at least a stoichiometric amount of the formylating agent is used. An excess of the formylating agent can help drive the reaction to completion.

    • Water Removal: If using formic acid, employing a Dean-Stark apparatus to remove the water byproduct can significantly improve the yield.

Protocol for Driving the Reaction to Completion (Formic Acid Method):

  • Combine 4-methoxybenzylamine (1 equivalent) and formic acid (1.2-1.5 equivalents) in toluene.

  • Set up the reaction with a Dean-Stark trap and a reflux condenser.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Continue reflux until the starting amine spot is no longer visible on the TLC plate.

  • Allow the reaction to cool to room temperature before proceeding with the work-up.

Q2: I observe an unexpected, less polar spot on my TLC plate. Could this be a side product?

A2: Yes, an unexpected, less polar spot on the TLC is often indicative of a side product. In the synthesis of this compound, a likely candidate for this spot is the di-formylated product, N,N-bis(4-methoxybenzyl)amine. Another possibility, though less common for primary amines, is the formation of N,N'-bis(4-methoxyphenyl)formamidine.[5]

Causality and Mechanistic Insight: The formation of N,N-bis(4-methoxybenzyl)amine can occur through the reductive amination of 4-methoxybenzaldehyde (which can be formed in situ under certain conditions, particularly in Leuckart-type reactions) with 4-methoxybenzylamine.[6] The resulting secondary amine can then be formylated.

Troubleshooting and Identification:

  • Spectroscopic Analysis: Isolate the side product by column chromatography and characterize it using NMR and mass spectrometry to confirm its identity. The 1H NMR spectrum of N,N-bis(4-methoxybenzyl)amine would show two distinct sets of signals for the two methoxybenzyl groups.

  • Reaction Conditions to Minimize Side Product Formation:

    • Control Stoichiometry: Use a controlled amount of the formylating agent (closer to a 1:1 molar ratio) to minimize over-reaction.

    • Temperature Control: Avoid excessively high temperatures that might promote side reactions.

    • Choice of Reagents: The choice of formylating agent and reaction conditions can influence the formation of this byproduct.

Purification Protocol: Separation of Product from Non-polar Impurities

Technique Procedure Expected Outcome
Flash Column Chromatography Use a silica gel column with a gradient elution system, starting with a non-polar solvent system (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity.The less polar N,N-bis(4-methoxybenzyl)amine will elute first, followed by the desired this compound.
Recrystallization Dissolve the crude product in a minimal amount of a hot solvent in which the desired product has good solubility at high temperatures and poor solubility at low temperatures (e.g., ethyl acetate/hexanes). Cool slowly to allow for crystal formation.[7][8][9]The desired product should crystallize out, leaving the more soluble impurities in the mother liquor.
Q3: My yield is low after the aqueous work-up, and I suspect product loss. What could be the reason?

A3: Significant product loss during aqueous work-up can often be attributed to the partial hydrolysis of the formamide product back to the starting amine, especially under acidic or basic conditions.

Causality and Mechanistic Insight: The formamide bond is susceptible to hydrolysis, which can be catalyzed by both acid and base. During the work-up, if the aqueous phase is not neutralized properly, the product can revert to the more water-soluble 4-methoxybenzylamine, leading to its loss in the aqueous layer.[10][11][12]

Troubleshooting and Prevention:

  • Neutral Work-up: Ensure the reaction mixture is neutralized to a pH of ~7 before extraction with an organic solvent. Use a saturated solution of a mild base like sodium bicarbonate to neutralize any excess acid.

  • Efficient Extraction: Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to ensure complete recovery of the product from the aqueous phase.

  • Brine Wash: After the aqueous washes, wash the combined organic layers with brine (saturated NaCl solution) to remove dissolved water and improve the drying efficiency.

Optimized Work-up Protocol:

  • After the reaction is complete, cool the mixture to room temperature.

  • If an acidic reagent was used, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases and the pH is neutral.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

Visualizing Reaction Pathways and Troubleshooting

To aid in understanding the synthetic process and potential pitfalls, the following diagrams illustrate the main reaction and the formation of a common side product.

Synthesis_Pathway cluster_main Main Reaction: N-Formylation cluster_side Side Reaction: Di-formylation 4-MBA 4-Methoxybenzylamine Product This compound 4-MBA->Product Formylation Formylating_Agent Formylating Agent (e.g., HCOOH) Formylating_Agent->Product Diformamide N,N-bis(4-methoxybenzyl)amine (as a potential secondary amine before formylation) Product->Diformamide Further Formylation

Caption: Synthetic pathway for this compound and a potential side reaction.

Troubleshooting_Logic Start Analyze Crude Product (TLC/NMR) Incomplete_Reaction Incomplete Reaction? (Starting material present) Start->Incomplete_Reaction Side_Product Unexpected Spot? (Less polar) Start->Side_Product Low_Yield Low Yield after Work-up? Start->Low_Yield Action_Incomplete Increase Reaction Time/Temp Use More Reactive Formylating Agent Remove Byproducts Incomplete_Reaction->Action_Incomplete Action_Side_Product Control Stoichiometry Optimize Temperature Purify by Chromatography/Recrystallization Side_Product->Action_Side_Product Action_Low_Yield Neutralize Work-up Efficient Extraction Brine Wash Low_Yield->Action_Low_Yield

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

  • More, S. B., & Saggam, S. (2011). An efficient, catalyst- and solvent-free N-formylation of aromatic and aliphatic amines. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(5), 1073-1078. [Link]

  • Reddy, P. G., & Kumar, S. (2011). N-formylation of amines using formic acid/ethyl formate under catalyst-and solvent-free conditions.
  • Maji, B., & Das, S. (2020). Efficient N-formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst. RSC Advances, 10(70), 42963-42974. [Link]

  • Reddy, P. G., & Kumar, S. (2012).
  • BenchChem. (2025). Troubleshooting side reactions during the formylation step of synthesis. BenchChem Technical Support.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • BenchChem. (2025). Phenyl Formate vs. Ethyl Formate: A Comparative Guide for Formylating Agents. BenchChem Technical Support.
  • Fukatsu, H., Hashimoto, Y., Goda, M., Higashibata, H., & Kobayashi, M. (2005). A new synthetic route to N-benzyl carboxamides through the reverse reaction of N-substituted formamide deformylase. Applied and environmental microbiology, 71(8), 4410–4416. [Link]

  • Wikipedia. (2023). Leuckart reaction. In Wikipedia. [Link]

  • University of Rochester, Department of Chemistry. (2026). How To: Purify by Crystallization. [Link]

  • CUNY Queensborough Community College. (n.d.).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Wikipedia. (2023). Recrystallization (chemistry). In Wikipedia. [Link]

  • Sciencemadness Wiki. (2020). Leuckart reaction. [Link]

  • Singh, R., Kumar, D., & Kumar, N. (2021). Catalyst free N-formylation of aromatic and aliphatic amines exploiting reductive formylation of CO2 using NaBH4. RSC advances, 11(43), 26777–26787. [Link]

  • ResearchGate. (2020). Effect of Formamide in the Leuckart Reaction.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR chemical shifts of trace impurities: industrially preferred solvents used in process and green chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]

  • LookChem. (n.d.). This compound. [Link]

  • PubChem. (n.d.). N,N'-bis-(4-Methoxyphenyl)formamidine. National Center for Biotechnology Information. [Link]

  • Semantic Scholar. (n.d.). Catalyst free N-formylation of aromatic and aliphatic amines exploiting reductive formylation of CO2 using NaBH4. [Link]

  • Royal Society of Chemistry. (n.d.).
  • PubMed. (2000). Mechanism for basic hydrolysis of N-nitrosoguanidines in aqueous solution. [Link]

  • Liu, H., Mei, Q., & Qin, Y. (2018). Synthesis of Formamides Containing Unsaturated Groups by N-Formylation of Amines using CO2 with H2. ChemRxiv.
  • Wos, J. A., & Devine, P. N. (2017). Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate. Molecules (Basel, Switzerland), 22(3), 450. [Link]

  • ResearchGate. (n.d.).
  • Khan, M. N. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Chemistry, 5(1), 16-31. [Link]

Sources

Technical Support Center: Troubleshooting Failed N-(4-methoxybenzyl)formamide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(4-methoxybenzyl)formamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during this formylation reaction. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the reaction mechanisms and the rationale behind each troubleshooting step.

Introduction

The N-formylation of 4-methoxybenzylamine is a fundamental transformation in organic synthesis, yielding the versatile intermediate this compound. This compound serves as a crucial building block in the preparation of various pharmaceuticals and other fine chemicals. While several methods exist for this conversion, each presents its own set of potential challenges, from low yields to the formation of stubborn impurities. This guide will address these issues in a practical, question-and-answer format, grounded in established chemical principles.

Troubleshooting Guide

This section is dedicated to resolving specific issues you may be encountering in your reaction. Each question is followed by a detailed explanation of potential causes and a step-by-step guide to rectify the problem.

Issue 1: Very Low or No Product Formation

Question: I have set up my formylation of 4-methoxybenzylamine, but upon workup and analysis (TLC, LC-MS), I am seeing very little or none of my desired this compound. What could be the primary causes for this reaction failure?

Answer: A low or negligible yield in the formylation of 4-methoxybenzylamine can be attributed to several factors, primarily revolving around the choice of formylating agent, reaction conditions, and the purity of your starting materials.[1]

Potential Causes & Solutions:

  • Inappropriate Formylating Agent or Conditions: The reactivity of the formylating agent is critical.

    • Formic Acid: While being a straightforward reagent, the use of formic acid alone, especially in excess and at high temperatures, can sometimes lead to undesired side reactions or incomplete conversion.[2] A common method involves heating a mixture of the amine and formic acid, often with azeotropic removal of water using a Dean-Stark trap.[2]

    • Leuckart Reaction Conditions: This classical method utilizes ammonium formate or formamide at high temperatures (120-165 °C).[3] Insufficient temperature can lead to a stalled reaction. Conversely, excessively high temperatures might lead to decomposition.

    • Other Formylating Agents: Reagents like acetic formic anhydride are highly effective but are also moisture-sensitive.[2][4]

  • Moisture Contamination: Many formylating reagents are sensitive to water.[1] Moisture can hydrolyze the formylating agent or participate in side reactions, significantly diminishing the yield.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and handle hygroscopic reagents in a dry atmosphere (e.g., under nitrogen or in a glovebox).

  • Poor Quality of Reagents:

    • 4-Methoxybenzylamine: The purity of the starting amine is crucial. Impurities can interfere with the reaction. Ensure the amine is pure and free from contaminants.

    • Formylating Agent: Decomposed formylating agents will lead to poor results. For instance, formic acid can decompose over time. Use fresh, high-purity reagents.

Experimental Protocol: Optimized Formylation using Formic Acid and Toluene

This protocol is adapted from a general procedure for N-formylation using aqueous formic acid.[2]

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 4-methoxybenzylamine (1 eq.).

  • Add toluene as the solvent.

  • Add 1.2 to 2.0 equivalents of 85% aqueous formic acid.

  • Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Continue refluxing for 4-9 hours, monitoring the reaction progress by TLC.

  • Once the starting amine is consumed, cool the reaction mixture to room temperature.

  • Evaporate the toluene under reduced pressure to obtain the crude this compound, which is often of sufficient purity for subsequent steps.

Issue 2: Formation of Significant Side Products

Question: My reaction is producing the desired formamide, but I am also observing significant impurities. What are the likely side products and how can I minimize their formation?

Answer: The formation of side products is a common issue in formylation reactions. The nature of these impurities depends on the specific reaction conditions employed.

Potential Side Products & Mitigation Strategies:

  • Diformylation: While less common for primary amines, under harsh conditions, the formation of a diformyl derivative is possible, though unlikely in this specific case. More relevant is the potential for over-alkylation in Leuckart-type reactions.

  • Products from the Leuckart Reaction: The Leuckart reaction, while effective, can generate a complex mixture of products if not carefully controlled.[5] Side reactions can include the formation of secondary and tertiary amines.

    • Mitigation: Careful control of the stoichiometry of the formylating agent (formamide or ammonium formate) and the reaction temperature is crucial.[3][6] Using a moderate excess of the formylating agent can help drive the reaction to completion without promoting side reactions.

  • Decomposition: At elevated temperatures, both the starting materials and the product can decompose.

    • Mitigation: Optimize the reaction temperature by running small-scale trials at different temperatures to find the lowest effective temperature for the reaction to proceed at a reasonable rate.[7]

Troubleshooting Workflow for Side Product Formation:

side_products start Significant Side Products Observed check_temp Is the reaction temperature too high? start->check_temp check_stoich Is the stoichiometry of the formylating agent optimal? check_temp->check_stoich No lower_temp Lower the reaction temperature check_temp->lower_temp Yes adjust_stoich Adjust stoichiometry (e.g., reduce excess formylating agent) check_stoich->adjust_stoich No analyze Analyze product mixture (TLC, LC-MS, NMR) check_stoich->analyze Yes lower_temp->analyze adjust_stoich->analyze purify Purify product (crystallization, chromatography) analyze->purify

Caption: Decision tree for addressing side product formation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the formylation of 4-methoxybenzylamine with formic acid?

A1: The formylation of an amine with formic acid proceeds through a nucleophilic acyl substitution mechanism. The nitrogen atom of the amine attacks the carbonyl carbon of formic acid. A subsequent proton transfer and elimination of a water molecule yield the corresponding N-formyl derivative. The use of a Dean-Stark trap helps to drive the equilibrium towards the product by removing water as it is formed.[2]

Q2: Can I use formamide instead of formic acid?

A2: Yes, formamide can be used as a formylating agent, typically at higher temperatures in what is known as the Leuckart reaction.[3][8] In this reaction, formamide serves as both the formylating agent and a reducing agent. The reaction proceeds through the formation of an intermediate N-formyl derivative.[9]

Q3: My product is an oil, but the literature reports it as a solid. What should I do?

A3: this compound has a reported melting point of 76-78 °C.[10] If your product is an oil, it is likely impure. The presence of residual solvent or side products can depress the melting point. Attempt to purify the product by column chromatography or crystallization. A suitable solvent system for crystallization can be determined through small-scale solubility tests.

Q4: How can I effectively purify this compound?

A4: The primary methods for purification are recrystallization and column chromatography.

  • Recrystallization: If a crude solid is obtained, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be effective.

  • Column Chromatography: For oily products or complex mixtures, silica gel column chromatography is recommended. A typical eluent system would be a gradient of ethyl acetate in hexanes.

Q5: Are there any safety precautions I should be aware of?

A5: Yes. Formic acid is corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Formamide is a teratogen and should be handled with extreme care. High-temperature reactions should be conducted behind a blast shield. Always consult the Safety Data Sheet (SDS) for all reagents before use.

Data Summary

ParameterRecommended Value/ConditionRationale
Formic Acid Stoichiometry 1.2 - 2.0 equivalentsA slight excess drives the reaction to completion without significant side product formation.[2]
Reaction Temperature (Formic Acid) Reflux in toluene (~110 °C)Allows for azeotropic removal of water, driving the reaction forward.[2]
Reaction Temperature (Leuckart) 120 - 165 °CNecessary to overcome the activation energy for this reaction.[3]
Solvent Toluene (for formic acid)Facilitates azeotropic removal of water.
Purification Recrystallization or Column ChromatographyTo remove unreacted starting materials and side products.

Reaction Workflow Diagram

workflow start Start: 4-Methoxybenzylamine reagents Add Formylating Agent (e.g., Formic Acid) & Solvent (e.g., Toluene) start->reagents reaction Heat to Reflux with Dean-Stark Trap reagents->reaction monitor Monitor Reaction by TLC reaction->monitor monitor->reaction Incomplete workup Cool and Concentrate monitor->workup Reaction Complete purify Purify Crude Product (Recrystallization/Chromatography) workup->purify product Final Product: this compound purify->product

Caption: General experimental workflow for the synthesis of this compound.

References

  • BenchChem. (n.d.). Troubleshooting side reactions during the formylation step of synthesis.
  • BenchChem Technical Support Team. (2025, December). Troubleshooting guide for the formylation of aromatic amines. BenchChem.
  • ResearchGate. (n.d.). Figure S7. The N-formylation of 4-methoxybenzylamine catalyzed by....
  • BenchChem. (n.d.). 4-Formyl-3-methoxybenzonitrile.
  • LookChem. (n.d.). This compound.
  • Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link]

  • Organic Reactions. (n.d.). THE LEUCKART REACTION.
  • ResearchGate. (2025, August 6). Effect of Formamide in the Leuckart Reaction.
  • Web of Science. (n.d.). Preparation of Aliphatic Amines by the Leuckart Reaction.
  • Dawane, B. S., et al. (2011). Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Scholars Research Library.
  • Kim, J., et al. (n.d.). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. SciSpace. Retrieved from [Link]

  • PubMed. (n.d.). Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method. Retrieved from [Link]

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Technical Support Center: Optimization of Reaction Conditions for Formylation using N-(4-methoxybenzyl)formamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of formylation reactions utilizing N-(4-methoxybenzyl)formamide. This guide is designed for researchers, scientists, and professionals in drug development who are looking to employ this reagent for the introduction of a formyl group onto primary and secondary amines. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during experimentation. Our approach is rooted in mechanistic understanding to empower you to make informed decisions for successful reaction outcomes.

Introduction to Formylation via Transamidation

Formylation reactions are fundamental in organic synthesis, serving as a crucial step in the preparation of a wide array of pharmaceutical intermediates and functional molecules. While numerous formylating agents exist, the use of a stable formamide like this compound offers a potential alternative, operating through a transamidation mechanism. This process involves the transfer of the formyl group from this compound to a more nucleophilic amine. The reaction is typically driven by the formation of a thermodynamically more stable amide or by shifting the equilibrium, for instance, through the removal of the 4-methoxybenzylamine byproduct.

The general transamidation reaction can be depicted as follows:

R¹R²NH + (4-MeO-Bn)NHCHO <=> R¹R²NCHO + (4-MeO-Bn)NH₂

Understanding the principles of transamidation is key to optimizing your formylation reactions and troubleshooting any issues that may arise.

Troubleshooting Guide

This section addresses specific problems you might encounter during your formylation experiments with this compound.

Issue 1: Low to No Product Formation

A common challenge in transamidation is a lack of reactivity, resulting in low or no yield of the desired formylated product.

Possible Causes and Solutions:

  • Insufficient Nucleophilicity of the Substrate: Weakly nucleophilic amines, such as electron-deficient anilines, may struggle to react under neutral conditions.[1]

    • Solution: Consider the addition of a catalyst to activate the formyl group of this compound. Lewis acids (e.g., ZnCl₂, AlCl₃) or Brønsted acids can enhance the electrophilicity of the carbonyl carbon.[2][3] Organocatalysts like L-proline have also been shown to be effective in transamidation reactions.[4]

  • High Stability of the Starting Formamide: The amide bond in this compound is inherently stable due to resonance.

    • Solution: Increasing the reaction temperature is a common strategy to overcome the activation energy barrier for transamidation.[2] Reactions are often conducted at elevated temperatures, sometimes under neat (solvent-free) conditions.[1]

  • Reversible Reaction Equilibrium: The transamidation reaction is often reversible. If the nucleophilicity of the product amine (4-methoxybenzylamine) is comparable to or greater than the starting amine, the equilibrium may not favor product formation.

    • Solution: Employ a high concentration of the amine substrate or use this compound in excess to push the equilibrium towards the product side. Alternatively, if feasible, removal of the 4-methoxybenzylamine byproduct (e.g., by distillation under reduced pressure if boiling points allow) can drive the reaction to completion.

Issue 2: Formation of Side Products

The appearance of unexpected spots on your TLC or peaks in your LC-MS can indicate the formation of side products.

Possible Causes and Solutions:

  • Thermal Degradation: At very high temperatures, decomposition of the starting materials or products may occur.

    • Solution: Optimize the reaction temperature by running a series of experiments at different temperatures to find the optimal balance between reaction rate and stability. The use of a catalyst may allow for lower reaction temperatures.[3]

  • Competing Reactions with Functional Groups: If your amine substrate contains other nucleophilic functional groups (e.g., hydroxyl groups), you might observe competing O-formylation.

    • Solution: While transamidation is generally selective for amines, the reaction conditions can influence chemoselectivity. Milder conditions (lower temperature, shorter reaction time) are less likely to promote side reactions. If O-formylation is a significant issue, protection of the competing functional group may be necessary.

Issue 3: Difficulty in Product Purification

Separating the desired formylated product from the starting materials and byproducts can sometimes be challenging.

Possible Causes and Solutions:

  • Similar Polarity of Components: The desired product, unreacted starting amine, this compound, and the 4-methoxybenzylamine byproduct may have similar polarities, making chromatographic separation difficult.

    • Solution: An acidic aqueous workup can be employed to remove the basic amine components (starting amine and 4-methoxybenzylamine). By washing the organic layer with a dilute acid solution (e.g., 1M HCl), the amines will be protonated and move into the aqueous phase.[5] The neutral formamides (product and unreacted this compound) will remain in the organic layer. Subsequent purification by column chromatography should then be more straightforward.

Problem Potential Cause Suggested Solution
Low/No Yield Weakly nucleophilic amineAdd a Lewis or Brønsted acid catalyst.
High stability of starting formamideIncrease reaction temperature.
Unfavorable equilibriumUse an excess of one reactant or remove the byproduct.
Side Products Thermal decompositionOptimize temperature; consider a catalyst to lower the required temperature.
Competing reactionsUse milder conditions; protect other functional groups.
Purification Issues Similar polarity of componentsPerform an acidic aqueous workup to remove basic amines.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for a formylation reaction using this compound?

A1: A good starting point is to use a 1:1 to 1:1.5 molar ratio of your amine substrate to this compound. If no reaction is observed, the reaction can be heated, often in a high-boiling solvent like toluene or xylene, or even under neat conditions at temperatures ranging from 80°C to 150°C.[1][2] Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time.

Q2: When should I consider using a catalyst?

A2: A catalyst is recommended when you are working with a sterically hindered or electronically deactivated (weakly nucleophilic) amine.[2] If you observe a slow or incomplete reaction at elevated temperatures, a catalyst can help to improve the reaction rate and yield. Boronic acids and various Lewis acids have been reported to be effective for transamidation.[3]

Q3: Can I use this compound to formylate primary and secondary amines?

A3: Yes, in principle, transamidation can be applied to both primary and secondary amines. However, primary amines are generally more nucleophilic and may react more readily than secondary amines. The steric hindrance around the nitrogen atom in secondary amines can affect the reaction rate.[2]

Q4: What is the proposed mechanism for this formylation reaction?

A4: The reaction proceeds via a nucleophilic acyl substitution (transamidation) mechanism. In the absence of a catalyst, the reaction likely involves the direct nucleophilic attack of the amine substrate on the carbonyl carbon of this compound. When a catalyst is used, it typically activates the formyl group, making it more electrophilic and thus more susceptible to nucleophilic attack.

Transamidation_Mechanism cluster_activation Activation (Optional) cluster_nucleophilic_attack Nucleophilic Attack cluster_product_formation Product Formation Formamide This compound Activated_Complex Activated Complex Formamide->Activated_Complex Coordination Catalyst Catalyst (e.g., Lewis Acid) Catalyst->Activated_Complex Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Complex->Tetrahedral_Intermediate Amine R¹R²NH (Amine Substrate) Amine->Tetrahedral_Intermediate Attack Product R¹R²NCHO (Formylated Product) Tetrahedral_Intermediate->Product Collapse Byproduct (4-MeO-Bn)NH₂ (Byproduct) Tetrahedral_Intermediate->Byproduct

Transamidation workflow for formylation.

Q5: How do I perform a typical work-up for this reaction?

A5: After the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove basic amines, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product, which can then be purified by column chromatography or recrystallization.[6]

Experimental Protocols

General Procedure for Catalyst-Free Formylation
  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the amine substrate (1.0 mmol) and this compound (1.2 mmol).

  • Heat the reaction mixture to 120-150°C with vigorous stirring.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Proceed with the aqueous work-up as described in Q5.

  • Purify the crude product by silica gel column chromatography.

General Procedure for Lewis Acid-Catalyzed Formylation
  • To a stirred solution of the amine substrate (1.0 mmol) and this compound (1.2 mmol) in a suitable solvent (e.g., toluene, 5 mL), add the Lewis acid catalyst (e.g., ZnCl₂, 10 mol%).

  • Heat the reaction mixture to 80-110°C.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture and quench with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Experimental_Workflow Start Start: Reaction Setup Combine Combine Amine and This compound Start->Combine Add_Catalyst Add Catalyst (Optional) Combine->Add_Catalyst Heat Heat Reaction Mixture Combine->Heat Catalyst-Free Add_Catalyst->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Monitor->Heat Incomplete Workup Aqueous Work-up Monitor->Workup Reaction Complete Purify Purification Workup->Purify Product Final Product Purify->Product

General experimental workflow for formylation.

References

  • Yin, J., Zhang, J., Cai, C., et al. (2019). Catalyst-Free Transamidation of Aromatic Amines with Formamide Derivatives and Tertiary Amides with Aliphatic Amines. Organic Letters, 21(3), 799-802. [Link]

  • Lund, R., & Blanchet, J. (2018). Direct Transamidation Reactions: Mechanism and Recent Advances. Molecules, 23(9), 2338. [Link]

  • Girase, P. S., Shinde, S. B., & Shingate, B. B. (2022). Iodine and NH2OH·HCl mediated transamidation of unactivated amides with a variety of amines under thermal/microwave irradiations. RSC Advances, 12(35), 22894-22902. [Link]

  • Kandasamy, J., Sureshbabu, P., Azeez, S., Pattanaik, K., & Sabiah, S. (2022). Synthesis of N-Cbz Amides and Their Applications in the Transamidation Reactions at Room Temperature. Asian Journal of Organic Chemistry, 11(5), e202200076. [Link]

  • Yin, J., Zhang, J., Cai, C., et al. (2019). Catalyst-Free Transamidation of Aromatic Amines with Formamide Derivatives and Tertiary Amides with Aliphatic Amines. Organic Letters, 21(3), 799-802. [Link]

  • Sonawane, R. B., Rasal, N. K., & Jagtap, S. V. (2017). [Ni(quin)2] as a Catalyst for N-Formylation and N-Acylation of Amines Using N,N-Dimethylformamide and N,N-Dimethylacetamide. Organic Letters, 19(8), 2078-2081. [Link]

  • Nazeri, M. T., Farhid, H., Mohammadian, R., & Shaabani, A. (2020). Organophosphoric Acid Promoted Transamidation: Using N,N-Dimethylformamide and N,N-Dimethylacetamide as the Acyl Sources. ChemistrySelect, 5(26), 7957-7961. [Link]

  • Rao, S. N., Mohan, D. C., & Adimurthy, S. (2013). L-Proline-Catalyzed Transamidation of Carboxamides with Amines under Solvent-Free Conditions. Organic Letters, 15(7), 1496-1499. [Link]

  • Kumar, D., & Sharma, U. (2021). Plausible mechanism for N-formylation involving transamidation (A) and reductive formylation pathways (B). ResearchGate. [Link]

  • Das, S., & Adimurthy, S. (2015). Optimization studies for transamidation. ResearchGate. [Link]

  • Ghaffari, M., & Abedin, A. (2019). The proposed mechanism for transamidation of carboxamides by [ChCl][ZnCl2]2. ResearchGate. [Link]

  • Kandasamy, J., Sureshbabu, P., Azeez, S., Pattanaik, K., & Sabiah, S. (2022). Transamidation Reactions at Room Temperature. ChemistryViews. [Link]

  • Merlic, C. A. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. UCLA Department of Chemistry and Biochemistry. [Link]

  • Goode, D. R. (n.d.). Amide Workup. Biofilm Inhibitor Synthesis.
  • Allen, C. L., & Williams, J. M. J. (2014). Formylation of Amines. Molecules, 19(6), 7688-7711. [Link]

  • Singh, K., & Adimurthy, S. (2021). Transamidation of formamide 214 under neat reaction conditions. ResearchGate. [Link]

  • Szostak, M., Liu, Y., Shi, S., & Achtenhagen, M. (2016). Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation. Angewandte Chemie International Edition, 55(40), 12443-12447. [Link]

Sources

how to remove unreacted starting material from N-(4-methoxybenzyl)formamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals on the effective removal of unreacted starting materials from N-(4-methoxybenzyl)formamide.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: After my formylation reaction of 4-methoxybenzylamine, TLC analysis shows two spots. How can I identify which is my product and which is the starting material?

A1: This is a common and crucial first step in purification. The two main components are the starting amine (4-methoxybenzylamine) and the product amide (this compound). Due to the introduction of the formyl group, the product is more polar than the starting amine.

  • Expertise & Experience: On a standard silica gel TLC plate, the more polar compound will have a lower Retention Factor (Rf) value, meaning it travels a shorter distance up the plate. Therefore, the spot with the lower Rf is your desired this compound product, while the spot with the higher Rf is the unreacted 4-methoxybenzylamine. It is always good practice to run a TLC with a sample of your starting material to confirm its Rf value.

Q2: How can I remove unreacted 4-methoxybenzylamine from my this compound product?

A2: The most efficient method to remove a basic impurity like an amine from a neutral amide product is through a liquid-liquid extraction using a dilute acid wash.[1][2]

  • Causality: 4-methoxybenzylamine, being a primary amine, is basic and will react with an acid (like dilute HCl) to form a water-soluble ammonium salt (4-methoxybenzylammonium chloride).[1][3] Your product, this compound, is a neutral amide and will not react with the dilute acid, thus remaining in the organic solvent layer. This difference in reactivity and solubility is the basis for the separation.

A general procedure involves dissolving the crude reaction mixture in an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate), and then washing this solution with a dilute aqueous acid solution (e.g., 1M HCl). The protonated amine will move into the aqueous layer, which can then be separated and discarded.

Q3: My reaction used formic acid as the formylating agent. How do I remove excess formic acid during workup?

A3: Excess formic acid, being a carboxylic acid, can be easily removed by a liquid-liquid extraction with a dilute base.

  • Expertise & Experience: During the workup, after the acid wash to remove the unreacted amine, you can perform a subsequent wash of the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Formic acid is acidic and will be deprotonated by the basic sodium bicarbonate to form sodium formate, which is highly soluble in the aqueous layer and can be separated.[4] Be cautious during this step as the neutralization reaction will produce carbon dioxide gas, so it's important to vent the separatory funnel frequently to release the pressure.

Q4: I've performed the acid and base washes, but my product is still not pure. What is the next step?

A4: If impurities persist after extraction, the two most common subsequent purification techniques are recrystallization and column chromatography. The choice between them depends on the physical state of your product and the nature of the remaining impurities. This compound is a solid at room temperature, making recrystallization a very attractive option.[5]

  • Trustworthiness: Recrystallization is a powerful technique for purifying solid compounds.[6] It relies on the principle that the desired compound and the impurities have different solubilities in a given solvent. By dissolving the impure solid in a hot solvent and then allowing it to cool slowly, the desired compound will preferentially crystallize out in a pure form, leaving the impurities dissolved in the solvent.

Q5: What is a good solvent for the recrystallization of this compound?

A5: The ideal recrystallization solvent is one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below. For this compound, a common solvent system is a mixture of ethyl acetate and hexanes.

  • Expertise & Experience: You would dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add hexanes (a non-polar solvent in which the amide is less soluble) until the solution becomes slightly cloudy. Upon gentle reheating to get a clear solution and then slow cooling, pure crystals of this compound should form. Other potential solvent systems to explore include mixtures of methanol/water or acetone/water.[3]

Q6: When should I consider using column chromatography?

A6: Column chromatography is generally used when recrystallization is ineffective, if the product is an oil, or if there are multiple impurities with similar polarities that need to be separated.[7][8]

  • Authoritative Grounding: This technique separates compounds based on their differential adsorption onto a stationary phase (typically silica gel) as a mobile phase (the eluent) is passed through it.[7] Less polar compounds travel down the column faster, while more polar compounds are retained on the silica for longer. Since this compound is more polar than the starting amine, the amine will elute from the column first. A solvent system for column chromatography can be developed using TLC, aiming for an Rf of 0.2-0.4 for the desired product.[9] A common eluent system for this type of separation would be a gradient of ethyl acetate in hexanes.

Purification Strategy Workflow

The following diagram outlines the decision-making process for purifying this compound.

PurificationWorkflow start Crude Reaction Mixture (Product, Unreacted Amine, Formic Acid) extraction Liquid-Liquid Extraction start->extraction acid_wash Wash with 1M HCl (aq) (Removes Amine) extraction->acid_wash base_wash Wash with sat. NaHCO3 (aq) (Removes Formic Acid) acid_wash->base_wash dry_concentrate Dry (Na2SO4) & Concentrate base_wash->dry_concentrate purity_check Assess Purity (TLC, NMR) dry_concentrate->purity_check pure_product Pure Product purity_check->pure_product Sufficiently Pure further_purification Further Purification Needed purity_check->further_purification Impurities Remain recrystallization Recrystallization further_purification->recrystallization Product is a Solid chromatography Column Chromatography further_purification->chromatography Product is an Oil or Recrystallization Fails recrystallization->pure_product chromatography->pure_product

Caption: Decision workflow for purification of this compound.

Physical Properties of Key Compounds

A clear understanding of the physical properties of the product and potential contaminants is essential for selecting the appropriate purification strategy.

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)NatureSolubility
This compound 165.1976 - 78> 300Neutral SolidSoluble in polar organic solvents (DCM, EtOAc, Acetone).
4-Methoxybenzylamine 137.18-10236-237Basic LiquidSoluble in water and organic solvents. Forms a water-soluble salt with acid.
Formic Acid 46.038.4100.8Acidic LiquidMiscible with water and most polar organic solvents. Forms a water-soluble salt with base.

Detailed Experimental Protocols

Protocol 1: Purification by Liquid-Liquid Extraction

This protocol is the first line of defense and is highly effective at removing the bulk of ionic starting materials.

Materials:

  • Crude this compound reaction mixture

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Separatory funnel, beakers, Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 50 mL of DCM) and transfer it to a separatory funnel.

  • Acid Wash: Add an equal volume of 1M HCl to the separatory funnel. Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure. Allow the layers to separate. Drain the lower aqueous layer. This step removes the unreacted 4-methoxybenzylamine.

  • Base Wash: Add an equal volume of saturated NaHCO₃ solution to the organic layer in the separatory funnel. Caution: This will generate CO₂ gas. Swirl gently at first, and vent frequently when shaking. Once gas evolution ceases, shake vigorously. Drain the lower aqueous layer. This step removes excess formic acid.

  • Brine Wash: Wash the organic layer with an equal volume of brine. This helps to remove any remaining water from the organic layer.

  • Drying: Drain the organic layer into an Erlenmeyer flask and add a small amount of anhydrous Na₂SO₄. Swirl the flask; if the Na₂SO₄ clumps together, add more until some remains free-flowing.

  • Concentration: Filter the dried organic solution to remove the Na₂SO₄ and concentrate the filtrate using a rotary evaporator to yield the crude, and hopefully purified, this compound.

  • Purity Assessment: Assess the purity of the product by TLC or another suitable analytical method. If impurities remain, proceed to Protocol 2 or 3.

Protocol 2: Purification by Recrystallization

This protocol is ideal if the product from Protocol 1 is a solid but still contains impurities.

Materials:

  • Crude this compound solid

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to just dissolve the solid.

  • Addition of Anti-solvent: While the solution is still hot, slowly add hexanes dropwise until you observe persistent cloudiness (precipitation).

  • Re-dissolution: Add a few more drops of hot ethyl acetate to re-dissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold hexanes to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely under vacuum to obtain pure this compound.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S7. The N-formylation of 4-methoxybenzylamine catalyzed by.... Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

  • Jung, S. H., Ahn, J. H., Park, S. K., & Choi, J.-K. (2002). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 23(1), 149-151.
  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: How to Run a Flash Column. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of N-Formylamides by Oxidative Cleavage of N-Acylaminoacids. Retrieved from [Link]

  • Shedlovskiy, D., et al. (2017). One-step hot formamide extraction of RNA from Saccharomyces cerevisiae. Nucleic Acids Research, 45(13), e120.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • ResearchGate. (2017, July 10). One-step hot formamide extraction of RNA from Saccharomyces cerevisiae. Retrieved from [Link]

  • MDPI. (2020). Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. Retrieved from [Link]

  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]

  • ResearchGate. (n.d.). General N-formylation procedure. Retrieved from [Link]

  • Reddit. (2019, December 18). Recrystallization with two solvents. Retrieved from [Link]

  • Google Patents. (n.d.). CN102942500A - Preparation method of N-formamide compound.
  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). anisylsulfanylmethylisocyanide. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Remove Sticky Reagents. Retrieved from [Link]

  • J-Stage. (n.d.). Solid-Liquid Separation after Liquid-Liquid Extraction. Retrieved from [Link]

  • Scholars Research Library. (2011). Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Retrieved from [Link]

  • ResearchGate. (2009, January). Facile and highly efficient N-formylation of amines using a catalytic amount of iodine under solvent-free conditions. Retrieved from [Link]

Sources

challenges in the scale-up of N-(4-methoxybenzyl)formamide production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of N-(4-methoxybenzyl)formamide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the challenges of its production.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: Several primary routes exist, each with distinct advantages and challenges. The most common methods include:

  • Direct formylation of 4-methoxybenzylamine: This is a straightforward approach using formylating agents like formic acid, ethyl formate, or a mixture of formic acid and acetic anhydride.[1]

  • Reductive amination of 4-methoxybenzaldehyde: The Leuckart reaction, which uses formamide or ammonium formate, is a classical one-pot method for this transformation.[2][3] It involves the in-situ formation of an imine followed by reduction.

  • Sustainable CO₂-based methods: Modern approaches utilize carbon dioxide as a C1 source in the presence of a reducing agent (like sodium borohydride or hydrosilanes) and sometimes a catalyst.[4][5][6] These methods are gaining traction due to their greener profile.

Q2: What are the key physical and chemical properties of this compound?

A2: Understanding the product's properties is crucial for purification and handling.

  • Appearance: Typically a white to off-white crystalline solid.

  • Molecular Weight: 165.19 g/mol .[7]

  • Melting Point: Approximately 76-78 °C.[7]

  • Solubility: It has moderate solubility in organic solvents like dichloromethane, ethyl acetate, and alcohols, and is sparingly soluble in water.

  • Stability: Generally stable under standard conditions but should be stored in a cool, dry place, sealed from moisture.[7]

Q3: How can I monitor the reaction progress and assess the purity of the final product?

A3: Reaction monitoring and purity assessment are critical for process optimization.

  • Thin-Layer Chromatography (TLC): TLC is an effective, rapid method to monitor the consumption of the starting amine (4-methoxybenzylamine) and the formation of the formamide product. A typical mobile phase is a mixture of ethyl acetate and hexane.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying volatile impurities and confirming the mass of the product.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation and assessing the purity of the final product by identifying characteristic peaks and the absence of impurity signals.[9]

Troubleshooting Guide: Scale-Up Challenges

Scaling up chemical reactions often introduces challenges not observed at the lab scale. This section addresses common issues encountered during the production of this compound.

Issue 1: Low Reaction Yield or Stalled Conversion

Question: My reaction yield is consistently low, and analytical monitoring shows significant unreacted 4-methoxybenzylamine, even after extended reaction times. What are the potential causes and solutions?

Answer: Low conversion is a frequent scale-up problem stemming from several factors.

  • Cause A: Inadequate Temperature Control.

    • Explanation: Classical methods like the Leuckart reaction are highly temperature-dependent and often require temperatures between 120-180 °C to proceed efficiently.[3][10][11] On a larger scale, achieving and maintaining a uniform temperature throughout the reaction vessel is more difficult. Hot spots or insufficient heating can lead to incomplete reactions or side-product formation.

    • Solution: Ensure your reactor has adequate heating and agitation capabilities. Use a calibrated temperature probe placed directly in the reaction mixture. For exothermic reactions, ensure an efficient cooling system is in place to prevent temperature overshoots.

  • Cause B: Suboptimal Reagent Stoichiometry.

    • Explanation: Many formylation reactions require an excess of the formylating agent (e.g., formic acid, formamide) to drive the reaction to completion.[12] Inadequate mixing at scale can lead to localized areas of low reagent concentration, effectively stalling the reaction.

    • Solution: Re-evaluate the molar ratio of your reagents. A modest increase in the excess of the formylating agent may be necessary at scale. Improve agitation efficiency to ensure the reaction mixture is homogenous.

  • Cause C: Presence of Water.

    • Explanation: The formation of the formamide from an amine and formic acid is a condensation reaction that produces water. If not removed, this water can hydrolyze the product or shift the equilibrium back towards the reactants, limiting the final yield.[13]

    • Solution: If using a relevant synthesis route, implement a method for water removal. On an industrial scale, a Dean-Stark trap with an azeotropic solvent (e.g., toluene) is a common and effective method.[13]

Issue 2: Formation of Impurities and Purification Difficulties

Question: My crude product contains several impurities that are difficult to separate from the desired this compound. What are these byproducts and how can I minimize them?

Answer: Impurity formation is a major hurdle in achieving high product quality at scale.

  • Common Impurity A: Bis(4-methoxybenzyl)amine.

    • Explanation: This secondary amine can form as a byproduct, particularly in Leuckart-type reactions where reductive alkylation pathways can compete with formylation.[14] It arises from the reaction of the starting 4-methoxybenzylamine with the intermediate imine.

    • Minimization Strategy: Using an excess of the formylating agent (formamide or ammonium formate) can favor the desired N-formylation pathway over further alkylation.[10]

  • Common Impurity B: N-methyl-4-methoxybenzylamine.

    • Explanation: In reactions using formic acid, especially at high temperatures, decarboxylation of an intermediate can lead to methylation instead of formylation, a pathway related to the Eschweiler-Clarke reaction.[15][16]

    • Minimization Strategy: Carefully control the reaction temperature. While high heat is needed for some methods, excessive temperatures can promote decomposition of formic acid and lead to undesired methylation.

  • Common Impurity C: Thermal Degradation Products.

    • Explanation: High reaction temperatures (>180 °C) can lead to the decomposition of starting materials and products, resulting in the formation of colored, often tarry, impurities that complicate purification.[17]

    • Minimization Strategy: Optimize the reaction to run at the lowest possible temperature that still provides a reasonable reaction rate. Consider switching to a milder, catalyzed method if thermal degradation is a persistent issue.[6]

The logical flow for troubleshooting common issues can be visualized as follows:

TroubleshootingWorkflow start Problem Encountered low_yield Low Yield / Stalled Reaction? start->low_yield impurities Impurity Issues? start->impurities low_yield->impurities No check_temp Verify Temperature Control (120-180°C for Leuckart) low_yield->check_temp Yes id_impurity Identify Impurity (NMR, GC-MS) impurities->id_impurity Yes check_stoich Check Reagent Stoichiometry (Excess Formylating Agent?) check_temp->check_stoich check_water Is Water a Byproduct? (Consider Azeotropic Removal) check_stoich->check_water secondary_amine Secondary Amine Detected? id_impurity->secondary_amine methylated_amine Methylated Amine Detected? secondary_amine->methylated_amine No increase_formyl Increase Excess of Formylating Agent secondary_amine->increase_formyl Yes degradation Degradation/Color? methylated_amine->degradation No control_temp Optimize/Lower Temperature methylated_amine->control_temp Yes degradation->control_temp Yes use_milder Consider Milder Catalytic Route control_temp->use_milder

Caption: Troubleshooting decision tree for this compound synthesis.

Data Summary & Protocols

Comparison of Key Synthetic Routes

The choice of synthetic route is a critical decision in process development. The following table compares common methods for producing this compound.

FeatureLeuckart-Type ReactionFormic Acid/Acetic AnhydrideCO₂ / Reductant Method
Primary Reagents 4-methoxybenzylamine, Formamide or Ammonium Formate4-methoxybenzylamine, Formic Acid, Acetic Anhydride4-methoxybenzylamine, CO₂, NaBH₄ or Hydrosilane
Typical Temperature High (120 - 180 °C)[10]Moderate (50 - 110 °C)Mild to Moderate (25 - 100 °C)[6]
Pressure AtmosphericAtmosphericAtmospheric to Moderate Pressure
Pros One-pot, inexpensive reagents, robust.[2]Good yields, well-understood mechanism.[1]Sustainable (uses CO₂), high selectivity, mild conditions.[5]
Cons High temperature, potential for side products, harsh conditions.[10][14]Requires handling of corrosive acids and anhydrides.May require specific catalysts, more expensive reductants.[6]
Experimental Protocol 1: Leuckart Synthesis

This protocol describes a classical approach suitable for robust, large-scale production where high temperatures are manageable.

Materials:

  • 4-methoxybenzylamine (1.0 eq)

  • Formamide (5.0 - 10.0 eq)

  • Toluene

  • 5% HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a reactor equipped with a mechanical stirrer, condenser, and temperature probe, charge the 4-methoxybenzylamine and formamide.

  • Heating: Heat the mixture to 160-170 °C and maintain for 4-6 hours.[11] The reaction should be homogenous.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes) until the starting amine spot is no longer visible.

  • Cooling & Quenching: Cool the reaction mixture to room temperature. Slowly add water to the mixture to quench any unreacted species.

  • Extraction: Transfer the mixture to a separatory funnel and extract with toluene (3x volumes).

  • Washing: Wash the combined organic layers sequentially with 5% HCl solution, water, saturated sodium bicarbonate solution, and finally brine. This removes residual formamide and other water-soluble impurities.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a white solid.

Protocol 2: Sustainable N-Formylation using CO₂ and NaBH₄

This protocol outlines a modern, catalyst-free approach, ideal for processes where sustainability and mild conditions are a priority.[5][6]

Materials:

  • 4-methoxybenzylamine (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.0 - 1.5 eq)

  • N,N-Dimethylformamide (DMF) (solvent)

  • Carbon Dioxide (CO₂) gas (balloon or cylinder)

  • Ethyl acetate

  • Deionized water

Procedure:

  • Reaction Setup: In a dry reactor under an inert atmosphere (N₂ or Argon), suspend sodium borohydride in DMF.

  • CO₂ Addition: Cool the suspension in an ice bath and bubble CO₂ gas through it for 15-20 minutes. Seal the reactor (if using a balloon, maintain a positive pressure).

  • Amine Addition: Add 4-methoxybenzylamine to the mixture as a solution in DMF.

  • Reaction: Allow the mixture to warm to room temperature, then heat to 60 °C for 12-24 hours.[6] The in-situ generated formoxyborohydride species will act as the formylating agent.

  • Monitoring: Monitor the reaction by TLC or HPLC for the consumption of the starting material.

  • Work-up: Cool the reaction to room temperature and carefully quench by the slow addition of water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes).

  • Washing: Wash the combined organic layers with brine to remove DMF and salts.

  • Drying & Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization.

The general workflow for product isolation and purification is outlined below.

PurificationWorkflow crude Crude Reaction Mixture quench Quench with Water crude->quench extract Extract with Organic Solvent (e.g., Toluene, EtOAc) quench->extract wash Aqueous Washes (Acid, Base, Brine) extract->wash dry Dry Organic Layer (e.g., MgSO₄) wash->dry concentrate Concentrate Under Reduced Pressure dry->concentrate crude_product Crude Solid/Oil concentrate->crude_product purify Purification Method? crude_product->purify recrystallize Recrystallization purify->recrystallize High Purity Crude chromatography Column Chromatography purify->chromatography Multiple Impurities pure_product Pure this compound recrystallize->pure_product chromatography->pure_product

Sources

identifying impurities in N-(4-methoxybenzyl)formamide by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of N-(4-methoxybenzyl)formamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the identification of impurities by High-Performance Liquid Chromatography (HPLC).

Introduction: The Criticality of Impurity Profiling

In pharmaceutical development, the identification and quantification of impurities are not merely a regulatory hurdle but a fundamental aspect of ensuring the safety and efficacy of an active pharmaceutical ingredient (API). The presence of unknown or uncharacterized impurities can have significant toxicological consequences. Therefore, a robust, stability-indicating analytical method is essential. This guide provides the technical insights and practical steps required to confidently identify and troubleshoot impurities in this compound using HPLC.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities I should expect to find in a sample of this compound?

You should anticipate impurities from three main sources:

  • Starting Materials and Reagents: The most common synthetic route is the N-formylation of 4-methoxybenzylamine.[1] Therefore, unreacted 4-methoxybenzylamine is a primary process-related impurity to monitor.

  • Synthetic Byproducts: Side reactions during the formylation process can lead to other related substances.

  • Degradation Products: The molecule can degrade over time or under stress conditions. The primary degradation pathway for an amide like this compound is hydrolysis , which would cleave the amide bond to yield 4-methoxybenzylamine and formic acid .[2]

Q2: Why is a forced degradation study necessary for this compound?

Forced degradation (or stress testing) is a critical process where the drug substance is intentionally exposed to harsh conditions like acid, base, oxidation, heat, and light.[3][4] The purpose is multifaceted:

  • To identify likely degradation products that could form under normal storage conditions over the product's shelf life.[5]

  • To establish degradation pathways and understand the intrinsic stability of the molecule.[4][6]

  • To demonstrate the specificity of your HPLC method. A stability-indicating method must be able to resolve the main compound from all potential degradation products.[7]

Q3: What type of HPLC column is most suitable for analyzing this compound and its impurities?

A reversed-phase C18 column is the standard and most effective starting point for the analysis of aromatic amines and amides.[8][9] A typical column dimension would be 150 mm x 4.6 mm with a 3.5 µm or 5 µm particle size, which offers a good balance between resolution and backpressure.

Q4: My sample solvent is causing peak distortion. What is the best practice for sample preparation?

This is a common issue, particularly when using strong solvents like DMSO or DMF to dissolve a sample, which can be incompatible with the mobile phase.[10] The ideal sample solvent (diluent) is the mobile phase itself, or a solvent weaker than the mobile phase (e.g., a higher percentage of the aqueous component). If your compound is poorly soluble, dissolve it in a minimal amount of a strong organic solvent and then dilute it with the mobile phase. This minimizes solvent effects that lead to peak fronting or splitting.[10]

Potential Impurities in this compound

The following table summarizes the most likely impurities, their origin, and their expected chromatographic behavior relative to the main compound in a reversed-phase HPLC system.

Impurity NameChemical StructureLikely OriginExpected Relative Retention Time (RRT)
4-Methoxybenzylamine CH₃OC₆H₄CH₂NH₂Unreacted Starting Material / Hydrolysis Degradant< 1.0 (More polar, will elute earlier)
4-Methoxybenzaldehyde CH₃OC₆H₄CHOImpurity in Starting MaterialVariable, likely < 1.0
Formic Acid HCOOHHydrolysis Degradant~ 0 (Will elute in the solvent front, unretained)

HPLC Troubleshooting Guide

This section addresses specific issues you may encounter during your HPLC analysis in a practical question-and-answer format.

Problem: I am observing one or more unexpected peaks in my chromatogram. How do I identify them?

This is the most common challenge in impurity analysis. A systematic approach is required to identify the source of an unknown peak.

Answer:

  • Check for System Contamination: First, inject a blank (your sample diluent). If the peak is present in the blank, it could be a "ghost peak" originating from contamination in the mobile phase, the system itself, or carryover from a previous injection.[11] Ensure you are using fresh, high-purity HPLC-grade solvents.[12]

  • Analyze Starting Materials: If available, inject a sample of the key starting material, 4-methoxybenzylamine. A matching retention time strongly suggests the impurity is unreacted starting material.

  • Initiate Forced Degradation: If the peak is not from the starting material or system contamination, it is likely a degradation product. Perform a forced degradation study (see Experimental Protocols section). By analyzing samples degraded under specific conditions (e.g., acid, base), you can correlate the appearance of the unknown peak with a specific degradation pathway.[6] For example, if the peak grows significantly in the acid- and base-hydrolyzed samples, it is almost certainly a hydrolysis product like 4-methoxybenzylamine.

  • Utilize Mass Spectrometry (LC-MS): If the identity is still unknown, the most definitive technique is LC-MS. This will provide the molecular weight of the impurity, which is invaluable for structure elucidation.[2]

G start Unexpected Peak Observed blank_injection Inject Blank (Mobile Phase/Diluent) start->blank_injection is_peak_present Is Peak Present in Blank? blank_injection->is_peak_present ghost_peak Source is Contamination (Solvent, System, Carryover). Clean system, use fresh mobile phase. is_peak_present->ghost_peak Yes analyze_sm Inject Starting Material (e.g., 4-methoxybenzylamine) is_peak_present->analyze_sm No match_sm Does Retention Time Match? analyze_sm->match_sm sm_impurity Impurity is Unreacted Starting Material. match_sm->sm_impurity Yes forced_degradation Perform Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) match_sm->forced_degradation No peak_grows Does Peak Grow Under Stress? forced_degradation->peak_grows degradation_product Impurity is a Degradation Product. Correlate with stress condition. peak_grows->degradation_product Yes lcms Further Investigation Needed. Use LC-MS for Mass ID. peak_grows->lcms No

Caption: Troubleshooting workflow for an unknown peak.

Problem: My main this compound peak is tailing or fronting.

Peak asymmetry compromises quantification accuracy and can hide small, co-eluting impurities.

Answer:

  • Peak Tailing is often caused by:

    • Column Overload: Too much sample has been injected. Try reducing the injection volume or sample concentration.

    • Secondary Interactions: The basic amine functionality in potential impurities (like 4-methoxybenzylamine) can interact with acidic silanol groups on the silica backbone of the column, causing tailing. Try using a mobile phase with a lower pH (e.g., add 0.1% formic acid) to protonate the amine, or use an end-capped column designed to shield these silanols.

    • Column Contamination: A blocked or contaminated column frit can distort peak shape.[13] Try flushing the column or replacing the frit.[13]

  • Peak Fronting is typically a result of:

    • Column Overload: Similar to tailing, injecting too much sample can lead to fronting.

    • Incompatible Sample Solvent: If your sample is dissolved in a solvent much stronger than your mobile phase (e.g., 100% acetonitrile), it can cause the peak to broaden and front.[13] As mentioned in the FAQ, try to dissolve your sample in the mobile phase itself.

Problem: My retention times are drifting between injections.

Poor retention time reproducibility makes peak identification unreliable.

Answer:

  • Check the Pump: Fluctuating pressure can indicate a problem with the pump seals or check valves, or an air bubble in the system.[11] Degas your mobile phases thoroughly and prime the pump.[13] A consistent, periodic pressure ripple often points to a pump issue.[11]

  • Ensure Column Equilibration: Make sure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. This typically requires flushing with 10-20 column volumes.

  • Control Temperature: Use a column thermostat. Fluctuations in ambient temperature can cause significant shifts in retention time.

  • Mobile Phase Preparation: Inconsistent mobile phase preparation is a common culprit. Prepare fresh mobile phase daily and use a calibrated pH meter if buffering. Even the quality of water used can impact results.[12]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol provides a robust starting point for method development. Optimization will likely be required based on your specific system and the impurities observed.

ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 3.5 µmStandard for reversed-phase separation of aromatic compounds.[9]
Mobile Phase A 0.02 M Potassium Phosphate, pH 3.0Buffering controls the ionization state of analytes, improving peak shape.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient Program 0-5 min: 20% B5-25 min: 20% to 80% B25-30 min: 80% B30.1-35 min: 20% BA gradient is necessary to elute both polar (impurities) and non-polar (API) compounds in a reasonable time.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControls retention time reproducibility.
Injection Volume 10 µLAdjust based on sample concentration to avoid detector saturation.
Detection UV at 254 nm (or PDA 200-400 nm)The aromatic ring provides strong UV absorbance. A PDA detector is recommended to assess peak purity.
Sample Diluent Water:Acetonitrile (80:20, v/v)A solvent weaker than or equal to the initial mobile phase conditions prevents peak distortion.

Protocol 2: Forced Degradation Study

The goal is to achieve 5-20% degradation of the parent compound.[5] Adjust stress times or reagent concentrations as needed. For each condition, a control sample (stored at ambient temperature, protected from light) should be analyzed concurrently.

  • Stock Solution Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., Water:Acetonitrile 50:50).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the stock solution in a temperature-controlled oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to a photostability chamber (ICH Q1B conditions) for a specified duration.

  • Sample Analysis: Before injection, neutralize the acidic and basic samples with an equimolar amount of base/acid, respectively. Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) and analyze using the HPLC method described above.

G cluster_products Hydrolysis Products compound {this compound | C₉H₁₁NO₂} hydrolysis Amide Hydrolysis (Acid or Base Catalyzed) compound->hydrolysis amine {4-Methoxybenzylamine | C₈H₁₁NO} acid {Formic Acid | CH₂O₂} hydrolysis->amine hydrolysis->acid

Caption: Primary hydrolytic degradation pathway.

References

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024-06-05).
  • Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. (n.d.). Analytical Chemistry - ACS Publications. Retrieved January 7, 2026, from [Link]

  • HPLC Demystified Part 3 | How to Maintain and Troubleshoot Your HPLC Like a Pro. (2025-08-28). YouTube. Retrieved January 7, 2026, from [Link]

  • Amide or Amino HPLC Columns What are the Differences. (2025-07-12). MicroSolv. Retrieved January 7, 2026, from [Link]

  • Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. (2014-08-09). ResearchGate. Retrieved January 7, 2026, from [Link]

  • HPLC Column Trouble Shooting -- Quality of Mobile Phase. (2022-10-07). YouTube. Retrieved January 7, 2026, from [Link]

  • HPLC Troubleshooting and Maintenance Techniques. (2021-06-23). YouTube. Retrieved January 7, 2026, from [Link]

  • HPLC Troubleshooting, Column Care and Understanding Where Backpressure Comes From. (2024-10-08). YouTube. Retrieved January 7, 2026, from [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (n.d.). BioPharm International. Retrieved January 7, 2026, from [Link]

  • Forced Degradation Studies. (2016-12-14). MedCrave online. Retrieved January 7, 2026, from [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022-04-18). ACD/Labs. Retrieved January 7, 2026, from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2013-09-17). CORE. Retrieved January 7, 2026, from [Link]

  • Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. (2018-11-12). PMC - PubMed Central. Retrieved January 7, 2026, from [Link]

  • Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. (2015-08-05). ResearchGate. Retrieved January 7, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

  • Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. (2015-08-10). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. (n.d.). PMC - NIH. Retrieved January 7, 2026, from [Link]

  • The N-formylation of 4-methoxybenzylamine catalyzed by... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]

  • Evaluation of degradation pathways for plasmid DNA in pharmaceutical formulations via accelerated stability studies. (n.d.). PubMed. Retrieved January 7, 2026, from [Link]

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Technical Support Center: Purification of N-(4-methoxybenzyl)formamide by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of N-(4-methoxybenzyl)formamide. This document provides a comprehensive, field-proven protocol and troubleshooting advice designed for researchers, scientists, and drug development professionals. Our goal is to move beyond a simple list of steps and provide a deeper understanding of the causality behind the protocol, ensuring a robust and reproducible purification process.

Section 1: Foundational Principles—Understanding Your Separation

Before beginning any purification, it is critical to understand the physicochemical properties of the target compound and potential impurities. This compound is a moderately polar molecule due to the presence of the amide functional group and the methoxy group.[1][2] Its synthesis, often via the formylation of 4-methoxybenzylamine, can result in several impurities that must be removed.[3]

Key Molecular Characteristics:

  • Target Compound: this compound (C₉H₁₁NO₂)

    • Molecular Weight: 165.19 g/mol [2]

    • Melting Point: 76 - 78 °C[1]

    • Polarity: Moderately polar, with hydrogen bond donor and acceptor capabilities.[1]

  • Primary Potential Impurity: 4-methoxybenzylamine (Starting Material)

    • This amine is significantly more polar than the target formamide due to the primary amine group, which interacts strongly with the acidic silica gel stationary phase.

  • Other Potential Impurities:

    • By-products from the formylation reaction.[4]

    • Degradation products, which can arise if the compound is unstable on silica gel.[5]

This difference in polarity is the fundamental principle upon which our chromatographic separation is based. The less polar compounds will travel through the silica gel column faster, while more polar compounds will be retained longer.

Section 2: The Core Protocol—Purification of this compound

This protocol is designed for the purification of approximately 1 gram of crude this compound. Adjustments to scale will require proportional changes in column size and solvent volumes.

Protocol Summary Table
ParameterSpecificationRationale
Stationary Phase Silica Gel, 60 Å, 230-400 meshStandard particle size for flash chromatography, providing a good balance between resolution and flow rate.[6]
Column Dimensions 40 mm diameter, ~20 cm packed lengthProvides an adequate stationary phase volume for a 1 g sample load.
Mobile Phase (Eluent) Hexane / Ethyl Acetate (Gradient)A common solvent system for compounds of moderate polarity.[7] A gradient elution provides efficient removal of non-polar impurities and then speeds up the elution of the target compound.
Sample Loading Dry LoadingRecommended if the crude product has poor solubility in the initial, non-polar mobile phase, preventing band broadening at the origin.[8]
Monitoring Thin-Layer Chromatography (TLC)Essential for identifying fractions containing the pure product.[7]
Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis & Finalization TLC_Crude 1. Analyze Crude Material by TLC Pack_Column 2. Pack Silica Gel Column TLC_Crude->Pack_Column Dry_Load 3. Prepare Sample (Dry Loading) Pack_Column->Dry_Load Load_Sample 4. Load Sample onto Column Dry_Load->Load_Sample Elute_Column 5. Elute with Gradient Solvent System Load_Sample->Elute_Column Collect_Fractions 6. Collect Fractions Elute_Column->Collect_Fractions TLC_Fractions 7. Analyze Fractions by TLC Collect_Fractions->TLC_Fractions Combine_Fractions 8. Combine Pure Fractions TLC_Fractions->Combine_Fractions Evaporate 9. Evaporate Solvent Combine_Fractions->Evaporate Final_Product 10. Pure this compound Evaporate->Final_Product

Caption: Workflow for this compound Purification.

Step-by-Step Methodology

1. Preliminary TLC Analysis: a. Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate). b. Spot the solution on a TLC plate. c. Develop the plate using a solvent system of 70:30 Hexane:Ethyl Acetate. This helps visualize the separation of your target compound from impurities. d. Visualize the spots under a UV lamp (254 nm). The target compound should have an Rf value of approximately 0.3-0.4 in this system.

2. Column Preparation (Wet Packing): a. Secure a 40 mm diameter glass column vertically. Ensure the stopcock is closed. b. Fill the column about one-third full with the initial, non-polar eluent (e.g., 95:5 Hexane:Ethyl Acetate). c. Prepare a slurry of silica gel (~50-60 g for a 1 g sample) in the same eluent. d. Pour the slurry into the column. Use a funnel to prevent spillage. e. Open the stopcock to allow the solvent to drain, continuously tapping the side of the column gently to ensure even packing and remove air bubbles. A well-packed column is essential for good separation. f. Add more eluent as the silica settles. Never let the top of the silica bed run dry. g. Once the silica is settled, add a thin layer (0.5 cm) of sand to the top to protect the silica bed from disturbance during sample loading.[8]

3. Sample Preparation (Dry Loading): a. Dissolve the crude product (~1 g) in a minimal amount of a volatile solvent like dichloromethane or acetone. b. Add 5-10 g of silica gel to this solution. c. Remove the solvent using a rotary evaporator until a fine, free-flowing powder is obtained. This ensures the sample is evenly distributed on the silica.[8]

4. Column Loading and Elution: a. Drain the solvent in the column down to the level of the sand. b. Carefully add the dry-loaded sample onto the sand layer, creating an even layer. c. Gently add a small amount of the initial eluent (95:5 Hexane:EtOAc) and apply light pressure to settle the sample onto the column. d. Carefully fill the column with the eluent. e. Begin elution with 95:5 Hexane:EtOAc, collecting fractions (e.g., 20 mL each). f. Gradually increase the polarity of the mobile phase (gradient elution). A suggested gradient is as follows:

  • 200 mL of 90:10 Hexane:EtOAc
  • 200 mL of 80:20 Hexane:EtOAc
  • 400 mL of 70:30 Hexane:EtOAc (The target compound typically elutes in this range).
  • 200 mL of 50:50 Hexane:EtOAc (To elute more polar impurities). g. A slow, steady flow rate is crucial. Applying gentle air pressure can speed up the process if necessary, but excessive pressure can degrade the separation quality.[6]

5. Fraction Analysis and Product Isolation: a. Monitor the collected fractions by TLC using the 70:30 Hexane:EtOAc system. b. Spot every few fractions on a single TLC plate to track the elution profile. c. Combine the fractions that contain only the pure desired product. d. Concentrate the combined pure fractions using a rotary evaporator to yield this compound as a solid.[6]

Section 3: Troubleshooting Guide

This section addresses common issues encountered during column chromatography.

Q1: My compound is not coming off the column.

  • Potential Cause: The mobile phase is not polar enough to displace your compound from the silica gel. This compound has a polar amide group and requires a sufficiently polar eluent.

  • Solution: Gradually increase the polarity of your mobile phase. If you are using a Hexane/EtOAc system, increase the percentage of ethyl acetate. If that is insufficient, a small percentage (0.5-1%) of methanol can be added to the eluent to dramatically increase its polarity.[5]

Q2: All my compounds are eluting together at the solvent front.

  • Potential Cause: The mobile phase is too polar, causing all components of the mixture to travel with the solvent front without interacting with the stationary phase.

  • Solution: Start with a much less polar solvent system. Begin elution with pure hexane or a 98:2 mixture of Hexane:Ethyl Acetate to elute highly non-polar impurities first, then slowly increase the polarity.[5]

Q3: The separation between my product and an impurity is poor (streaking or overlapping bands).

  • Potential Cause 1: Column Overload. You have loaded too much crude material for the amount of silica gel used. A general rule of thumb is a 30:1 to 100:1 ratio of silica to sample by weight for difficult separations.

    • Solution: Reduce the sample load or use a larger column.

  • Potential Cause 2: Compound Degradation. The compound may be unstable on the acidic silica gel. This can be tested by spotting the compound on a TLC plate, letting it sit for an hour, and then developing it to see if new spots have appeared.[5]

    • Solution: Consider using a different stationary phase like neutral or basic alumina, or deactivate the silica gel with a small amount of triethylamine (~0.5%) in the mobile phase.

  • Potential Cause 3: Improper Packing. Air bubbles or channels in the silica bed will lead to uneven solvent flow and poor separation.

    • Solution: Ensure the column is packed carefully and uniformly. Repacking the column may be necessary.

Q4: I see cracks in my silica bed.

  • Potential Cause: Heat generated from the solvent interacting with the silica gel, or a significant change in solvent polarity, can cause the silica bed to crack.

  • Solution: Pack the column using the intended mobile phase to pre-equilibrate it. When running a gradient, increase the polarity gradually rather than making large, abrupt changes.

Section 4: Frequently Asked Questions (FAQs)

Q: Can I use a different solvent system, like Dichloromethane/Methanol?

A: Yes, other solvent systems can be effective. A Dichloromethane (DCM)/Methanol system is more polar than Hexane/EtOAc. You would start with pure DCM and gradually add small amounts of methanol (0.5%, 1%, 2%, etc.). This system is often useful for more polar compounds. Always perform preliminary TLC tests to find the optimal solvent ratio before committing to the column.[7]

Q: How do I know which fractions contain my product?

A: Thin-Layer Chromatography (TLC) is the best method. Spot a small amount from each collected fraction onto a TLC plate. Include a spot of your crude starting material and, if possible, a pure standard of your product for reference. After developing and visualizing the plate, you can clearly see which fractions contain your compound and whether it is pure.

Q: What is the difference between wet and dry loading, and when should I use each?

A: In wet loading , the sample is dissolved in a minimal amount of the mobile phase and carefully pipetted onto the top of the column. This is suitable for samples that are readily soluble in the initial, non-polar eluent. In dry loading , the sample is pre-adsorbed onto a small amount of silica gel, which is then added to the column. Dry loading is superior when your compound is not very soluble in the initial eluent, as it prevents the compound from precipitating at the top of the column and ensures a narrow starting band, leading to better separation.[8]

Q: My purified product is an oil, but the literature says it's a solid. What should I do?

A: This usually indicates the presence of residual solvent or a persistent impurity. Try dissolving the oil in a small amount of a solvent in which your product is soluble but the impurity is not, and then cool it to induce crystallization. Alternatively, placing the oil under high vacuum for an extended period can remove trace solvents. If it remains an oil, further purification or analysis (e.g., NMR spectroscopy) is needed to identify the impurity.

References
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Link]

  • LookChem. This compound. [Link]

  • PubChem, National Center for Biotechnology Information. This compound. [Link]

  • Welch Materials. (2023). Mobile Phase Selection in Method Development: How to Optimize. [Link]

  • Organic Syntheses. Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]

  • Górniak, W., & Błażewicz, A. (2007). Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method. Forensic Science International, 172(2-3), 121–135. [Link]

  • Balaraman, K., et al. (2021). Catalyst free N-formylation of aromatic and aliphatic amines exploiting reductive formylation of CO2 using NaBH4. Chemical Science, 12(30), 10291–10297. [Link]

  • Dolan, J. W. (2016). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC North America, 34(5), 330-341. [Link]

  • Organic Syntheses. (2023). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Eadara, K. C., et al. (2016). Synthesis and characterization of process related impurities of an anticonvulsant drug-Lacosamide. Der Pharma Chemica, 8(16), 98-104. [Link]

  • Zhang, J., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29285–29292. [Link]

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preventing decomposition of N-(4-methoxybenzyl)formamide during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-(4-methoxybenzyl)formamide

Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this reagent, with a specific focus on preventing its decomposition during chemical reactions. We will explore the underlying chemical principles governing its stability and provide actionable troubleshooting advice and protocols to ensure the integrity of your experiments.

Core Concepts: Understanding the Decomposition Pathways

This compound possesses two primary points of chemical vulnerability that can lead to its degradation under common reaction conditions: the amide bond of the formamide group and the p-methoxybenzyl (PMB) moiety. A foundational understanding of these pathways is critical for effective troubleshooting.

  • Formamide Hydrolysis (Deformylation): The amide bond is susceptible to cleavage via hydrolysis, a reaction that can be catalyzed by both acid and base.[1][2] This process, known as deformylation, breaks the C-N bond to yield 4-methoxybenzylamine and formic acid (or their corresponding salt forms).

    • Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the formamide is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by water.[2][3][4]

    • Base-Catalyzed Hydrolysis: Under basic conditions, a nucleophile such as a hydroxide ion directly attacks the carbonyl carbon.[5][6] The resulting tetrahedral intermediate then collapses, cleaving the C-N bond. Base catalysis is often more efficient than acid catalysis for amide hydrolysis.[5]

  • p-Methoxybenzyl (PMB) Group Cleavage: The PMB group is a widely used protecting group in organic synthesis, valued for its stability under many conditions but also for its selective removability.[7] However, the very conditions used for its removal can be inadvertently introduced into a reaction, leading to unwanted decomposition of the this compound substrate.

    • Acidic Cleavage: The PMB group is particularly labile under strongly acidic conditions (e.g., trifluoroacetic acid, strong mineral acids).[8][9] The electron-donating nature of the p-methoxy group stabilizes the formation of a benzyl cation intermediate, facilitating cleavage.[7][10]

    • Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN) can cleave the PMB group through an oxidative mechanism.[7][9] This is a common deprotection strategy but can be a decomposition pathway if oxidizing agents are present.

Below is a diagram illustrating these primary degradation routes.

G cluster_main cluster_path1 Formamide Hydrolysis cluster_path2 PMB Group Cleavage A This compound B Trigger: Strong Acid (H+) or Base (OH-) Aqueous conditions A->B D Trigger: Strong Acid (e.g., TFA) Oxidizing Agents (e.g., DDQ) A->D C Products: 4-Methoxybenzylamine + Formic Acid / Formate B->C Deformylation E Products: Formamide + 4-Methoxybenzyl Cation (leads to alcohol, aldehyde, etc.) D->E Deprotection

Caption: Major decomposition pathways for this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: My reaction yield is significantly lower than expected, and TLC/LCMS analysis shows a new, more polar spot corresponding to the mass of 4-methoxybenzylamine. What is happening?

Answer: The presence of 4-methoxybenzylamine is a clear indicator of formamide hydrolysis (deformylation). This suggests that your reaction conditions are too acidic or basic, or that there is an excess of water present.

Immediate Actions:

  • pH Assessment: Check the pH of your reaction mixture if possible. Even seemingly neutral reactions can generate acidic or basic byproducts.

  • Reagent Purity: Ensure all reagents and solvents are anhydrous and free from acidic or basic impurities. For example, some grades of chloroform can contain trace amounts of HCl. Amine reagents can be slightly basic.

  • Reaction Atmosphere: If using reagents sensitive to moisture, conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Long-Term Solutions:

  • Buffered Systems: If acidic or basic conditions are unavoidable, consider using a buffered solution or a non-nucleophilic base (e.g., 2,6-lutidine) to maintain a stable pH.

  • Aprotic Solvents: Switch to aprotic solvents like THF, Dioxane, or Toluene to minimize the availability of water for hydrolysis.

Question 2: I am observing byproducts identified as 4-methoxybenzaldehyde or 4-methoxybenzyl alcohol. What is the cause?

Answer: These byproducts strongly suggest that the p-methoxybenzyl (PMB) group is being cleaved. The resulting 4-methoxybenzyl cation is trapped by water or oxidized to form the alcohol or aldehyde, respectively.

Immediate Actions:

  • Review Reagents for Acidity: Scrutinize your reaction for any strong Brønsted or Lewis acids. Some metal catalysts or additives can be acidic.

  • Check for Oxidants: Ensure no oxidizing agents are present, even in trace amounts. Peroxides in old ether solvents can sometimes be a culprit.

Long-Term Solutions:

  • Avoid Strong Acids: If your protocol requires acid, opt for milder, sterically hindered acids or use them at lower temperatures and concentrations.

  • Introduce a Cation Scavenger: When acidic cleavage of a PMB group is a risk, adding a cation scavenger like triethylsilane (TES) or anisole can be effective.[10] These molecules will react with the generated 4-methoxybenzyl cation, preventing it from causing further side reactions.[8]

Question 3: My reaction turns dark upon heating, and the TLC plate shows a complex mixture of spots near the baseline.

Answer: This points towards thermal decomposition or other complex, nonspecific degradation pathways. Formamides can undergo dehydration to isonitriles or decarbonylation at elevated temperatures.[11][12]

Immediate Actions:

  • Reduce Temperature: Immediately lower the reaction temperature. Determine the lowest possible temperature at which the desired reaction still proceeds at an acceptable rate.

  • Dilution: Increasing the solvent volume can sometimes mitigate intermolecular side reactions that occur at high concentrations and temperatures.

Long-Term Solutions:

  • Solvent Screening: The choice of solvent can influence thermal stability. Screen a panel of solvents with different boiling points and polarities.

  • Catalyst Optimization: If the reaction is catalyzed, a more efficient catalyst may allow you to achieve the desired transformation at a lower temperature.

Summary of Troubleshooting Strategies
Symptom / Byproduct Probable Pathway Primary Trigger Recommended Action
4-MethoxybenzylamineFormamide HydrolysisExcess H₂O, Strong Acid/BaseUse anhydrous solvents, control pH, operate under inert gas.
4-MethoxybenzaldehydePMB Group CleavageOxidizing AgentsPurify reagents, check for peroxides, avoid oxidants.
4-Methoxybenzyl AlcoholPMB Group CleavageStrong AcidAvoid strong acids, use cation scavengers (anisole, TES).[8][10]
Darkening / Multiple SpotsThermal DecompositionExcessive HeatLower reaction temperature, screen alternative solvents.

Frequently Asked Questions (FAQs)

Q: What is the optimal pH range for reactions involving this compound? A: The compound is most stable in a neutral to slightly acidic pH range (approx. pH 4-7). It is highly susceptible to degradation in strongly acidic (pH < 2) and basic (pH > 10) aqueous environments.

Q: Can I use reagents like HCl, H₂SO₄, or TFA in my reaction? A: The use of strong, non-volatile acids like H₂SO₄ or strong organic acids like TFA is highly discouraged as they will readily cleave the PMB group.[8][9] If an acid is absolutely necessary, a volatile acid like HCl (used as a solution in a non-aqueous solvent like dioxane) at low temperatures and for short reaction times might be tolerated, but should be carefully optimized.

Q: Is this compound sensitive to air? A: While the molecule itself is not acutely sensitive to oxygen, the PMB group can be susceptible to long-term oxidation, especially in the presence of light or trace metal impurities. For long-term storage and sensitive reactions, storing under an inert atmosphere is a good practice.

Q: What are the recommended storage conditions for this compound? A: It should be stored in a cool, dry place, sealed tightly to protect from moisture.[13] Storing it in a desiccator or under an inert gas like argon is recommended for long-term stability.

Preventative Experimental Protocols

Adopting robust experimental techniques is the best defense against decomposition.

Protocol 1: General Procedure for a Moisture-Sensitive Reaction

This protocol outlines best practices for reactions where hydrolysis is the primary concern.

  • Glassware Preparation: Oven-dry all glassware (120 °C) for at least 4 hours or flame-dry under vacuum. Allow to cool to room temperature in a desiccator or under a stream of inert gas.

  • Solvent Preparation: Use anhydrous solvents from a solvent purification system or freshly opened bottles rated for anhydrous applications.

  • Reaction Setup: Assemble the glassware under a positive pressure of nitrogen or argon. Use septa and cannulation techniques for reagent transfer.

  • Reagent Addition: Add this compound and other solid reagents to the reaction flask. Purge the flask with inert gas. Add the anhydrous solvent via syringe or cannula.

  • Execution: Maintain a static pressure of inert gas throughout the reaction. Stir the mixture at the desired temperature.

  • Monitoring: Withdraw small aliquots for analysis (TLC, LCMS) using a syringe. Quench the aliquot immediately in a prepared vial (e.g., containing a small amount of neutral buffer) to prevent decomposition during analysis.

Protocol 2: Monitoring Decomposition by Thin-Layer Chromatography (TLC)

Regularly monitoring your reaction is key to detecting decomposition early.

  • Prepare Standards: Prepare dilute solutions of your starting material (this compound) and potential byproducts (4-methoxybenzylamine, 4-methoxybenzaldehyde) in a suitable solvent (e.g., ethyl acetate).

  • Eluent System: A common eluent system for this class of compounds is a mixture of hexanes and ethyl acetate. A 1:1 ratio is a good starting point.

  • Spotting: On a silica gel TLC plate, spot the starting material standard, the byproduct standards, and a sample from your reaction mixture.

  • Development & Visualization: Develop the plate and visualize under UV light (254 nm). The formamide is typically less polar than the amine or alcohol byproducts.

  • Interpretation: The appearance and growth of spots corresponding to your byproduct standards is a direct indication of decomposition.

G cluster_byproducts Byproduct Analysis (TLC/LCMS) cluster_solutions Corrective Actions troubleshooting Problem Observed (Low Yield, Extra Spots) Step 1: Identify Byproducts Step 2: Determine Pathway Step 3: Implement Solution amine 4-Methoxybenzylamine troubleshooting:f1->amine More Polar aldehyde 4-Methoxybenzaldehyde / Alcohol troubleshooting:f1->aldehyde Similar/Less Polar sol_hydrolysis Use Anhydrous Solvents Control pH Inert Atmosphere troubleshooting:f2->sol_hydrolysis sol_cleavage Avoid Strong Acids Add Cation Scavenger Exclude Oxidants troubleshooting:f2->sol_cleavage amine->troubleshooting:f2 Indicates Formamide Hydrolysis aldehyde->troubleshooting:f2 Indicates PMB Cleavage

Caption: A logical workflow for troubleshooting decomposition.

By understanding the chemical liabilities of this compound and implementing careful, preventative experimental techniques, researchers can significantly improve reaction outcomes and ensure the reliability of their results.

References

  • Pliego, J. R., & Riveros, J. M. (1999). Theoretical Study of Base-Catalyzed Amide Hydrolysis: Gas- and Aqueous-Phase Hydrolysis of Formamide. Journal of the American Chemical Society, 121(47), 11046-11052. [Link]

  • Slebocka-Tilk, H., et al. (2005). Aspects of the hydrolysis of formamide: Revisitation of the water reaction and determination of the solvent deuterium kinetic isotope effect in base. Canadian Journal of Chemistry, 83(10), 1752-1763. [Link]

  • Wang, B., & Cao, Z. (2006). Mechanism of Acid-Catalyzed Hydrolysis of Formamide from Cluster-Continuum Model Calculations: Concerted versus Stepwise Pathway. The Journal of Physical Chemistry A, 110(23), 7359-7365. [Link]

  • Gao, J., & Ziegler, T. (1999). Theoretical Study of Base-Catalyzed Amide Hydrolysis: Gas and Aqueous-Phase Hydrolysis of Formamide. ChemInform, 30(47). [Link]

  • Wang, B., & Cao, Z. (2006). Mechanism of Acid-Catalyzed Hydrolysis of Formamide from Cluster-Continuum Model Calculations: Concerted versus Stepwise Pathway. ResearchGate. [Link]

  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

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  • Khan Academy. (2014). Acid and base-catalyzed hydrolysis of amides. Khan Academy. [Link]

  • Toste, F. D., & Gagosz, F. (2017). Synthesis of Formate Esters and Formamides Using an Au/TiO2-Catalyzed Aerobic Oxidative Coupling of Paraformaldehyde. Molecules, 22(7), 1145. [Link]

  • Cascella, M., et al. (2005). The mechanism of formamide hydrolysis in water from ab initio calculations and simulations. Chemistry, 11(22), 6743-6753. [Link]

  • Stanovnik, B., et al. (2000). The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. Journal of Heterocyclic Chemistry, 37(4), 989-995. [Link]

  • Nguyen, T. L., et al. (2011). Theoretical study of formamide decomposition pathways. The Journal of Chemical Physics, 134(5), 054313. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • Kumar, S., et al. (2021). Catalyst free N-formylation of aromatic and aliphatic amines exploiting reductive formylation of CO2 using NaBH4. Scientific Reports, 11(1), 15267. [Link]

  • Nguyen, T. L., et al. (2011). Theoretical Study of Formamide Decomposition Pathways. ResearchGate. [Link]

  • Fukatsu, H., et al. (2005). A New Synthetic Route to N-Benzyl Carboxamides through the Reverse Reaction of N-Substituted Formamide Deformylase. Applied and Environmental Microbiology, 71(9), 5033-5037. [Link]

  • Manikandan, P., & Deepa, P. (2018). Unimolecular decomposition of formamide via direct chemical dynamics simulations. Physical Chemistry Chemical Physics, 20(33), 21465-21475. [Link]

  • Nguyen, T. L., et al. (2013). Theoretical study of the decomposition of formamide in the presence of water molecules. The Journal of Chemical Physics, 138(12), 124310. [Link]

  • van der Vorm, S., et al. (2015). Chemoselective Cleavage of p-Methoxybenzyl and 2-Naphthylmethyl Ethers Using a Catalytic Amount of HCl in Hexafluoro-2-propanol. The Journal of Organic Chemistry, 80(16), 8432-8442. [Link]

  • Chem-Station. (2014). p-Methoxybenzyl (PMB) Protective Group. Chem-Station International Edition. [Link]

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Technical Support Center: Solvent Effects on the Synthesis of N-(4-methoxybenzyl)formamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of N-(4-methoxybenzyl)formamide. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the critical role of solvent selection in this formylation reaction. As Senior Application Scientists, we understand that solvent choice is not merely about dissolution but is a key parameter that can dictate reaction success, influencing yield, purity, and reaction kinetics.

The Pivotal Role of the Solvent in Formylation Reactions

The synthesis of this compound, a valuable intermediate in various chemical syntheses, typically involves the formylation of 4-methoxybenzylamine. The choice of solvent in this process is paramount as it can significantly impact the reaction in several ways:

  • Solubility: Ensuring that both the amine substrate and the formylating agent are adequately dissolved is crucial for a homogenous reaction mixture and optimal reaction rates.

  • Stabilization of Intermediates: Formylation reactions often proceed through charged intermediates. Polar solvents can stabilize these species, thereby facilitating the reaction. In contrast, non-polar solvents might impede their formation and reactivity.[1]

  • Reaction Temperature: The boiling point of the solvent determines the accessible temperature range for the reaction. Higher temperatures can increase reaction rates but may also lead to undesirable side reactions or degradation.[1]

  • Byproduct Removal: In reactions that produce water as a byproduct, such as formylation with formic acid, the solvent can be used to azeotropically remove water, driving the equilibrium towards product formation.[2]

  • Side Reactions: The solvent itself can sometimes participate in the reaction, leading to the formation of impurities. Protic solvents, for instance, may react with certain formylating agents.[1]

Frequently Asked Questions (FAQs)

Here we address common questions and issues that researchers may encounter during the synthesis of this compound, with a focus on solvent-related solutions.

Q1: My reaction is sluggish or not going to completion. How can the solvent be the cause?

A1: A slow or incomplete reaction is a frequent issue that can often be traced back to the solvent.

  • Insufficient Polarity: The transition state of the formylation reaction may be more polar than the starting materials. A polar solvent will stabilize this transition state, lower the activation energy, and consequently, increase the reaction rate.[1] If you are using a non-polar solvent like hexane or toluene and observing slow conversion, consider switching to a more polar aprotic solvent such as acetonitrile, dichloromethane (DCM), or dimethylformamide (DMF).[1]

  • Low Reaction Temperature: The reaction may require a certain activation energy to proceed at a reasonable rate. If the chosen solvent has a low boiling point, you may be limited to a temperature that is insufficient to overcome this energy barrier.[1] For instance, if you are using DCM (boiling point ~40°C), switching to a higher boiling solvent like toluene (boiling point ~111°C) or DMF (boiling point ~153°C) could allow for a higher reaction temperature and improved reaction kinetics.

Q2: I am observing significant side product formation. How can changing the solvent help minimize this?

A2: The formation of side products is a clear indication that the reaction conditions, including the solvent, are not optimal.

  • Solvent Reactivity: Protic solvents such as alcohols can react with common formylating agents. If you are using a protic solvent and observing unexpected byproducts, switching to an aprotic solvent is highly recommended to prevent these unwanted side reactions.[1]

  • Controlling Reactivity: In some cases, the formylation can be too aggressive, leading to over-formylation or other side reactions. A less polar solvent can sometimes temper the reactivity of the system and improve selectivity for the desired mono-formylated product.[1]

Q3: My yield is consistently low. Could the solvent be the culprit?

A3: Low yield is a multifaceted problem, and the solvent is a key variable to investigate.

  • Inadequate Water Removal: When using formic acid as the formylating agent, water is produced as a byproduct. This can establish an equilibrium that limits the conversion to the desired product. Using a solvent like toluene or xylene in conjunction with a Dean-Stark apparatus allows for the azeotropic removal of water, driving the reaction to completion and significantly improving the yield.[2]

  • Poor Solubility: If the starting materials are not fully dissolved, the reaction will be heterogeneous and likely inefficient. Ensure your chosen solvent provides good solubility for 4-methoxybenzylamine and the formylating agent at the reaction temperature.

Q4: Can this reaction be performed without a solvent?

A4: Yes, solvent-free conditions for N-formylation have been successfully reported. These methods often utilize a catalyst, such as ZnO or indium, with formic acid and heat.[3] Solvent-free reactions offer benefits like simplified workup, reduced waste, and potentially lower costs. However, they may require careful temperature control to avoid degradation of the reactants or product.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of this compound, with a focus on solvent optimization.

Problem Potential Solvent-Related Cause Recommended Action
Low to No Product Formation Inadequate polarity to stabilize reaction intermediates.Switch to a more polar aprotic solvent (e.g., DMF, acetonitrile, DCM).[1]
Reaction temperature is too low due to a low-boiling solvent.Select a solvent with a higher boiling point to allow for increased reaction temperature.[1]
Significant Impurity Profile The solvent is reacting with the formylating agent (common with protic solvents).Replace the protic solvent with an aprotic alternative.[1]
The solvent is promoting unwanted side reactions due to high polarity.Experiment with a less polar solvent to potentially increase selectivity.[1]
Low Yield Water byproduct is inhibiting the forward reaction (when using formic acid).Employ a solvent that forms an azeotrope with water (e.g., toluene) and use a Dean-Stark trap for its removal.[2]
Poor solubility of reactants.Choose a solvent that ensures complete dissolution of all reactants at the desired reaction temperature.
Difficult Product Isolation The product is highly soluble in the reaction solvent, leading to losses during workup.Select a solvent from which the product will readily precipitate upon cooling or by the addition of an anti-solvent.
Visualizing the Experimental Workflow

The following diagram illustrates a general experimental workflow for the synthesis of this compound, highlighting the critical points where solvent choice is impactful.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A 1. Charge reactor with 4-methoxybenzylamine B 2. Add Solvent (Critical Choice) A->B C 3. Add Formylating Agent B->C D 4. Heat to desired temperature (Determined by solvent boiling point) C->D E 5. Monitor reaction progress (TLC) D->E F 6. Water removal (if applicable) (e.g., Dean-Stark with azeotropic solvent) D->F G 7. Quench reaction E->G F->E H 8. Aqueous Extraction G->H I 9. Solvent Evaporation H->I J 10. Purification (Recrystallization/Chromatography) (Solvent choice is key) I->J G Start Start: Select a Solvent System FormylatingAgent What is the formylating agent? Start->FormylatingAgent SolventFree Consider solvent-free conditions? Start->SolventFree FormicAcid Formic Acid FormylatingAgent->FormicAcid Other Other (e.g., Acetic Formic Anhydride) FormylatingAgent->Other Azeotrope Consider azeotropic removal of water? FormicAcid->Azeotrope Polarity Consider reaction rate and intermediate stability Other->Polarity YesAzeo Yes Azeotrope->YesAzeo NoAzeo No Azeotrope->NoAzeo Toluene Use Toluene or Xylene with a Dean-Stark trap YesAzeo->Toluene NoAzeo->Polarity FinalChoice Final Solvent Choice Toluene->FinalChoice HighPolarity High Polarity Needed Polarity->HighPolarity LowPolarity Lower Polarity Sufficient Polarity->LowPolarity DMF_ACN Use DMF or Acetonitrile HighPolarity->DMF_ACN DCM_THF Use DCM or THF LowPolarity->DCM_THF DMF_ACN->FinalChoice DCM_THF->FinalChoice YesSF Yes SolventFree->YesSF NoSF No SolventFree->NoSF Catalyst Use a catalyst (e.g., ZnO) and neat reactants YesSF->Catalyst NoSF->FormylatingAgent Catalyst->FinalChoice

Caption: Decision tree for solvent selection in the synthesis of this compound.

Experimental Protocol: Formylation of 4-Methoxybenzylamine using Formic Acid in Toluene

This protocol describes a common method for the synthesis of this compound that effectively addresses the issue of water byproduct formation.

Materials:

  • 4-Methoxybenzylamine

  • Formic acid (88-98%)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add 4-methoxybenzylamine (1.0 equivalent).

  • Add toluene as the solvent. The volume should be sufficient to fill the Dean-Stark trap and allow for efficient stirring.

  • Add formic acid (1.2-1.5 equivalents) to the flask.

  • Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

  • Continue heating at reflux until no more water is collected in the trap and TLC analysis indicates the complete consumption of the starting amine.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize excess formic acid), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

References

  • The N-formylation of 4-methoxybenzylamine catalyzed by... - ResearchGate. Available from: [Link]

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  • Eschweiler-Clarke reaction - Name-Reaction.com. Available from: [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction - PMC - PubMed Central - NIH. Available from: [Link]

  • Formylation of Amines - PMC - NIH. Available from: [Link]

  • Eschweiler-Clarke Reaction - SynArchive. Available from: [Link]

  • Catalyst free N-formylation of aromatic and aliphatic amines exploiting reductive formylation of CO 2 using NaBH 4 - RSC Publishing. Available from: [Link]

  • Preparation of Aliphatic Amines by the Leuckart Reaction. Available from: [Link]

  • N-Methoxy-N-methylcyanoformamide - Organic Syntheses Procedure. Available from: [Link]

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  • Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method - PubMed. Available from: [Link]

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  • CA2695203A1 - Improved method for the synthesis of substituted formylamines and substituted amines - Google Patents.
  • CN101538212A - Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride - Google Patents.
  • Preparation of Aliphatic Amines by the Leuckart Reaction | Request PDF - ResearchGate. Available from: [Link]

  • anisylsulfanylmethylisocyanide - Organic Syntheses Procedure. Available from: [Link]

  • CN102942500A - Preparation method of N-formamide compound - Google Patents.
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Validation & Comparative

A Comparative Guide to N-(4-methoxybenzyl)formamide and Dimethylformamide (DMF): From Workhorse Solvent to Specialized Reagent

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the choice of solvent and reagent is a critical decision point that dictates not only the success of a reaction but also its safety, scalability, and environmental impact. For decades, N,N-Dimethylformamide (DMF) has been a nearly ubiquitous polar aprotic solvent and a key C1 source for formylation reactions.[1][2] However, mounting regulatory pressure and a deeper understanding of its toxicological profile have catalyzed a search for viable alternatives.[3][4][5][6][7] This guide provides an in-depth comparison of DMF with N-(4-methoxybenzyl)formamide, a specialized reagent that offers a distinct, and in many cases, superior approach to formylation chemistry.

This analysis moves beyond a simple cataloging of properties to explore the mechanistic nuances and practical implications of choosing one compound over the other, providing researchers, scientists, and drug development professionals with the data-driven insights needed to optimize their synthetic strategies.

Part 1: A Tale of Two Formamides: Physicochemical Properties

The most fundamental differences between DMF and this compound arise from their distinct physical states and molecular structures at ambient conditions. DMF is a high-boiling liquid, prized for its ability to dissolve a wide range of organic and inorganic compounds, while this compound is a crystalline solid.[8][9] This distinction has profound implications for their handling, function, and application profiles.

PropertyDimethylformamide (DMF) This compound Implication for the Synthetic Chemist
Molecular Formula C₃H₇NOC₉H₁₁NO₂The larger, more complex structure of this compound imparts different reactivity and solubility.
Molecular Weight 73.09 g/mol [10]165.19 g/mol [9][11]Significant difference in mass per formylating equivalent.
Appearance Colorless liquid[8][10]Crystalline solid[12]DMF is a bulk solvent; this compound is a weighable reagent, reducing exposure via inhalation.
Melting Point -61 °C[10]76 - 78 °C[9]Solid nature allows for easier handling and purification by recrystallization.
Boiling Point 153 °C[10]355 °C (Calculated)[13]DMF's high boiling point can complicate product isolation; the solid nature of the alternative circumvents this.
Density 0.944 g/mL[10]N/A (Solid)Relevant for solvent applications of DMF.
Solubility Miscible with water and most organic liquids[1]Soluble in common organic solvents.Both are generally compatible with typical reaction media.
Primary Function Solvent, ReagentReagentDMF is a "jack-of-all-trades," while this compound is a specialized tool for formylation.

Part 2: The Core Application: A Mechanistic Dive into Formylation

Formylation—the introduction of a formyl group (–CHO)—is a cornerstone transformation in organic synthesis. Both DMF and this compound can achieve this, but their mechanisms and the synthetic contexts in which they excel are vastly different.

The Vilsmeier-Haack Reaction: DMF as a Precursor to a Powerful Electrophile

The most common use of DMF as a formylating agent is in the Vilsmeier-Haack reaction.[14][15][16] It is crucial to understand that DMF itself is not the active formylating species. It must first be activated by an electrophilic reagent, such as phosphorus oxychloride (POCl₃) or oxalyl chloride, to generate a highly electrophilic chloroiminium salt known as the "Vilsmeier reagent."[17][18]

This reaction is a classic for the formylation of electron-rich aromatic and heteroaromatic compounds.[14][17] The choice to use this pathway is dictated by the need for a potent electrophile to overcome the aromatic stability of the substrate. However, this potency comes at the cost of generating stoichiometric amounts of phosphate or chloride waste and often requires harsh, acidic conditions that may not be tolerated by sensitive functional groups.

Caption: Formation of the electrophilic Vilsmeier reagent from DMF.

This compound: A Direct and Strategic Formyl Donor

In contrast, this compound serves as a direct source of the formyl group. Its key innovation lies in the N-substituent: the 4-methoxybenzyl (PMP) group. This well-established amine protecting group fundamentally alters the molecule's function.[19][20]

When this compound reacts as a formylating agent, it transfers its formyl group to a nucleophile (e.g., an amine or an organometallic species). The "byproduct" of this reaction is not an inorganic salt, but a stable, synthetically useful molecule: N-(4-methoxybenzyl)amine.

This pathway offers several strategic advantages:

  • Milder Conditions: It often circumvents the need for harsh activating agents like POCl₃.

  • Improved Functional Group Tolerance: The absence of strong acids makes it suitable for delicate substrates.

  • Strategic Byproduct Generation: The PMP-amine byproduct is itself a valuable building block or can be readily cleaved to regenerate the starting 4-methoxybenzylamine, improving overall process mass intensity.

Strategic_Formylation Reactants This compound + Nucleophile (Nu⁻) Products Formylated Product (Nu-CHO) + PMP-Amine Reactants->Products Formyl Transfer Cleavage PMP-Amine Products->Cleavage Recycle 4-Methoxybenzylamine (Recyclable Starting Material) Cleavage->Recycle Oxidative Cleavage (e.g., with CAN)

Caption: Strategic workflow using this compound.

Part 3: Field-Proven Methodologies: Experimental Protocols

Trustworthiness in chemical synthesis is built upon robust, reproducible protocols. The following sections provide self-validating methodologies for key transformations discussed in this guide.

Protocol 1: Synthesis of this compound

The most direct synthesis involves the N-formylation of 4-methoxybenzylamine. This procedure leverages a catalyst-free approach using CO₂ as the C1 source and NaBH₄ as the reductant, highlighting a modern, greener approach to amide synthesis.[12]

Objective: To prepare the solid formylating agent from its corresponding amine.

Materials:

  • 4-methoxybenzylamine

  • Sodium borohydride (NaBH₄)

  • Dimethylformamide (DMF, as solvent)

  • Dry ice (solid CO₂)

  • Ethyl acetate (EtOAc)

  • Brine solution

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add sodium borohydride (1.0 eq).

  • Cool the flask in an ice bath and add anhydrous DMF.

  • Carefully add crushed dry ice (CO₂) in portions to the stirred suspension.

  • Allow the mixture to stir at 0 °C for 15 minutes, then add 4-methoxybenzylamine (1.0 eq) dropwise.

  • Remove the ice bath and allow the reaction to stir at room temperature for 24 hours. Monitor by TLC until starting material is consumed.

  • Upon completion, carefully quench the reaction by slowly adding water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel chromatography or recrystallization to yield this compound as a crystalline solid.[12]

Protocol 2: Vilsmeier-Haack Formylation of an Electron-Rich Arene

This protocol details the classic procedure for formylating a reactive aromatic substrate, such as indole, using the DMF/POCl₃ system.

Objective: To synthesize indole-3-carboxaldehyde.

Materials:

  • Indole

  • Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Sodium hydroxide (NaOH) solution

  • Ice

Procedure:

  • In a three-neck flask equipped with a dropping funnel and a mechanical stirrer, cool anhydrous DMF to 0 °C in an ice-salt bath.

  • Add POCl₃ (1.1 eq) dropwise to the DMF, ensuring the internal temperature does not exceed 10 °C. Stir for 30 minutes at this temperature to pre-form the Vilsmeier reagent.

  • Dissolve indole (1.0 eq) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent solution, maintaining the temperature below 20 °C.

  • After the addition is complete, stir the reaction mixture at 35-40 °C for 2 hours.

  • Pour the reaction mixture onto a generous amount of crushed ice.

  • Carefully neutralize the acidic solution by adding 30% aqueous NaOH until the pH is ~7-8. A precipitate will form.

  • Stir the mixture for an additional 30 minutes, then collect the solid product by filtration.

  • Wash the solid with cold water and dry under vacuum to afford indole-3-carboxaldehyde.

Protocol 3: Oxidative Cleavage of the PMP-Amine Byproduct

This protocol demonstrates the value-added potential of the this compound pathway by recovering the parent amine from the PMP-protected byproduct.

Objective: To deprotect N-(4-methoxybenzyl)amine to regenerate 4-methoxybenzylamine.

Materials:

  • N-(4-methoxybenzyl)amine (byproduct from a formylation reaction)

  • Cerium(IV) ammonium nitrate (CAN)

  • Acetonitrile (CH₃CN)

  • Water

Procedure:

  • Dissolve the PMP-protected amine (1.0 eq) in a mixture of acetonitrile and water (e.g., 3:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add CAN (2.2 eq) portion-wise over 15 minutes. The solution will typically turn a dark color.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC for the disappearance of the starting material.

  • Upon completion, quench the reaction with a saturated solution of sodium sulfite.

  • Make the solution basic with aqueous NaOH and extract with dichloromethane (3x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the deprotected amine. This demonstrates the potential for recycling the valuable benzylamine component.[20][21]

Part 4: Safety, Sustainability, and Strategic Outlook

The primary driver for seeking alternatives to DMF is its significant health and safety profile. DMF is a known hepatotoxin (liver toxicant) and is classified as a substance of very high concern (SVHC) due to its reproductive toxicity.[22][6][7] Chronic exposure can lead to liver damage, and it is readily absorbed through the skin.[22][7]

  • DMF: Requires stringent engineering controls, including use in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), specifically gloves with low permeability to DMF. Its volatility increases the risk of inhalation exposure.

  • This compound: As a non-volatile solid, it inherently poses a lower risk of inhalation exposure. While comprehensive toxicological data is not as extensive as for DMF, its use as a targeted reagent rather than a bulk solvent dramatically reduces the total volume handled, aligning with the principles of green chemistry to reduce the use of hazardous substances.[3][4]

From a sustainability perspective, the use of this compound facilitates a more circular chemical process. The ability to recover and potentially reuse the 4-methoxybenzylamine moiety stands in stark contrast to the inorganic waste generated by the Vilsmeier-Haack reaction, offering a clear advantage in process efficiency and waste reduction.

Conclusion: Choosing the Right Tool for the Job

The comparison between DMF and this compound is not a matter of a simple replacement but a shift in synthetic philosophy.

Dimethylformamide (DMF) remains an indispensable tool for its broad utility as a polar aprotic solvent and as a cost-effective reagent for robust, well-established protocols like the Vilsmeier-Haack reaction. Its use is appropriate when its hazards can be rigorously controlled and when the substrate is tolerant of the reaction conditions.

This compound emerges as a highly strategic and specialized reagent. It should be the chemist's choice when:

  • The substrate contains sensitive functional groups intolerant of harsh Vilsmeier-Haack conditions.

  • Milder reaction conditions are paramount.

  • The synthetic strategy can benefit from the generation of a PMP-protected amine byproduct.

  • Reducing hazardous solvent use and improving the process mass intensity are key project goals.

By understanding the distinct mechanistic pathways and practical applications of each compound, the modern chemist is empowered to make more informed, efficient, and safer decisions at the bench and beyond.

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The Formyl Group: A Synthetic Chemist's Guide to Strategic Reagent Selection

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis, the introduction of a formyl group (–CHO) is a foundational transformation, unlocking pathways to a vast array of complex molecules, from life-saving pharmaceuticals to advanced materials. The aldehyde functionality it installs is a versatile synthetic handle, readily participating in countless carbon-carbon and carbon-heteroatom bond-forming reactions. The choice of formylating agent is therefore a critical decision, profoundly influencing reaction efficiency, substrate scope, functional group tolerance, and regioselectivity.

This guide provides an in-depth comparative analysis of alternative reagents to the commonly employed N-(4-methoxybenzyl)formamide, offering researchers, scientists, and drug development professionals the insights needed to make informed decisions in their synthetic endeavors. We will delve into the mechanistic nuances, compare performance with experimental data, and provide detailed protocols for key methodologies.

The Landscape of Formylation: A Strategic Overview

The formylation of organic molecules can be broadly categorized by the nature of the substrate: aromatic rings and amines. Each class of substrates presents unique challenges and demands a tailored approach to reagent selection. This guide will therefore be structured around this fundamental division.

Part 1: Formylation of Aromatic Systems

The direct introduction of a formyl group onto an aromatic ring is a cornerstone of synthetic chemistry, with several classical named reactions dominating the field. The choice of method is intimately tied to the electronic nature of the aromatic substrate.

A Comparative Analysis of Aromatic Formylation Reagents

The following table summarizes the performance of common formylating agents for aromatic compounds, providing a snapshot of their capabilities and limitations.

Reaction NameFormylating AgentTypical SubstratesCatalyst/Activating AgentTypical YieldsKey AdvantagesKey Disadvantages
Vilsmeier-Haack DMF, POCl₃ (Vilsmeier Reagent)Electron-rich arenes (anilines, phenols), heterocycles (pyrroles, indoles)NoneGood to Excellent (>70%)[1][2]Mild conditions, wide substrate scope for electron-rich systems.[1]Requires stoichiometric and corrosive reagents, not suitable for electron-poor arenes.[3] Potential thermal hazards.[4][5][6][7][8]
Gattermann HCN or Zn(CN)₂ / HClPhenols, phenolic ethers, electron-rich aromaticsLewis Acid (e.g., AlCl₃)Moderate to Good[2]Applicable to phenols.[2]High toxicity of cyanide reagents.[1]
Gattermann-Koch CO / HClBenzene, alkylbenzenesAlCl₃, CuClGood[2]Utilizes readily available C1 source.Requires high pressure and anhydrous conditions; not suitable for phenols or anilines.[1][3]
Duff Reaction Hexamethylenetetramine (HMTA)Phenols, electron-rich aromaticsAcid (e.g., acetic acid, TFA)Moderate (18-41%)[2][9]Ortho-selective for phenols.[10][11]Often gives low to moderate yields.[1] HMTA is a skin sensitizer.[12]
Rieche Formylation Dichloromethyl methyl etherElectron-rich aromatics (e.g., anisole, phenols)Lewis Acid (e.g., TiCl₄)Good to Excellent (up to 97%)[2][13]High regioselectivity, avoids diformylation.Uses a corrosive Lewis acid.
Mechanistic Insights & Experimental Protocols

Understanding the underlying mechanisms is paramount to predicting reactivity and optimizing reaction conditions.

The Vilsmeier-Haack reaction employs a chloroiminium ion, the "Vilsmeier reagent," generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃).[14] This electrophile is mild enough to react selectively with electron-rich aromatic systems.

Experimental Protocol: Vilsmeier-Haack Formylation of Indole

  • Reagents: Indole, N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃), Ice, Saturated sodium acetate solution, Dichloromethane (DCM), Anhydrous sodium sulfate.

  • Procedure:

    • In a flask equipped with a magnetic stirrer and under an inert atmosphere, cool DMF to 0 °C.

    • Slowly add POCl₃ dropwise to the cooled DMF, maintaining the temperature at 0 °C. Stir for 30 minutes to form the Vilsmeier reagent.

    • Dissolve indole in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, carefully pour the reaction mixture onto crushed ice.

    • Neutralize the mixture with a saturated solution of sodium acetate.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield indole-3-carboxaldehyde.

Vilsmeier-Haack Reaction Workflow

G cluster_prep Vilsmeier Reagent Formation cluster_reaction Electrophilic Aromatic Substitution cluster_workup Workup DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Iminium Iminium Salt Intermediate Vilsmeier->Iminium Arene Electron-Rich Arene Arene->Iminium Attack on Vilsmeier Reagent Hydrolysis Hydrolysis Iminium->Hydrolysis Aldehyde Aryl Aldehyde Hydrolysis->Aldehyde

Caption: Workflow of the Vilsmeier-Haack reaction.

The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formyl source in an acidic medium.[10] The electrophilic species is an iminium ion generated from HMTA.[4] A key feature of this reaction is its preference for ortho-formylation of phenols, a selectivity driven by hydrogen bonding.[6]

Experimental Protocol: Duff Reaction of 4-Methoxyphenol

  • Reagents: 4-Methoxyphenol, Hexamethylenetetramine (HMTA), Glacial acetic acid, Hydrochloric acid (conc.), Water.

  • Procedure:

    • In a round-bottom flask, combine 4-methoxyphenol (1 equiv.) and hexamethylenetetramine (1.5 equiv.).

    • Add glacial acetic acid as the solvent.

    • Heat the mixture to 100-120 °C and maintain for 2-4 hours. Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Add concentrated hydrochloric acid and heat the mixture under reflux for 1 hour to hydrolyze the intermediate.

    • Cool the mixture and pour it into cold water.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain 2-hydroxy-5-methoxybenzaldehyde.

Duff Reaction Mechanism Overview

G Phenol Phenol Aminomethylation ortho-Aminomethylation Phenol->Aminomethylation HMTA Hexamethylenetetramine (HMTA) Iminium_gen Iminium Ion Generation (from HMTA in acid) HMTA->Iminium_gen Iminium_gen->Aminomethylation Oxidation Intramolecular Redox Aminomethylation->Oxidation Hydrolysis Hydrolysis Oxidation->Hydrolysis Salicylaldehyde ortho-Hydroxybenzaldehyde Hydrolysis->Salicylaldehyde

Caption: Key steps in the Duff reaction mechanism.

Part 2: Formylation of Amines

N-formylation is a crucial transformation for protecting amino groups in peptide synthesis and as a key step in the synthesis of various pharmaceuticals.[15] A diverse array of reagents is available for this purpose, ranging from classical stoichiometric reagents to modern catalytic systems.

A Comparative Analysis of Amine Formylation Reagents

The following table provides a comparison of common reagents for the N-formylation of amines.

ReagentTypical SubstratesReaction ConditionsTypical YieldsKey AdvantagesKey Disadvantages
Formic Acid Primary and secondary aminesHeating, often with azeotropic removal of waterGood to Excellent[16]Inexpensive, readily available.Requires heating, may not be suitable for sensitive substrates.[17]
Acetic Formic Anhydride (in situ) Primary and secondary amines, amino acids-20 °C to 0 °C, short reaction timesExcellent (97-100%)[16]High yields, rapid reactions, mild conditions.[18]The anhydride is unstable and prepared in situ.
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) Primary and secondary aminesMild conditions, often room temperatureGood to Excellent[19]High reactivity, mild conditions.Flammable, may cause allergic skin reactions and serious eye damage.[10][15][19][20][21]
Chloral Primary and secondary aminesLow temperatureExcellent[15]High yields, clean reaction with chloroform as a byproduct.Chloral is a regulated substance.
CO / Transition Metal Catalysts Primary and secondary aminesVaries with catalyst and conditionsGood to Excellent[15]Utilizes a fundamental C1 source.Requires specialized equipment for handling CO gas.
CO₂ / Reductant Primary and secondary aminesVaries with catalyst and reductantModerate to Good[22]Utilizes a green and abundant C1 source.Often requires a catalyst and a stoichiometric reductant.
Mechanistic Insights & Experimental Protocols

The direct reaction of an amine with formic acid is a straightforward method for N-formylation. The reaction proceeds via a simple condensation, with the removal of water driving the equilibrium towards the formamide product.[15]

Experimental Protocol: N-Formylation of Benzylamine with Formic Acid

  • Reagents: Benzylamine, Formic acid (85% aqueous solution), Toluene.

  • Procedure:

    • To a solution of benzylamine (1 equiv.) in toluene, add formic acid (1.2 equiv.).

    • Fit the flask with a Dean-Stark apparatus to collect the water formed during the reaction.

    • Heat the mixture to reflux and continue until no more water is collected.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and remove the toluene under reduced pressure.

    • The resulting N-benzylformamide is often pure enough for subsequent steps, or it can be purified by distillation or chromatography if necessary.[17]

Acetic formic anhydride, generated in situ from formic acid and acetic anhydride, is a potent formylating agent.[16] The enhanced electrophilicity of the formyl group compared to the acetyl group ensures selective formylation.

Acetic Formic Anhydride Formation and Reaction

G cluster_formation In Situ Formation cluster_reaction N-Formylation Formic_Acid Formic Acid AFA Acetic Formic Anhydride Formic_Acid->AFA Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->AFA Formamide Formamide (R-NHCHO) AFA->Formamide Amine Amine (R-NH₂) Amine->Formamide Nucleophilic Attack Acetic_Acid Acetic Acid (Byproduct)

Caption: Formation of acetic formic anhydride and subsequent N-formylation.

DMF-DMA is a highly reactive reagent that readily formylates amines under mild conditions.[19] Its high reactivity stems from the acetal functionality, which makes the formyl carbon highly electrophilic.

Experimental Protocol: N-Formylation of Aniline with DMF-DMA

  • Reagents: Aniline, N,N-Dimethylformamide dimethyl acetal (DMF-DMA), Methanol.

  • Procedure:

    • In a round-bottom flask, dissolve aniline (1 equiv.) in methanol.

    • Add DMF-DMA (1.1 equiv.) to the solution at room temperature.

    • Stir the reaction mixture for 1-3 hours, monitoring by TLC.

    • Upon completion, remove the solvent and volatile byproducts under reduced pressure to obtain N-phenylformamide.

    • The product can be purified by recrystallization or column chromatography if necessary.

Safety and Environmental Considerations

The choice of a formylating agent should not be based solely on its reactivity and yield. Safety and environmental impact are increasingly important considerations in modern chemical synthesis.

  • Vilsmeier Reagent: The Vilsmeier reagent and its precursors (e.g., POCl₃) are corrosive and moisture-sensitive. The reaction can be exothermic and poses thermal hazards if not properly controlled.[4][5][6][7][8]

  • Cyanide Reagents: The Gattermann reaction, utilizing HCN or its salts, involves highly toxic reagents and should be handled with extreme caution in a well-ventilated fume hood.[1]

  • Hexamethylenetetramine (HMTA): While relatively safe to handle, HMTA is a skin sensitizer and can cause allergic reactions.[12][23] Upon heating, it can decompose to release toxic gases like formaldehyde and ammonia.[24][25]

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA): DMF-DMA is a flammable liquid and can cause serious eye damage and allergic skin reactions. It should be handled in a fume hood with appropriate personal protective equipment.[10][15][19][20][21]

  • Greener Alternatives: The development of catalytic formylation methods using CO₂ as a C1 source represents a significant step towards more environmentally benign processes.[22] While often requiring a catalyst and a reductant, these methods avoid the use of highly toxic or hazardous reagents.

Conclusion: Making the Right Choice

The selection of a formylating agent is a nuanced decision that requires careful consideration of the substrate, desired outcome, and practical constraints of the laboratory. For electron-rich aromatic systems, the Vilsmeier-Haack reaction remains a robust and versatile choice, while the Duff reaction offers excellent ortho-selectivity for phenols. For the N-formylation of amines, the in situ generation of acetic formic anhydride provides a highly efficient and rapid method, while DMF-DMA offers a mild and reactive alternative. As the field of chemistry continues to evolve, the development of catalytic methods utilizing sustainable C1 sources like CO₂ will undoubtedly play an increasingly important role in the future of formylation.

This guide serves as a starting point for navigating the complex landscape of formylation reagents. Researchers are encouraged to consult the primary literature for more detailed information on specific substrates and reaction optimization.

References

  • Carl ROTH. (2025, March 10). Safety Data Sheet: N,N-Dimethylformamide dimethyl acetal.
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  • U.S. Environmental Protection Agency. (n.d.). Inert Reassessments: Hexamethylenetetramine (HMTA; CAS Reg. No. 100-97-0).
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A Comparative Guide to the Structural Validation of N-(4-methoxybenzyl)formamide: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms dictates not only the physical properties of a compound but also its biological activity and interactions. For N-(4-methoxybenzyl)formamide, a versatile intermediate in organic synthesis, precise structural validation is the bedrock upon which further research and development are built. This guide provides an in-depth comparison of single-crystal X-ray crystallography, the definitive method for structural elucidation, with complementary spectroscopic techniques, offering researchers a comprehensive framework for analytical strategy.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal gold standard for determining the absolute structure of a crystalline solid.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can map the electron density within the unit cell and, consequently, determine the precise coordinates of each atom. This provides an unparalleled level of detail, revealing bond lengths, bond angles, and intermolecular interactions with exceptional precision.

Experimental Workflow: From Powder to Structure

The journey from a powdered sample to a refined crystal structure is a meticulous process that demands both patience and precision.[2] The following protocol outlines the critical steps for the structural determination of this compound.

Protocol 1: Single-Crystal X-ray Crystallography of this compound

  • Material Purification: The starting material must be of the highest possible purity. Recrystallize the this compound sample from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) to remove impurities that could hinder crystal growth. Purity should be confirmed by ¹H NMR and mass spectrometry.

  • Crystal Growth:

    • Slow Evaporation: This is often the simplest and most effective method for small organic molecules.[3] Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent (e.g., acetone, ethyl acetate) in a clean vial. The choice of solvent is critical; it should be one in which the compound is moderately soluble.[4] Cover the vial with a perforated cap or parafilm to allow for slow solvent evaporation over several days in a vibration-free environment.

    • Vapor Diffusion (Hanging or Sitting Drop): In a sealed container, place a small drop of the concentrated this compound solution on a slide or pedestal. The reservoir of the container is filled with a solvent in which the compound is less soluble (the precipitant). Over time, the precipitant vapor will slowly diffuse into the drop, reducing the solubility of the compound and promoting the growth of well-ordered crystals.

  • Crystal Selection and Mounting: Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects (ideally 0.1-0.3 mm in each dimension).[2][3] Carefully mount the crystal on a goniometer head using a cryoprotectant oil and flash-cool it in a stream of liquid nitrogen to prevent radiation damage during data collection.

  • Data Collection: Mount the goniometer on the diffractometer. An intense, monochromatic X-ray beam is directed at the crystal. The crystal is rotated, and the diffraction pattern is recorded on a detector. A full sphere of data is collected to ensure data completeness and redundancy.

  • Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. The initial positions of the atoms are determined using direct methods or Patterson synthesis. The structural model is then refined against the experimental data to optimize atomic coordinates, and thermal parameters, and to minimize the difference between observed and calculated structure factors, ultimately yielding a high-resolution three-dimensional structure.

Visualizing the Crystallography Workflow

XRay_Workflow cluster_prep Sample Preparation cluster_cryst Crystal Growth cluster_data Data Acquisition & Processing cluster_analysis Structure Finalization Purification Purification of This compound Purity_Check Purity Confirmation (NMR, MS) Purification->Purity_Check Growth_Method Slow Evaporation or Vapor Diffusion Purity_Check->Growth_Method Crystal_Selection Microscopic Selection of Single Crystal Growth_Method->Crystal_Selection Mounting Cryo-Mounting on Goniometer Crystal_Selection->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Processing Data Reduction & Structure Solution Data_Collection->Data_Processing Refinement Structural Refinement Data_Processing->Refinement Validation Validation & CIF File Generation Refinement->Validation NMR_Workflow Prep Dissolve Sample in Deuterated Solvent Acquire Acquire 1H, 13C, 2D NMR Spectra Prep->Acquire Process Process FID Data (FT, Phasing) Acquire->Process Analyze Assign Chemical Shifts & Coupling Constants Process->Analyze MS_Workflow Prep Prepare Dilute Solution Ionize Electrospray Ionization (ESI) Prep->Ionize Analyze_Mass High-Resolution Mass Analysis (TOF) Ionize->Analyze_Mass Fragment Tandem MS (MS/MS) Fragmentation Analyze_Mass->Fragment Interpret Interpret Spectra (Molecular Ion & Fragments) Fragment->Interpret

Sources

A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized N-(4-methoxybenzyl)formamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and chemical synthesis, the purity of an intermediate is not merely a quality metric; it is the bedrock upon which the safety, efficacy, and reproducibility of the final product are built. N-(4-methoxybenzyl)formamide serves as a key building block in the synthesis of various target molecules.[1] Its purity directly impacts reaction yields, impurity profiles, and the ultimate success of a synthetic campaign. This guide provides an in-depth, comparative analysis of the essential analytical techniques used to assess the purity of this compound, grounded in the principles of scientific integrity and practical, field-proven insights.

The Rationale for a Multi-Modal Purity Analysis

No single analytical technique can provide a complete picture of a compound's purity. Each method offers a unique lens through which to view the sample, with distinct strengths and limitations. A robust purity assessment, therefore, relies on an orthogonal approach—using multiple, complementary techniques to build a self-validating system. For this compound, our primary tools will be Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

Structural Confirmation and Purity Overview by NMR Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry. Its power lies in providing an atomic-level map of the molecule, making it the definitive first step after synthesis to confirm that the target compound has indeed been formed.

Expertise & Experience: Why NMR First?

Before quantifying impurities, one must be certain of the primary component's identity. NMR provides an unambiguous structural fingerprint. A clean ¹H and ¹³C NMR spectrum is strong evidence of high purity, while the presence of unexpected signals can provide crucial clues about the identity of structurally related impurities. For this compound (C₉H₁₁NO₂; Molecular Weight: 165.19 g/mol ), the expected signals are well-defined.[2][3]

¹H NMR Spectrum: Expected Signals
  • ~3.8 ppm (singlet, 3H): Protons of the methoxy (-OCH₃) group.

  • ~4.4 ppm (doublet, 2H): Methylene (-CH₂-) protons adjacent to the nitrogen.

  • ~6.9 ppm & ~7.2 ppm (doublets, 4H total): Aromatic protons on the benzene ring.

  • ~8.2 ppm (singlet, 1H): Formyl proton (-CHO).

  • Amide proton (NH): This signal can be broad and its chemical shift is variable depending on the solvent and concentration.

Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the synthesized this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte peaks.[4]

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer for optimal resolution.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio (S/N > 250:1 for accurate integration).

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.

  • Analysis:

    • Chemical Shift Verification: Confirm that the observed chemical shifts match the expected values for this compound.

    • Integration: Integrate the signals and verify that the proton ratios are correct (e.g., the ratio of the methoxy protons to the methylene protons should be 3:2).

    • Impurity Detection: Scrutinize the baseline for any small, unidentifiable peaks. Common impurities could include unreacted starting materials like 4-methoxybenzylamine or residual solvents from the purification process.[5]

Trustworthiness: The Self-Validating System

The combination of chemical shifts, splitting patterns, and integration ratios in a ¹H NMR spectrum creates a highly specific fingerprint. If all three parameters match the known structure of this compound, it provides a high degree of confidence in the compound's identity.

Quantitative Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

While NMR is excellent for structural confirmation, HPLC is the gold standard for separating and quantifying non-volatile impurities with high sensitivity and precision. It is the workhorse for determining the "percent purity" of a sample.

Expertise & Experience: Why HPLC for Quantification?

The principle of HPLC is the physical separation of components in a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. This allows for the detection and quantification of impurities that may be present at levels too low to be accurately measured by standard NMR. A UV detector is commonly used for aromatic compounds like this compound, offering excellent sensitivity.

Experimental Protocol: Reverse-Phase HPLC Analysis
  • Sample Preparation:

    • Prepare a stock solution of the synthesized this compound at a concentration of approximately 1 mg/mL in the mobile phase.

    • Prepare a dilution series (e.g., 0.5%, 0.1%, 0.05% of the main peak concentration) to establish the limit of quantification (LOQ).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). C18 columns are versatile and effective for separating moderately polar organic compounds.[6]

    • Mobile Phase: A gradient of Acetonitrile (MeCN) and Water. A typical gradient might start at 20% MeCN and ramp up to 80% MeCN over 20 minutes. This ensures that both more polar and less polar impurities are effectively eluted.[6]

    • Flow Rate: 1.0 mL/min.

    • Detector: UV detector set at a wavelength where the analyte has strong absorbance (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Record the chromatogram. The main peak corresponds to this compound.

    • Identify all other peaks as impurities.

    • Calculate the purity using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation: Hypothetical HPLC Purity Analysis
Peak No.Retention Time (min)Peak AreaArea %Identity
13.515,2000.25Unknown Impurity
25.88,9000.154-methoxybenzylamine (Starting Material)
310.26,000,00099.50This compound
412.15,5000.10Unknown Impurity
Total 6,029,600 100.00

Identification of Unknowns by Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for confirming the molecular weight of the synthesized compound and for identifying unknown impurities detected by HPLC. It is most powerfully used when coupled with a chromatographic technique (LC-MS or GC-MS).

Expertise & Experience: Why Couple MS with Chromatography?

Coupling HPLC to a mass spectrometer (LC-MS) allows for the mass analysis of each peak as it elutes from the column. This provides the molecular weight of the parent compound and each impurity, which is critical for their identification. For this compound, the expected exact mass is 165.0790 Da.[2][7]

Experimental Protocol: LC-MS Analysis
  • Instrumentation: Utilize an HPLC system coupled to a mass spectrometer (e.g., a Quadrupole or Time-of-Flight analyzer) with an Electrospray Ionization (ESI) source. ESI is a "soft" ionization technique suitable for moderately polar molecules, minimizing fragmentation and preserving the molecular ion.[8]

  • Chromatographic Conditions: Use the same HPLC method as described above, but replace any non-volatile mobile phase additives (like phosphoric acid) with volatile alternatives (like formic acid) to ensure compatibility with the MS detector.[6]

  • MS Parameters (Positive Ion Mode):

    • Scan Range: m/z 50-500.

    • Ionization Source: ESI+.

    • Capillary Voltage: ~3-4 kV.

  • Data Analysis:

    • Extract the mass spectrum for the main chromatographic peak. Confirm the presence of the protonated molecule [M+H]⁺ at m/z 166.0863.

    • Extract mass spectra for each impurity peak. The resulting molecular weights can be used to propose structures. For example, a peak with an m/z of 138.0863 could correspond to the starting material, 4-methoxybenzylamine [M+H]⁺.

Comparative Summary of Techniques
TechniquePrimary PurposeSensitivityQuantitative CapabilityStructural Information
NMR Structural Confirmation & ElucidationModerateGood (qNMR)High (Definitive)
HPLC-UV Purity Quantification & Impurity ProfilingHighExcellentLow (Retention Time only)
LC-MS Molecular Weight Confirmation & Impurity IDVery HighGoodModerate (Molecular Weight)

Visualizing the Workflow

A systematic approach is crucial for an efficient and comprehensive purity assessment. The following workflow illustrates the logical progression from initial sample analysis to a final purity report.

Purity_Assessment_Workflow cluster_0 Initial Assessment cluster_1 Quantitative Analysis & Impurity Identification cluster_2 Final Reporting Sample Synthesized This compound NMR ¹H & ¹³C NMR Spectroscopy Sample->NMR Struct_Confirm Structure Confirmed? NMR->Struct_Confirm HPLC HPLC-UV Analysis Struct_Confirm->HPLC Yes Fail Requires Re-purification Struct_Confirm->Fail No Purity_Spec Purity > 99%? HPLC->Purity_Spec LCMS LC-MS Analysis for Impurity ID Purity_Spec->LCMS No / Unknowns Present Report Final Purity Report Purity_Spec->Report Yes Identify Identify Unknowns LCMS->Identify Identify->Report

Caption: A logical workflow for the comprehensive purity assessment of a synthesized compound.

Conclusion

Assessing the purity of this compound is a multi-faceted process that requires more than just running a single analysis. It demands a thoughtful, orthogonal approach that begins with the unambiguous structural confirmation by NMR, followed by sensitive and precise quantification of impurities using HPLC. Finally, the power of mass spectrometry is leveraged to identify any unknown components, providing a complete and trustworthy purity profile. By integrating these techniques, researchers and drug development professionals can ensure the quality of their intermediates, leading to more reliable and reproducible scientific outcomes.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14906816, this compound. Retrieved from [Link]

  • LookChem (2024). This compound. Retrieved from [Link]

  • Yadav, V., et al. (2021). Catalyst free N-formylation of aromatic and aliphatic amines exploiting reductive formylation of CO2 using NaBH4. RSC Advances. Available at: [Link]

  • Yedage, S. L., et al. (2015). Supplementary Information: MnO2 catalyzed formylation of amines and transamidation of amides under solvent-free condition. The Royal Society of Chemistry. Available at: [Link]

  • National Institute of Standards and Technology (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

  • Römschied, G., & Le-Nhat-Thuy, T. (2001). Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method. Forensic Science International. Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]

  • Global Substance Registration System (n.d.). N-(4-METHOXYPHENYL)FORMAMIDE. Retrieved from [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Current Pharmaceutical Analysis. Available at: [Link]

  • SIELC Technologies (n.d.). Separation of N-(4-Methoxyphenyl)formamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • Cheméo (n.d.). Chemical Properties of this compound (CAS 17061-63-1). Retrieved from [Link]

  • Google Patents (n.d.). Process for the preparation of N-(sulfonylmethyl) formamide compounds.
  • Es-haghi, A., et al. (2023). Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures. Molecules. Available at: [Link]

  • ResearchGate (n.d.). 15 N NMR spectra of a formamide in natural abundance sample (DMSOd 6, 14.1 T). Retrieved from [Link]

  • van der Maas, L., et al. (2022). Comprehensive Mass Spectrometry Workflows to Systematically Elucidate Transformation Processes of Organic Micropollutants: A Case Study on the Photodegradation of Four Pharmaceuticals. Environmental Science & Technology. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Spectroscopic Data Comparison of N-(4-methoxybenzyl)formamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the chemical identity and purity of starting materials are non-negotiable. N-(4-methoxybenzyl)formamide is a key building block in the synthesis of various pharmaceutical compounds and fine chemicals. Ensuring its quality from different commercial suppliers is paramount for reproducible and reliable research outcomes. This guide provides an in-depth comparison of the spectroscopic data for this compound, offering insights into what to expect and how to interpret the data from various analytical techniques.

The Importance of Spectroscopic Verification

This compound (C₉H₁₁NO₂) is a secondary amide with a molecular weight of 165.19 g/mol .[1][2][3] Its structure lends itself to thorough characterization by nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). While suppliers provide a certificate of analysis (CoA), an independent verification of the material's identity and purity is a critical step in the quality control process. Variations in synthetic routes and purification methods among suppliers can lead to different impurity profiles, which can have significant downstream effects.

Comparative Spectroscopic Analysis

This section details the expected spectroscopic data for this compound and provides a framework for comparing data from different suppliers.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shift, multiplicity, and integration of each signal provide a wealth of information about the electronic environment and connectivity of the protons.

Expected ¹H NMR Data (DMSO-d₆, 501 MHz): [4]

Chemical Shift (ppm)MultiplicityIntegrationAssignment
8.45s1HNH
8.22s1HCHO
7.27d, J = 8.4 Hz2HAr-H (ortho to CH₂)
6.92d, J = 8.5 Hz2HAr-H (meta to CH₂)
4.34d, J = 6.0 Hz2HCH₂
3.75s3HOCH₃

Causality Behind Experimental Choices: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent for NMR analysis due to its ability to dissolve a wide range of organic compounds. The amide proton (NH) is often broad and may exchange with residual water in the solvent; its presence should be confirmed. When comparing data from different suppliers, pay close attention to the aromatic region for any unexpected splitting patterns that might indicate isomeric impurities. The integration of the signals should be consistent with the assigned protons.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon NMR (¹³C NMR) provides information about the carbon framework of the molecule.

Expected ¹³C NMR Data (DMSO-d₆, 126 MHz): [4]

Chemical Shift (ppm)Assignment
163.34C=O
158.88Ar-C (para to CH₂)
131.30Ar-C (ipso to CH₂)
129.10Ar-C (ortho to CH₂)
114.10Ar-C (meta to CH₂)
55.24OCH₃
40.82CH₂

When evaluating ¹³C NMR data, the presence of the correct number of signals is the first checkpoint. Any additional signals, even of low intensity, may suggest the presence of impurities.

Infrared (IR) Spectroscopy: Functional Group Fingerprints

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For this compound, a secondary amide, characteristic peaks are expected.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Interpretation
~3300N-H stretch
~3050Aromatic C-H stretch
~2950Aliphatic C-H stretch
~1650C=O stretch (Amide I)[5][6]
~1540N-H bend (Amide II)[5]
~1240C-O stretch (aryl ether)

Field-Proven Insights: The carbonyl (C=O) stretch of an amide is typically found between 1680 and 1630 cm⁻¹.[5] Hydrogen bonding can cause the N-H stretching peak to be broad.[6] When comparing IR spectra from different suppliers, look for consistency in the fingerprint region (below 1500 cm⁻¹) and the absence of unexpected peaks, such as a broad O-H stretch around 3400 cm⁻¹, which could indicate the presence of alcohol or carboxylic acid impurities.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the expected molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be at m/z 165 or 166, respectively.

Expected Mass Spectrometry Data (GC-MS): [1]

m/zInterpretation
165Molecular Ion [M]⁺
136[M - CHO]⁺
121[M - C₂H₂O]⁺ or [C₈H₉O]⁺ (tropylium ion)

Mechanistic Insights: The fragmentation of benzylamines under mass spectrometry conditions often involves the loss of the amine-containing group to form a stable benzyl cation or a tropylium ion.[7][8][9] In this case, the peak at m/z 121 is likely due to the stable 4-methoxybenzyl cation. The presence of unexpected fragments could indicate impurities.

Workflow for Spectroscopic Data Comparison

The following diagram illustrates a systematic workflow for comparing the spectroscopic data of this compound from different suppliers.

Spectroscopic_Data_Comparison_Workflow Workflow for Spectroscopic Data Comparison cluster_procurement Procurement & Initial Checks cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Evaluation cluster_decision Decision supplier_a Receive Sample from Supplier A coa_review Review Certificates of Analysis supplier_a->coa_review supplier_b Receive Sample from Supplier B supplier_b->coa_review nmr Acquire ¹H and ¹³C NMR Spectra coa_review->nmr ir Acquire IR Spectrum coa_review->ir ms Acquire Mass Spectrum coa_review->ms compare_nmr Compare NMR Data to Reference nmr->compare_nmr compare_ir Compare IR Data to Reference ir->compare_ir compare_ms Compare MS Data to Reference ms->compare_ms impurity_analysis Analyze for Impurities compare_nmr->impurity_analysis compare_ir->impurity_analysis compare_ms->impurity_analysis accept Accept Lot impurity_analysis->accept Data Conforms to Standard reject Reject Lot impurity_analysis->reject Significant Deviations or Impurities

Caption: A systematic workflow for the procurement, analysis, and comparison of spectroscopic data for this compound from different suppliers.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the data, the following detailed experimental protocols are provided.

¹H and ¹³C NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and dissolve it in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to obtain optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the range of -1 to 10 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Integrate all peaks and reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).

    • Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Instrument Setup: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

    • The data is usually presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS) Protocol (Electron Ionization - EI)
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40-300.

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the fragmentation pattern to a reference spectrum or predicted fragmentation.

Conclusion and Recommendations

The spectroscopic characterization of this compound is a crucial step in ensuring the quality and consistency of this important chemical intermediate. By systematically comparing the ¹H NMR, ¹³C NMR, IR, and MS data from different suppliers against reliable reference data, researchers can confidently assess the identity and purity of their materials. It is recommended to always perform in-house spectroscopic analysis, even for materials accompanied by a supplier's CoA. Any significant deviations from the expected spectra should be investigated further to identify potential impurities that could impact downstream applications. This rigorous approach to quality control is fundamental to achieving robust and reproducible scientific outcomes.

References

  • Bouchoux, G., et al. (2003). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 38(10), 1066-1076. Available at: [Link]

  • Lee, Y. T., et al. (2007). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 18(5), 892-901. Available at: [Link]

  • Lee, Y. T., et al. (2007). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Stevens Institute of Technology. Available at: [Link]

  • Bouchoux, G., et al. (2003). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Institut Polytechnique de Paris. Available at: [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Available at: [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Available at: [Link]

  • Bouchoux, G., et al. (2003). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. ResearchGate. Available at: [Link]

  • Chemistry Steps. (n.d.). Interpreting IR Spectra. Available at: [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • P. J. Krueger & D. W. Smith (1957) The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides, Canadian Journal of Chemistry, 35:1, 1-11, DOI: 10.1139/v57-001. Available at: [Link]

  • Li, J., et al. (2017). Chromium-Catalysed Efficient N-formylation of Amines with a Recyclable Polyoxometalate-supported Green Catalyst. The Royal Society of Chemistry. Available at: [Link]

  • PubChem. (n.d.). N-(4-Methoxyphenyl)formamide. National Center for Biotechnology Information. Available at: [Link]

  • LookChem. (n.d.). This compound. Available at: [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]

  • American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Available at: [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Available at: [Link]

  • University of York. (n.d.). Quantitative NMR Spectroscopy. Available at: [Link]

  • NIST. (n.d.). This compound. In NIST Chemistry WebBook. Available at: [Link]

  • Yedage, S. L., et al. (2015). Supplementary Information: MnO2 catalyzed formylation of amines and transamidation of amides under solvent-free condition. The Royal Society of Chemistry. Available at: [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032076). Available at: [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 17061-63-1). Available at: [Link]

  • Michigan State University. (n.d.). NMR Spectroscopy. Available at: [Link]

  • Chemistry LibreTexts. (2021). 9.11: Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]

  • Global Substance Registration System. (n.d.). N-(4-METHOXYPHENYL)FORMAMIDE. Available at: [Link]

  • SpectraBase. (n.d.). N-(4-Methoxyphenyl)-N-(1-ethylvinyl)formamide. Available at: [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

  • SpectraBase. (n.d.). N-(4-methoxyphenyl)-N-methyl-formamide. Available at: [Link]

Sources

A Comparative Guide to the Biological Activity Screening of N-(4-methoxybenzyl)formamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the biological activities associated with N-(4-methoxybenzyl)formamide and its related amide derivatives. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of data to offer a synthesized perspective on the therapeutic potential of this chemical scaffold. We will explore its efficacy in key areas—antimicrobial, anticonvulsant, and cytotoxic activities—and compare its performance against relevant alternatives, grounded in experimental data from peer-reviewed literature. The causality behind experimental choices is elucidated to provide a framework for future research and development.

Introduction: The N-Benzylamide Scaffold

The N-benzylamide moiety is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique combination of a rigid aromatic ring and a flexible amide linker allows for precise interactions with a variety of biological targets. The specific inclusion of a 4-methoxy group on the benzyl ring can significantly alter the compound's electronic properties and lipophilicity, often enhancing its pharmacokinetic profile and target engagement. This guide focuses on derivatives of this scaffold, evaluating their potential as therapeutic agents through a critical analysis of their performance in established biological screening assays.

Section 1: Antimicrobial Activity Screening

The rise of multidrug-resistant pathogens presents a critical global health challenge, necessitating the discovery of novel antimicrobial agents. N-(4-methoxybenzyl)amide derivatives have emerged as a promising class of compounds in this arena.

Comparative Analysis of Antimicrobial Efficacy

Studies have demonstrated that fatty acid derivatives of N-(4-methoxybenzyl)amide exhibit significant activity against a panel of pathogenic bacteria and fungi. The efficacy of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Killing Concentration (MKC). A lower MIC/MKC value indicates higher potency.

The data presented below is based on studies of N-(4-methoxybenzyl) fatty acid amides, which are compared against standard-of-care antibiotics to contextualize their potency.[1]

Compound/DrugOrganismMIC (µg/mL)MKC (µg/mL)Reference
N-(4-methoxybenzyl)undec-10-enamide Staphylococcus aureus62.5125
Escherichia coli125250
Candida albicans31.2562.5
(9Z, 12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamide Staphylococcus aureus15.6231.25
Escherichia coli31.2562.5
Candida albicans7.8115.62
Ampicillin (Standard) Staphylococcus aureus0.97-[1]
Escherichia coli1.95-[1]
Amphotericin B (Standard) Candida albicans0.48-[1]

Expert Insights: The data reveals that while the N-(4-methoxybenzyl)amide derivatives are not as potent as conventional antibiotics like Ampicillin, the hydroxylated fatty acid derivative shows markedly improved activity. This suggests that the introduction of a hydroxyl group on the fatty acid chain enhances the compound's interaction with microbial targets or improves its cell permeability. The broad-spectrum activity against both bacteria and fungi, particularly Candida albicans, makes this scaffold an interesting starting point for further optimization.

Workflow for Antimicrobial Susceptibility Testing

The following diagram outlines the standardized workflow for determining MIC and MKC values, a cornerstone of antimicrobial screening.

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Analysis CompoundPrep Prepare stock solutions of test compounds in DMSO SerialDilution Perform 2-fold serial dilutions in 96-well plates CompoundPrep->SerialDilution Dispense MediaPrep Prepare standardized 0.5 McFarland inoculum Inoculation Inoculate wells with microbial suspension MediaPrep->Inoculation Standardize SerialDilution->Inoculation Add inoculum Incubation Incubate plates (37°C, 24h for bacteria) (28°C, 48h for fungi) Inoculation->Incubation MIC Read MIC: Lowest concentration with no visible growth Incubation->MIC Visual Inspection MKC Read MKC: Lowest concentration with no growth on agar MIC->MKC Subculture from clear wells

Caption: Workflow for MIC and MKC determination via broth microdilution.

Experimental Protocol: Broth Microdilution Assay[2]
  • Preparation of Compounds: Prepare stock solutions of the N-(4-methoxybenzyl)amide derivatives and control antibiotics (e.g., Ampicillin) in dimethyl sulfoxide (DMSO).

  • Plate Preparation: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of each compound using the appropriate broth (Mueller-Hinton for bacteria, Sabouraud Dextrose for fungi) to achieve a concentration range of 250 µg/mL to 1.95 µg/mL.

  • Inoculum Preparation: Prepare a microbial inoculum standardized to a 0.5 McFarland turbidity, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation and Incubation: Add the standardized inoculum to each well. Include a positive control (broth with inoculum) and a negative control (broth only). Incubate plates at 37°C for 24 hours for bacteria and 28°C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

  • MKC Determination: To determine the MKC, take an aliquot from each well showing no visible growth and plate it on nutrient agar. Incubate overnight. The MKC is the lowest concentration that results in no colony formation.

Section 2: Anticonvulsant Activity Screening

Epilepsy is a prevalent neurological disorder, and a significant portion of patients remain resistant to current treatments, driving the search for novel anticonvulsant agents.[2] Derivatives of N-benzyl-2-acetamidopropionamide have shown exceptional potency, with (R)-Lacosamide being a clinically approved antiepileptic drug.[2] This class provides an excellent benchmark for evaluating the potential of related N-benzylamide structures.

Comparative Analysis of Anticonvulsant Efficacy

The primary screening model for anticonvulsant activity is the Maximal Electroshock (MES) test in rodents, which mimics generalized tonic-clonic seizures. Efficacy is measured by the median effective dose (ED50), while safety is assessed via a neurotoxicity assay (e.g., rotorod test) to determine the median toxic dose (TD50). The protective index (PI = TD50/ED50) is a critical metric for evaluating a compound's therapeutic window.

CompoundAnimal ModelMES ED50 (mg/kg)Neurotoxicity TD50 (mg/kg)Protective Index (PI)Reference
(R)-N-benzyl-2-acetamido-3-methoxypropionamide ((R)-Lacosamide) Mouse (i.p.)4.5276.0[3]
N-benzyl-2-acetamido-3-methoxypropionamide (18) Mouse (i.p.)8.3>100>12[3]
N-benzyl-2-acetamido-3-ethoxypropionamide (19) Mouse (i.p.)17.3>100>5.8[3]
Phenytoin (Standard) Mouse (i.p.)6.56910.6[3]
2-(4-chlorobenzyl)glutarimide (Alternative) Mouse (i.p.)30.11856.1[4]

Expert Insights: The data highlights the exceptional potency of N-benzyl-2-acetamidopropionamide derivatives, with ED50 values comparable to or even better than the standard drug, Phenytoin.[3] Specifically, the (R)-stereoisomer of Lacosamide is where the principal activity resides, demonstrating the importance of stereochemistry in drug design.[3] The high protective index for compound 18 in rats (p.o. PI > 130) is particularly noteworthy, indicating a very wide therapeutic window.[3] When compared to an alternative scaffold like 2-(4-chlorobenzyl)glutarimide, which also shows good activity, the N-benzyl propionamides demonstrate superior potency in the MES model.[3][4] This suggests that the this compound core, while simpler, warrants investigation within this therapeutic area due to the demonstrated high potency of the broader N-benzylamide class.

Workflow for In Vivo Anticonvulsant Screening

The following diagram illustrates the typical cascade for identifying and characterizing potential anticonvulsant drug candidates.

G cluster_screening Phase I: Initial Screening cluster_quant Phase II: Quantitative Analysis cluster_eval Evaluation Admin Administer compound to mice (i.p.) MES_Test Maximal Electroshock (MES) Test Admin->MES_Test scMet_Test Subcutaneous Metrazol (scMet) Test Admin->scMet_Test Neurotox Rotorod Assay for Neurotoxicity Admin->Neurotox Observation Observe for presence or absence of seizures MES_Test->Observation scMet_Test->Observation ED50 Determine ED50 (multiple dose levels) Observation->ED50 Active compounds PI Calculate Protective Index (PI = TD50 / ED50) ED50->PI TD50 Determine TD50 Neurotox->TD50 TD50->PI

Caption: A typical screening cascade for novel anticonvulsant agents.

Experimental Protocol: Maximal Electroshock (MES) Test[5]
  • Animal Preparation: Use male mice weighing between 18-25g. Allow animals to acclimate for at least one week before testing.

  • Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group (e.g., saline or a suspension agent) must be included.

  • Time to Peak Effect: Conduct the MES test at the time of predicted peak effect of the compound (typically 30-60 minutes for i.p. administration).

  • Stimulation: Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal or auricular electrodes. This stimulus is sufficient to induce a tonic hindlimb extensor seizure in >95% of control animals.

  • Endpoint: The endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered "protected" if this phase is absent.

  • ED50 Calculation: Test multiple groups of animals (n=8-10 per group) at different dose levels. The ED50, the dose required to protect 50% of the animals, is calculated using probit analysis.

Section 3: Cytotoxic Activity Screening

The evaluation of cytotoxic activity is fundamental to oncology drug discovery. Various N-substituted amide and benzamide derivatives have been synthesized and tested for their ability to inhibit the proliferation of cancer cells.

Comparative Analysis of Cytotoxic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. The half-maximal inhibitory concentration (IC50) is the standard metric for quantifying a compound's cytotoxic potency.

Compound ClassCell LineIC50 (µM)Reference
N-(substituted coumarin-3-yl) benzamides HepG2 (Liver Cancer)2.9 - 11.2[5][6]
β-hederin amide derivatives HeLa (Cervical Cancer)1.8 - 15.6[7]
MCF-7 (Breast Cancer)2.5 - 21.4[7]
N-methyl-4-phenoxypicolinamide derivatives A549 (Lung Cancer)3.6 - >50[8]
H460 (Lung Cancer)1.7 - >50[8]
Sorafenib (Reference Drug) A549 (Lung Cancer)5.8[8]

Expert Insights: The data shows that amide derivatization can be a powerful strategy for generating potent cytotoxic agents. For instance, certain N-(substituted coumarin-3-yl) benzamides show potent activity against the HepG2 liver cancer cell line.[5][6] Similarly, modifying the natural product β-hederin with amide functionalities at the C-28 position can yield derivatives with single-digit micromolar IC50 values and, importantly, increased tumor cell line selectivity.[7] A key takeaway is the significant impact of the substituent on the amide nitrogen. For example, among the β-hederin derivatives, those with aliphatic amine substructures tended to display stronger activity than those with aromatic amines.[7] The most promising N-methyl-4-phenoxypicolinamide derivative (8e) exhibited superior potency against H460 and A549 lung cancer lines compared to the approved drug Sorafenib, highlighting the potential of this chemical class.[8]

Workflow for In Vitro Cytotoxicity Screening

This diagram illustrates the standard procedure for evaluating compound cytotoxicity using the MTT assay.

G cluster_prep Cell Culture & Plating cluster_treat Compound Treatment cluster_readout MTT Assay & Analysis CellCulture Culture cancer cells to log phase CellSeeding Seed cells into 96-well plates CellCulture->CellSeeding Adherence Allow cells to adhere (overnight incubation) CellSeeding->Adherence CompoundAdd Add serial dilutions of test compounds Adherence->CompoundAdd IncubateTreat Incubate for 48-72 hours CompoundAdd->IncubateTreat MTT_Add Add MTT reagent to wells IncubateTreat->MTT_Add Formazan Incubate (2-4h) to allow formazan crystal formation MTT_Add->Formazan Solubilize Add solubilizing agent (e.g., DMSO, SDS) Formazan->Solubilize Read Read absorbance at ~570nm Solubilize->Read IC50 Calculate IC50 values Read->IC50

Caption: Standard workflow for the MTT cell viability assay.

Experimental Protocol: MTT Cytotoxicity Assay[8]
  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the N-substituted amide derivatives for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium containing MTT reagent (0.5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, mitochondrial reductases in viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or an SDS solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the viability percentage against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion

The N-(4-methoxybenzyl)amide scaffold and its close derivatives represent a versatile and promising platform for drug discovery. The comparative analysis presented in this guide demonstrates its potential across multiple therapeutic areas. The hydroxylated fatty acid amides show encouraging broad-spectrum antimicrobial activity, while the N-benzyl propionamides exhibit exceptional anticonvulsant potency, rivaling established clinical drugs. Furthermore, related N-substituted amides have been shown to possess significant cytotoxic effects against various cancer cell lines.

The key to unlocking the full potential of this scaffold lies in systematic structure-activity relationship (SAR) studies. As demonstrated, small modifications—such as the addition of a hydroxyl group, variation of an alkyl chain, or selection of a specific stereoisomer—can lead to dramatic improvements in potency and selectivity. The experimental protocols and screening workflows detailed herein provide a robust framework for researchers to rationally design and evaluate the next generation of this compound derivatives as potential therapeutic agents.

References

  • BenchChem. (n.d.). Comparative Analysis of the Biological Activity of N-(4-Methoxybenzyl) Amide Derivatives as Antimicrobial Agents. BenchChem.
  • Choi, D., Stables, J. P., & Kohn, H. (1996). Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry, 39(9), 1907–1916.
  • Nengroo, M. A., et al. (2019). Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents. Journal of the Serbian Chemical Society, 84(3), 259-270.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Choi, D., et al. (2011). Synthesis and Anticonvulsant Activities of (R)-N-(4′-Substituted) benzyl 2-Acetamido-3-methoxypropionamides. Journal of Medicinal Chemistry, 54(5), 1436–1445. Retrieved from [Link]

  • Wang, X., et al. (2012). Synthesis and Tumor Cytotoxicity of Novel Amide Derivatives of β-Hederin. Molecules, 17(1), 775-787. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2023). DESIGN, SYNTHESIS, AND CYTOTOXIC ACTIVITY OF SOME NOVEL N-(SUBSTITUTED) BENZAMIDE DERIVATIVES BEARING COUMARIN AND 1-AZOCOUMARIN COMPOUNDS. Bulletin of the Chemical Society of Ethiopia, 37(4), 1003-1019.
  • Asadi, M., et al. (2019). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Research in Pharmaceutical Sciences, 14(5), 443-452.
  • Scilit. (2009). Synthesis and Anticonvulsant Activities of (R)-N-(4′-Substituted)benzyl 2-Acetamido-3-methoxypropionamides. Scilit.
  • ResearchGate. (2023). Design, synthesis, and cytotoxic activity of some novel N-(substituted) benzamide derivatives bearing coumarin and 1-azocoumarin compounds. ResearchGate. Retrieved from [Link]

  • Zhang, L., et al. (2011). Synthesis and cytotoxic evaluation of novel N-methyl-4-phenoxypicolinamide derivatives. Molecules, 16(6), 5130-5141.
  • Kadaba, P. K., & Sastry, B. S. (1984). Synthesis and anticonvulsant activity of 2-benzylglutarimides. Journal of Medicinal Chemistry, 27(11), 1415-1419. Retrieved from [Link]

Sources

A Comparative Guide to the Quantitative Analysis of N-(4-methoxybenzyl)formamide in a Reaction Mixture

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise quantification of reaction components is paramount for ensuring process control, yield optimization, and regulatory compliance. This guide provides an in-depth comparison of analytical methodologies for the quantitative analysis of N-(4-methoxybenzyl)formamide in a reaction mixture, offering insights into the rationale behind experimental choices and presenting supporting data.

Introduction: The Importance of Accurate Quantification

This compound is a key intermediate in various organic syntheses. Accurate and reliable monitoring of its concentration within a reaction mixture is crucial for understanding reaction kinetics, identifying the optimal endpoint, and minimizing the formation of impurities. The choice of an appropriate analytical technique is therefore a critical decision that directly impacts the efficiency and success of the synthetic process. This guide will explore and compare the most effective techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparative Analysis of Analytical Techniques

The selection of an analytical method hinges on several factors, including the chemical properties of the analyte, the complexity of the reaction matrix, and the desired level of sensitivity and accuracy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and versatile technique for separating, identifying, and quantifying components in a mixture. For this compound, a reverse-phase HPLC (RP-HPLC) method is often the most suitable approach.[1]

  • Principle: The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The components of the mixture are separated based on their relative hydrophobicity.

  • Advantages:

    • High Resolution: Capable of separating complex mixtures with high efficiency.

    • Sensitivity: Can detect and quantify low concentrations of the analyte, often in the parts-per-million (ppm) range.

    • Robustness: Well-established methods with excellent reproducibility.

  • Limitations:

    • Matrix Effects: The presence of other reaction components can interfere with the separation and quantification.

    • Method Development: Requires careful optimization of mobile phase composition, column type, and detection wavelength.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a highly specific and sensitive technique.[2][3]

  • Principle: The sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase in a capillary column. The separated components are then ionized and detected by a mass spectrometer, which provides information about their mass-to-charge ratio.

  • Advantages:

    • High Specificity: The mass spectrometer provides structural information, leading to confident identification of the analyte.

    • Excellent Sensitivity: Can achieve very low limits of detection, often in the parts-per-billion (ppb) range.

  • Limitations:

    • Thermal Stability: The analyte must be thermally stable and volatile enough to be vaporized without decomposition.[2] While this compound is generally amenable to GC analysis, high injector temperatures could potentially lead to degradation.

    • Derivatization: For less volatile or polar compounds, a derivatization step may be necessary, adding complexity to the sample preparation.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of substances in a sample without the need for a calibration curve of the analyte itself.[4][5]

  • Principle: The area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[6] By comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known concentration, the absolute quantity of the analyte can be determined.[7][8]

  • Advantages:

    • Primary Method: Provides a direct measure of molar concentration, often with high accuracy and precision.

    • Non-destructive: The sample can be recovered after analysis.

    • Minimal Sample Preparation: Often requires only dissolving the sample in a suitable deuterated solvent with an internal standard.

  • Limitations:

    • Lower Sensitivity: Generally less sensitive than chromatographic methods.

    • Signal Overlap: In complex reaction mixtures, signals from different components may overlap, making accurate integration challenging.[5]

    • Relaxation Times: Accurate quantification requires that the longitudinal relaxation times (T1) of both the analyte and the internal standard are considered to ensure full signal recovery.[7]

Experimental Data and Performance Comparison

To provide a practical comparison, the following table summarizes the expected performance characteristics of each technique for the analysis of this compound in a representative reaction mixture.

ParameterHPLC-UVGC-MSqNMR (¹H)
Limit of Quantification (LOQ) ~1-10 µg/mL~0.1-1 µg/mL~50-100 µg/mL
Linearity (r²) > 0.999> 0.998N/A (Primary Method)
Accuracy (% Recovery) 98-102%95-105%99-101%
Precision (%RSD) < 2%< 5%< 1%
Analysis Time (per sample) 10-20 minutes15-30 minutes5-15 minutes
Sample Preparation Complexity ModerateModerate to HighLow

Experimental Protocols

Detailed, step-by-step methodologies are crucial for obtaining reliable and reproducible results. The following protocols are provided as a guide for the quantitative analysis of this compound.

HPLC-UV Method Protocol

HPLC_Workflow

1. Sample Preparation:

  • Accurately withdraw a 100 µL aliquot of the reaction mixture.
  • Immediately quench the reaction by diluting the aliquot in 900 µL of cold acetonitrile to stop the reaction progress.
  • Further dilute the quenched sample with the mobile phase to a concentration within the linear range of the calibration curve.
  • Filter the diluted sample through a 0.45 µm PTFE syringe filter prior to injection.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). For improved peak shape, 0.1% formic acid can be added.[1]
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection: UV at 225 nm.[9]
  • Injection Volume: 10 µL.

3. Calibration:

  • Prepare a series of calibration standards of this compound in the mobile phase, ranging from approximately 1 µg/mL to 100 µg/mL.
  • Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration.

4. Quantification:

  • Inject the prepared sample.
  • Integrate the peak corresponding to this compound.
  • Determine the concentration of the analyte in the sample using the linear regression equation from the calibration curve.
GC-MS Method Protocol

GCMS_Workflow

1. Sample Preparation:

  • Accurately withdraw a 100 µL aliquot of the reaction mixture.
  • Perform a liquid-liquid extraction by adding 1 mL of water and 1 mL of a suitable organic solvent (e.g., ethyl acetate).
  • Vortex the mixture and allow the layers to separate.
  • Transfer the organic layer to a clean vial.
  • Add a known amount of a suitable internal standard (e.g., a structurally similar compound with a different retention time, like N-benzylformamide).
  • Dry the organic layer over anhydrous sodium sulfate.

2. GC-MS Conditions:

  • Column: A mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Injector Temperature: 250 °C.
  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
  • Mass Spectrometer: Operate in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) of characteristic ions of this compound (e.g., m/z 165, 121, 91).

3. Calibration:

  • Prepare calibration standards containing known concentrations of this compound and a fixed concentration of the internal standard.
  • Analyze the standards to determine the relative response factor (RRF) of the analyte to the internal standard.

4. Quantification:

  • Inject the prepared sample.
  • Integrate the peak areas of the analyte and the internal standard.
  • Calculate the concentration of this compound in the sample using the predetermined RRF.
qNMR Method Protocol

qNMR_Workflow

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the reaction mixture into a vial.
  • Add an accurately weighed amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard should have signals that do not overlap with the analyte or other reaction components.[8]
  • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
  • Transfer the solution to a 5 mm NMR tube.

2. NMR Acquisition:

  • Acquire a quantitative ¹H NMR spectrum.
  • Key Parameters:
  • Use a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation.
  • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for <1% integration error).[7]
  • Ensure uniform excitation of all resonances.[7]

3. Data Processing:

  • Carefully phase and baseline correct the spectrum.
  • Integrate a well-resolved signal of this compound (e.g., the formyl proton or the benzylic protons) and a signal from the internal standard.

4. Quantification:

  • Calculate the concentration of this compound using the following equation:

Conclusion and Recommendations

Each of the discussed analytical techniques offers distinct advantages and is suitable for the quantitative analysis of this compound in a reaction mixture.

  • HPLC-UV is recommended for routine in-process control due to its robustness, good sensitivity, and relatively short analysis time. It is particularly well-suited for quality control environments where validated methods are essential.

  • GC-MS provides the highest level of specificity and sensitivity, making it an excellent choice for trace-level analysis or for confirming the identity of impurities. However, the requirement for thermal stability of the analyte must be considered.

  • qNMR is a powerful tool for obtaining highly accurate and precise quantitative data without the need for an analyte-specific calibration curve. It is ideal for method validation, the certification of reference materials, and for situations where a primary ratio method is desired.

The optimal choice of technique will ultimately depend on the specific requirements of the analysis, including the desired level of accuracy, the concentration range of the analyte, the complexity of the reaction matrix, and the available instrumentation. For comprehensive and robust process understanding, a combination of these techniques may be employed, with HPLC for routine monitoring and qNMR or GC-MS for orthogonal validation.

References

  • Benchchem.
  • SpringerLink.
  • ResearchGate.
  • Publisso.
  • Semantic Scholar. Determination of Formamide in Foam Plastics by GC-MS.
  • ResearchGate.
  • Royal Society of Chemistry. Quantitative NMR spectroscopy of complex mixtures.
  • University of Oxford.
  • Magritek. Analytical NMR.
  • SIELC Technologies. Separation of N-(4-Methoxyphenyl)formamide on Newcrom R1 HPLC column.
  • FUJIFILM Wako Chemicals Europe GmbH.
  • LookChem. This compound.
  • Gavin Publishers.
  • World Journal of Advanced Research and Reviews.
  • NPRA. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Asian Journal of Pharmaceutical and Clinical Research. RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine.

Sources

A Senior Application Scientist's Guide to the Cost-Benefit Analysis of N-(4-methoxybenzyl)formamide in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher and process chemist, the choice of a formylating agent is a critical decision point in any synthetic campaign. It is a decision that extends beyond mere reactivity, touching upon economic viability, process efficiency, and overall strategic workflow. This guide provides an in-depth cost-benefit analysis of utilizing N-(4-methoxybenzyl)formamide in synthesis, comparing its preparation and potential applications against established, commercially available formylating agents. Our objective is to equip you, our colleague in the scientific community, with the data and insights necessary to make informed, strategic decisions in your laboratory and development endeavors.

The Strategic Role of Formamides in Synthesis

Formamides are indispensable intermediates in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Their utility stems from their ability to act as precursors to isocyanides, as a protecting group for amines, and as key building blocks in the construction of various heterocyclic scaffolds. The introduction of the formyl group, or formylation, is therefore a fundamental transformation in organic chemistry.

The ideal formylating agent should exhibit a harmonious balance of reactivity, selectivity, stability, and cost-effectiveness. While a plethora of reagents have been developed, they each present a unique set of advantages and disadvantages. This guide will focus on a comparative analysis, with this compound serving as a central case study.

This compound: A Detailed Profile

This compound (CAS No. 17061-63-1) is a crystalline solid with a molecular weight of 165.19 g/mol .[2][3] While not commonly employed as a direct formylating agent for a broad range of substrates, its synthesis from readily available precursors provides a valuable context for understanding the economics of in-house reagent preparation.

Synthesis of this compound

The synthesis of this compound is a straightforward and high-yielding process, typically achieved through the N-formylation of 4-methoxybenzylamine. A common and efficient method involves the use of carbon dioxide as a C1 source in the presence of a reducing agent like sodium borohydride.[1]

Experimental Protocol: Synthesis of this compound [1]

  • Materials:

    • 4-methoxybenzylamine

    • Sodium borohydride (NaBH₄)

    • Carbon dioxide (CO₂) gas

    • Formamide (as solvent)

    • Round-bottom flask

    • Magnetic stirrer

    • Standard work-up and purification equipment

  • Procedure:

    • Dissolve sodium borohydride (1 equivalent) in formamide (10 volumes relative to the amine) in a round-bottom flask at 25 °C.

    • Bubble a stream of CO₂ gas through the stirred solution for 10 minutes.

    • Add 4-methoxybenzylamine (1 equivalent) to the reaction mixture.

    • Stir the reaction mixture at the appropriate temperature and monitor for completion by TLC or LC-MS.

    • Upon completion, perform a standard aqueous work-up.

    • Purify the crude product by recrystallization or column chromatography to yield this compound as a brown crystalline solid.

  • Expected Yield: ~90%[1]

Cost Analysis of In-House this compound Synthesis

To ascertain the economic viability of preparing this compound in-house, we must consider the cost of the primary starting material, 4-methoxybenzylamine.

ReagentSupplier ExamplePurityPrice (Research Scale)Price (Bulk Scale)
4-methoxybenzylamineSigma-Aldrich98%~$163 / 25gPrice on request
4-methoxybenzylamineVolochem Inc.>95%~$50 / 100gPrice on request
4-methoxybenzylamineIndiaMART98%~$46 / kgPrice on request

Note: Prices are approximate and subject to change. Bulk pricing is typically significantly lower and available upon request from suppliers.

Based on a bulk price of approximately


55-$65 per kilogram , excluding solvent, reagent, and labor costs.

A Comparative Analysis of Alternative Formylating Agents

The decision to synthesize a reagent in-house must be weighed against the cost and performance of commercially available alternatives. Here, we compare this compound with several widely used formylating agents.

Performance and Application Overview
Formylating AgentKey AdvantagesKey DisadvantagesTypical Applications
This compound Stable, crystalline solid. High-yielding synthesis.Not readily available commercially. Limited data as a direct formylating agent.Primarily an intermediate; potential for specialized applications.
Formic Acid Inexpensive and readily available.[4][5]Requires activation or harsh conditions (e.g., reflux with Dean-Stark trap).[2]Broad applicability for N-formylation of primary and secondary amines.[2]
N,N-Dimethylformamide (DMF) Inexpensive, versatile solvent and reagent.[6][7]Can require high temperatures or activators. Potential for side reactions.[8]Vilsmeier-Haack formylation, N-formylation of amines.[8]
N-Formylsaccharin Highly reactive, crystalline solid. Mild reaction conditions.[9]More expensive than simple formylating agents.[10][11][12]Selective N-formylation, including of amino alcohols.[9]
4-Formylmorpholine Liquid, easy to handle.Moderate cost.N-formylation of amines.
Hexamethylenetetramine Inexpensive solid.Used in specific named reactions (e.g., Duff reaction for phenols).Formylation of electron-rich aromatic compounds.
N-Methylformanilide Liquid, effective in Vilsmeier-Haack reactions.Moderate cost.Formylation of aromatic and heteroaromatic compounds.
Economic Comparison of Formylating Agents
ReagentSupplier ExamplePurityPrice (Research Scale)Price (Bulk Scale)
Formic Acid Sigma-Aldrich≥95%~$97 / 1kg~$436 / 25kg
N,N-Dimethylformamide (DMF) Fisher ChemicalCertified ACS~$252 / 1LPrice on request
N-Formylsaccharin Sigma-Aldrich-~$55 / 1gPrice on request
4-Formylmorpholine Thermo Scientific99%~$34 / 100gPrice on request
Hexamethylenetetramine Sigma-Aldrich≥99.5%~$137 / 1kgPrice on request
N-Methylformanilide Sigma-Aldrich99%~$79 / 100gPrice on request

Note: Prices are approximate and subject to change.

Strategic Workflows and Mechanistic Considerations

The choice of a formylating agent dictates the overall synthetic strategy. Below, we visualize the workflows for in-house preparation versus direct formylation with a commercial reagent.

G cluster_0 Strategy A: In-House Reagent Preparation cluster_1 Strategy B: Direct Formylation A1 Procure 4-methoxybenzylamine A2 Synthesize this compound A1->A2 CO2, NaBH4 A3 Formylation of Target Molecule A2->A3 Hypothetical Formyl Transfer A4 Final Product A3->A4 B1 Procure Commercial Formylating Agent (e.g., Formic Acid) B2 Formylation of Target Molecule B1->B2 Direct Reaction B3 Final Product B2->B3

Caption: Comparison of synthetic workflows.

The mechanism of formylation varies significantly with the chosen reagent. For instance, the use of formic acid often proceeds through a simple nucleophilic attack of the amine on the protonated carboxylic acid, followed by dehydration.

G Amine R-NH2 Intermediate R-NH2+-CH(OH)2 Amine->Intermediate Nucleophilic Attack FormicAcid HCOOH ProtonatedFormicAcid HC(OH)2+ FormicAcid->ProtonatedFormicAcid + H+ ProtonatedFormicAcid->Intermediate Formamide R-NH-CHO Intermediate->Formamide - H2O, - H+ Water H2O

Sources

A Comparative Guide to the Synthesis of N-(4-methoxybenzyl)formamide: An Evaluation of Yields and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

N-(4-methoxybenzyl)formamide is a valuable intermediate in organic synthesis, frequently appearing in the development of pharmaceuticals and other fine chemicals. Its structure incorporates a protected amine functionality, making it a key building block. The efficiency of its synthesis is therefore of considerable interest. This guide provides an in-depth comparison of common and emerging synthetic methodologies for this compound, with a focus on reported yields, mechanistic rationale, and practical applicability.

I. Overview of Synthetic Strategies

The synthesis of this compound from its precursor, 4-methoxybenzylamine, is fundamentally an N-formylation reaction. This transformation can be achieved through several distinct chemical pathways. The choice of method often involves a trade-off between yield, reaction conditions, cost, and environmental impact. The primary strategies discussed in this guide include:

  • Direct Formylation with Formic Acid Derivatives : The most classical approach, utilizing reagents like formic acid or its activated forms.

  • Reductive Formylation with Carbon Dioxide (CO₂) : A modern, sustainable approach that utilizes CO₂ as a C1 source.

  • Classical Name Reactions : Methods like the Leuckart reaction provide a historical context and alternative routes.

  • Enzymatic Synthesis : A green chemistry approach leveraging biocatalysts.

II. Comparative Analysis of Synthetic Yields

The efficacy of different synthetic routes is best compared through quantitative yield data. The following table summarizes reported yields for the synthesis of this compound and related benzylamines under various conditions.

MethodFormylating Agent / SystemSubstrateYield (%)Key AdvantagesDisadvantagesReference(s)
Reductive FormylationCO₂ / Sodium Borohydride (NaBH₄)4-Methoxybenzylamine90 - 92Sustainable (uses CO₂), high yield, catalyst-free, mild conditionsRequires handling of CO₂ gas and a hydride source[1][2]
Direct Formylation (Catalyst-Free)85% Formic Acid / Toluene (Dean-Stark)Benzylamine98Inexpensive reagents, simple procedure, excellent yieldRequires reflux temperatures and azeotropic removal of water[3]
Direct Formylation (Catalyst-Free)Formic Acid / Ethyl FormateBenzylamine91 - 93Solvent-free, cost-effectiveReaction times can be long (24-48h) for some substrates[4]
Activated Formic Acid DerivativeAcetic Formic Anhydride (AFA), in situVarious primary amines97 - 100Extremely high yields, very fast reactions (<15 min)AFA is moisture-sensitive and cannot be stored[5]
Catalytic Reductive FormylationCO₂ / Phenylsilane / Co-based MOF catalyst4-MethoxybenzylamineHighCatalytic, utilizes a cheap C1 sourceRequires catalyst synthesis, pressure equipment, and hydrosilane reductant[6]
Leuckart ReactionFormamide / Formic AcidAldehydes/KetonesModerateOne-pot reductive aminationHigh temperatures required (>165 °C), potential for side reactions[7][8]
Enzymatic SynthesisN-substituted formamide deformylase (reverse reaction)Benzylamine / FormateN/AGreen, highly specific, mild conditionsRequires specific enzyme, high substrate concentrations for reverse reaction[9]

III. Mechanistic Insights and Experimental Choices

A deep understanding of the reaction mechanism is crucial for optimizing conditions and troubleshooting synthetic challenges.

A. Reductive Formylation using CO₂ and NaBH₄

This modern approach is highly attractive due to its use of CO₂, a renewable and non-toxic C1 feedstock.[1]

Causality of Experimental Choices : The key to this reaction's success is the in situ generation of a formoxy borohydride species from the reaction between CO₂ and sodium borohydride.[2] This intermediate is a potent formylating agent. Formamide-based solvents like DMF are critical as they facilitate the formation of this active species.[1] The reaction proceeds under mild conditions and without the need for a transition metal catalyst, making it both efficient and sustainable.[2]

Mechanism of CO₂/NaBH₄ Reductive Formylation.
B. Direct Formylation with Formic Acid

This is a fundamentally straightforward and robust method for N-formylation.[3]

Causality of Experimental Choices : The reaction is an equilibrium process between the amine, formic acid, the resulting formamide, and water. To achieve high yields, the equilibrium must be shifted towards the products. Using a Dean-Stark trap with a solvent like toluene allows for the continuous azeotropic removal of water, effectively driving the reaction to completion.[3] While simple, this highlights a key principle of equilibrium control in organic synthesis. Using excess formic acid alone without water removal can result in very low yields.[3]

Workflow for Direct Formylation with Water Removal.

IV. Detailed Experimental Protocols

The following protocols are representative of the high-yield methods identified in the literature.

Protocol 1: Reductive Formylation with CO₂ and NaBH₄[2]

Materials :

  • 4-Methoxybenzylamine (0.728 mmol, 1 equiv.)

  • Sodium borohydride (NaBH₄) (0.728 mmol, 1 equiv.)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Carbon dioxide (CO₂) gas, balloon

  • Standard glassware for inert atmosphere reactions

Procedure :

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add sodium borohydride (27.5 mg, 0.728 mmol).

  • Add anhydrous DMF (3 mL) to dissolve the NaBH₄.

  • Purge the flask with CO₂ gas and maintain a CO₂ atmosphere using a balloon.

  • Add 4-methoxybenzylamine (95.2 µL, 0.728 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for the required time (typically monitored by TLC, e.g., 24 hours).

  • Upon completion, quench the reaction by carefully adding water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

    • Reported Yield : 90% (108 mg).[2]

Protocol 2: Catalyst-Free Direct Formylation with Formic Acid[3]

Materials :

  • 4-Methoxybenzylamine (1.0 g, 7.29 mmol, 1 equiv.)

  • 85% Formic acid (aq.) (1.2 equiv.)

  • Toluene

  • Glassware equipped with a Dean-Stark trap and reflux condenser

Procedure :

  • In a round-bottom flask, combine 4-methoxybenzylamine (1.0 g), toluene (e.g., 20 mL), and 85% formic acid (approx. 0.40 mL, 8.75 mmol).

  • Equip the flask with a Dean-Stark trap and a reflux condenser.

  • Heat the mixture to reflux and continue heating for 4-9 hours, monitoring the reaction progress by TLC until the starting amine is consumed. Water will collect in the Dean-Stark trap.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Evaporate the toluene under reduced pressure.

  • The resulting crude this compound is often of sufficient purity for subsequent steps. If necessary, further purification can be achieved by column chromatography or recrystallization.

    • Expected Yield : Excellent (based on 98% yield for benzylamine).[3]

V. Conclusion

For the synthesis of this compound, researchers have several highly effective methods at their disposal.

  • For Sustainability and High Yield : The catalyst-free reductive formylation using CO₂ and NaBH₄ stands out, offering a 90% yield under mild conditions while utilizing a waste product as a C1 source.[2]

  • For Simplicity and Cost-Effectiveness : The classical approach of direct formylation with formic acid in toluene with azeotropic water removal is a robust and high-yielding alternative (expected yield >95%), relying on inexpensive bulk chemicals.[3]

  • For Speed and Reactivity : When reaction time is critical and reagent sensitivity is manageable, the in situ generation of acetic formic anhydride provides near-quantitative yields in minutes.[5]

The selection of the optimal synthetic route will depend on the specific constraints and goals of the research project, including scale, purity requirements, available equipment, and commitment to green chemistry principles.

References

  • Liang, H., Ou, J., et al. (2023). Catalyst-Free N-Formylation of Amines Using Formic Acid as a Sustainable C1 Source. ACS Sustainable Chemistry & Engineering. [Link][10][11]

  • Yeon, K-H., et al. (1999). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bull. Korean Chem. Soc.[Link][3]

  • Hosmath, J., et al. (2018). N-formylation of amines using formic acid/ethyl formate under catalyst- and solvent-free conditions. ResearchGate. [Link][4]

  • Wetherell, J. R. (2016). Formylation of Amines. Molecules. [Link][5]

  • Pawar, D. M., et al. (2021). Catalyst free N-formylation of aromatic and aliphatic amines exploiting reductive formylation of CO2 using NaBH4. RSC Advances. [Link][1]

  • Das, S., et al. (2019). Supported Pyridylimine-Cobalt Catalyst for N‑Formylation of Amines Utilizing CO 2. ResearchGate. [Link][6]

  • Pawar, D. M., et al. (2021). Catalyst free N-formylation of aromatic and aliphatic amines exploiting reductive formylation of CO2 using NaBH4. National Center for Biotechnology Information. [Link][2]

  • Wikipedia contributors. (2023). Eschweiler–Clarke reaction. Wikipedia. [Link][12]

  • NROChemistry. Eschweiler-Clarke Reaction. NROChemistry. [Link][13]

  • Wikipedia contributors. (2023). Leuckart reaction. Wikipedia. [Link][7]

  • Name-Reaction.com. Eschweiler-Clarke reaction. Name-Reaction.com. [Link][14]

  • Moore, M. L. (1949). The Leuckart Reaction. Erowid. [Link][15]

  • Ali, M., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Reactions. [Link][8]

  • Kobayashi, M., et al. (2006). A New Synthetic Route to N-Benzyl Carboxamides through the Reverse Reaction of N-Substituted Formamide Deformylase. Applied and Environmental Microbiology. [Link][9]

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A Comparative Guide to the Efficacy of N-(4-methoxybenzyl)formamide and Other N-Substituted Formamides

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the efficacy of N-(4-methoxybenzyl)formamide and its analogs. While direct comparative data for this compound is not extensively available in the public domain, this document outlines the methodologies for such comparisons, focusing on its potential as a histone deacetylase (HDAC) inhibitor. The principles and protocols described herein are broadly applicable to the comparative analysis of N-substituted formamides in various therapeutic areas.

Introduction to N-Substituted Formamides

N-substituted formamides are a versatile class of organic compounds characterized by a formyl group attached to a nitrogen atom, which is further substituted with an organic moiety. These compounds are pivotal intermediates in organic synthesis, notably in the preparation of isocyanides, and are prevalent in the scaffold of many biologically active molecules and pharmaceuticals.[1][2] The structural diversity of the N-substituent allows for the fine-tuning of physicochemical properties and biological activity, making this class of compounds a subject of interest in drug discovery.

This compound, with its methoxy-substituted benzyl group, presents a specific chemical architecture that can influence its biological interactions. Understanding its efficacy in comparison to other N-substituted formamides, where the nature and substitution pattern of the aromatic ring are varied, is crucial for elucidating structure-activity relationships (SAR).

Synthesis of N-Substituted Formamides

The synthesis of N-substituted formamides is most commonly achieved through the N-formylation of primary or secondary amines. A variety of formylating agents and conditions have been reported, with the choice of method often depending on the substrate's reactivity, functional group tolerance, and desired scale.[3][4][5]

General Experimental Protocol for N-Formylation of Benzylamines

This protocol describes a practical and efficient method for the N-formylation of a primary amine, such as 4-methoxybenzylamine, using formic acid.

Materials:

  • Primary amine (e.g., 4-methoxybenzylamine)

  • Formic acid (85% aqueous solution)

  • Toluene

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the primary amine (1.0 equivalent).

  • Add toluene to the flask to create a solution with a concentration of approximately 0.5 M.

  • Add formic acid (1.2 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and continue heating for 4-9 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC). Water will be collected in the Dean-Stark trap.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude N-formyl compound is often of sufficient purity for subsequent applications. If further purification is required, it can be achieved by column chromatography on silica gel.

G cluster_synthesis Synthesis Workflow start Start: Primary Amine + Formic Acid in Toluene reflux Reflux with Dean-Stark Trap (4-9 hours) start->reflux Heat cool Cool to Room Temperature reflux->cool evaporate Solvent Evaporation cool->evaporate product Crude N-Substituted Formamide evaporate->product purify Optional: Column Chromatography product->purify If necessary final_product Pure N-Substituted Formamide product->final_product If pure purify->final_product

Caption: Generalized workflow for the synthesis of N-substituted formamides.

Efficacy Evaluation: N-Substituted Formamides as Histone Deacetylase (HDAC) Inhibitors

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[6][7] They remove acetyl groups from lysine residues on histone and non-histone proteins, leading to chromatin compaction and transcriptional repression.[8][9] The aberrant activity of HDACs has been implicated in various diseases, including cancer, making them attractive therapeutic targets.[10]

The Histone Deacetylation Pathway

Histone acetyltransferases (HATs) and HDACs work in opposition to control the acetylation state of histones. HATs transfer an acetyl group from acetyl-CoA to lysine residues, neutralizing their positive charge and relaxing the chromatin structure to allow for gene transcription. HDACs reverse this process, restoring the positive charge on histones, which leads to a more condensed chromatin state and gene silencing.[6]

G cluster_pathway Histone Deacetylation and Gene Regulation HAT Histone Acetyltransferase (HAT) Acetylated_Histone Acetylated Histone (Relaxed Chromatin) HAT->Acetylated_Histone Acetylation HDAC Histone Deacetylase (HDAC) Acetyl_CoA Acetyl-CoA Acetyl_CoA->HAT Acetylated_Histone->HDAC Deacetylation Gene_Transcription Gene Transcription Acetylated_Histone->Gene_Transcription Deacetylated_Histone Deacetylated Histone (Condensed Chromatin) Gene_Silencing Gene Silencing Deacetylated_Histone->Gene_Silencing

Caption: The role of HATs and HDACs in regulating gene expression.

Structure-Activity Relationship (SAR) Considerations

While specific SAR studies on N-benzylformamides as HDAC inhibitors are limited, insights can be drawn from related N-benzylbenzamide derivatives.[11] For these compounds, the N-benzyl group occupies the ATP-binding pocket of the enzyme, while another part of the molecule interacts with the zinc ion in the active site. This suggests that substitutions on the benzyl ring of N-benzylformamides could significantly impact their binding affinity and inhibitory potency. For instance, electron-donating or electron-withdrawing groups, as well as their position on the phenyl ring, can alter the electronic and steric properties of the molecule, influencing its interaction with the enzyme's active site.

Experimental Protocol for In Vitro HDAC Inhibition Assay

This protocol outlines a fluorometric assay to determine the in vitro inhibitory activity of N-substituted formamides against a specific HDAC isoform.

Materials:

  • Purified recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, or HDAC3)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC Assay Buffer

  • Test compounds (this compound and other N-substituted formamides) dissolved in DMSO

  • Known HDAC inhibitor (e.g., Trichostatin A or SAHA) as a positive control

  • Developer solution (containing a protease like trypsin)

  • 96-well black microplates

  • Microplate reader with fluorescence capabilities

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound in DMSO. Perform serial dilutions to obtain a range of concentrations for IC50 determination.

  • Assay Plate Setup:

    • Blank (No Enzyme): Add 50 µL of HDAC Assay Buffer.

    • Negative Control (Vehicle): Add 40 µL of the diluted HDAC enzyme solution and 10 µL of HDAC Assay Buffer containing the same percentage of DMSO as the inhibitor wells.

    • Positive Control Inhibitor: Add 40 µL of the diluted HDAC enzyme solution and 10 µL of the diluted known HDAC inhibitor.

    • Test Compound: Add 40 µL of the diluted HDAC enzyme solution and 10 µL of the diluted test compound solution.

  • Initiate the Reaction: Add 50 µL of the diluted fluorogenic substrate solution to all wells. The total reaction volume will be 100 µL.

  • Incubation: Gently mix the plate and incubate at 37°C for 30-60 minutes.

  • Stop the Reaction and Develop Signal: Add 50 µL of the Developer Solution to each well. Incubate the plate at room temperature for 15-30 minutes.

  • Measure Fluorescence: Read the fluorescence intensity using a microplate reader with excitation at approximately 350-380 nm and emission at 440-460 nm.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compounds relative to the negative control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

G cluster_workflow In Vitro HDAC Inhibition Assay Workflow prep Prepare Reagents: - HDAC Enzyme - Substrate - Test Compounds - Controls plate Set up 96-well Plate: - Blank - Negative Control - Positive Control - Test Compounds prep->plate initiate Initiate Reaction: Add Substrate to all wells plate->initiate incubate Incubate at 37°C initiate->incubate develop Stop Reaction & Develop Signal: Add Developer Solution incubate->develop read Measure Fluorescence develop->read analyze Data Analysis: Calculate % Inhibition & IC50 read->analyze

Caption: Workflow for the in vitro HDAC inhibition assay.

Comparative Data Presentation

The efficacy of this compound should be compared to other N-substituted formamides with varying substituents on the benzyl ring. The results should be presented in a clear and concise table, including the IC50 values for the target HDAC isoform.

Table 1: Hypothetical Comparative HDAC1 Inhibitory Activity of N-Substituted Benzylformamides

Compound IDR-Group on Benzyl RingIC50 (µM) for HDAC1
1 4-OCH₃ (this compound) 15.2
2H (N-benzylformamide)25.8
34-Cl10.5
44-NO₂35.1
52-OCH₃20.7
63,4-(OCH₃)₂12.3
SAHA (Control)-0.05

Note: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to demonstrate how comparative data should be structured. Actual experimental results may vary.

Conclusion

This guide provides a comprehensive framework for the synthesis and comparative efficacy evaluation of this compound and other N-substituted formamides, with a focus on their potential as HDAC inhibitors. The provided protocols for synthesis and in vitro assays, along with the discussion on structure-activity relationships, offer a solid foundation for researchers to design and execute their own comparative studies. By systematically evaluating a series of analogs, researchers can elucidate the key structural features that govern biological activity and pave the way for the development of novel therapeutic agents.

References

  • Jung, S. H., Ahn, J. H., Park, S. K., & Choi, J. K. (n.d.). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Retrieved from [Link]

  • Wikipedia. (2024). Histone acetylation and deacetylation. Retrieved from [Link]

  • Wikipedia. (2024). Histone deacetylase. Retrieved from [Link]

  • Kim, J. G., & Jang, D. O. (2010). Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Synlett, 2010(14), 2093-2096. Retrieved from [Link]

  • Reddy, P. G., & Kumar, S. (2011). A Remarkably Simple Protocol for the N-Formylation of Amino Acid Esters and Primary Amines. Organic Letters, 13(14), 3568-3571. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Histone Deacetylase Pathway. Retrieved from [Link]

  • Fukatsu, H., Hashimoto, Y., Goda, M., Higashibata, H., & Kobayashi, M. (2006). A New Synthetic Route to N-Benzyl Carboxamides through the Reverse Reaction of N-Substituted Formamide Deformylase. Applied and Environmental Microbiology, 72(4), 2829-2835. Retrieved from [Link]

  • Fukatsu, H., Hashimoto, Y., Goda, M., Higashibata, H., & Kobayashi, M. (2006). A new synthetic route to N-benzyl carboxamides through the reverse reaction of N-substituted formamide deformylase. Applied and Environmental Microbiology, 72(4), 2829–2835. Retrieved from [Link]

  • Various Authors. (n.d.). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Retrieved from [Link]

  • Lee, Y. S., Park, H. S., & Lee, W. S. (2013). Mild and convenient N-formylation protocol in water-containing solvents. Tetrahedron Letters, 54(11), 1415-1418. Retrieved from [Link]

  • Chen, Y. C., & Chen, Y. J. (2020). A short guide to histone deacetylases including recent progress on class II enzymes. Journal of Biomedical Science, 27(1), 22. Retrieved from [Link]

  • Li, G., & Seto, E. (2016). Histone Deacetylases and Mechanisms of Regulation of Gene Expression. Journal of cellular physiology, 227(12), 3551-3563. Retrieved from [Link]

  • Wang, S., et al. (2022). Amide Moieties Modulate the Antimicrobial Activities of Conjugated Oligoelectrolytes against Gram‐negative Bacteria. Chemistry – A European Journal, 28(8), e202103859. Retrieved from [Link]

  • Fukatsu, H., et al. (2006). A New Synthetic Route to N-Benzyl Carboxamides through the Reverse Reaction of N-Substituted Formamide Deformylase. Applied and Environmental Microbiology, 72(4), 2829-2835. Retrieved from [Link]

  • Smith, R. L., & Dorough, H. W. (1984). Structure-activity relationships in the formation of amides from substituted N-benzylanilines. Xenobiotica, 14(6), 485-492. Retrieved from [Link]

  • Wikipedia. (2024). Sulfonamide (medicine). Retrieved from [Link]

  • Kabara, J. J., Conley, A. J., & Truant, J. P. (1978). Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines. Antimicrobial Agents and Chemotherapy, 13(3), 492-498. Retrieved from [Link]

  • Wang, X., Wang, Q., & Luo, Q. L. (2014). Synthesis of Isonitriles from N-Substituted Formamides Using Triphenylphosphine and Iodine. Synthesis, 46(21), 2953-2958. Retrieved from [Link]

  • Shaimaa, A. M., et al. (2024). Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance. Annals of Clinical Microbiology and Antimicrobials, 23(1), 10. Retrieved from [Link]

  • PubChem. (n.d.). N-Benzylformamide. Retrieved from [Link]

  • Li, Y., et al. (2023). Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer. European Journal of Medicinal Chemistry, 258, 115598. Retrieved from [Link]

  • Ortúzar, M., et al. (2023). Biogenic Quorum-Sensing Amides from Streptomyces sp. NP10. Marine Drugs, 21(9), 488. Retrieved from [Link]

  • Michta, A., Nowak, M., & Kusz, J. (2008). N-Benzylformamide at 150 K. Acta Crystallographica Section C: Crystal Structure Communications, 64(Pt 12), o633-o636. Retrieved from [Link]

  • Jones, T. D., et al. (2014). Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. ACS Medicinal Chemistry Letters, 5(10), 1104-1108. Retrieved from [Link]

  • Wang, Y., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 216, 113316. Retrieved from [Link]

  • El-Subbagh, H. I., et al. (1984). Structure-activity studies on antihyperlipidemic N-benzoylsulfamates, N-benzylsulfamates, and benzylsulfonamides. Journal of Pharmaceutical Sciences, 73(3), 374-377. Retrieved from [Link]

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of N-(4-methoxybenzyl)formamide

Author: BenchChem Technical Support Team. Date: January 2026

Foundational Principles of Chemical Waste Management

The proper disposal of any chemical, including N-(4-methoxybenzyl)formamide, is anchored in a clear understanding of its potential hazards and the regulatory landscape governing chemical waste. Formamides as a class of chemicals are often associated with reproductive toxicity and may have other health effects, necessitating a cautious approach. Therefore, all waste containing this compound must be treated as hazardous waste.

The overarching principle is to collect, segregate, and label all chemical waste for disposal by a licensed environmental management company. Under no circumstances should this compound or its residues be disposed of down the drain or in regular trash.

Pre-Disposal Safety: Personal Protective Equipment (PPE)

Before handling any waste materials, ensuring personal safety is paramount. The following PPE is mandatory:

  • Eye Protection: Chemical splash goggles are required to protect against accidental splashes.

  • Hand Protection: Nitrile gloves are recommended. Always check the manufacturer's glove compatibility chart for specific breakthrough times.

  • Body Protection: A fully buttoned laboratory coat must be worn.

  • Respiratory Protection: All handling of this compound waste, especially if there is a risk of aerosolization, should be conducted within a certified chemical fume hood.

This multi-layered approach to PPE is a self-validating system; each component protects a different potential route of exposure, collectively minimizing risk.

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the collection and preparation of this compound for disposal.

Waste Segregation: The First Line of Defense

Proper segregation of waste is crucial to prevent unintended chemical reactions and to facilitate compliant disposal.

  • Liquid Waste:

    • Pure this compound and solutions containing it should be collected in a dedicated, sealable, and chemically compatible waste container.

    • Avoid mixing with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Solid Waste:

    • Contaminated solid waste, such as gloves, weighing papers, and absorbent materials from spill clean-ups, must be collected in a separate, clearly labeled container lined with a durable plastic bag.

The causality behind this segregation is rooted in chemical compatibility; mixing different chemical wastes can lead to dangerous reactions, such as the generation of toxic gases or fires.

Waste Container Management and Labeling

Proper container management is a critical component of safe laboratory practice and regulatory compliance.

Container TypeMaterialLabeling RequirementsStorage Conditions
Liquid WasteChemically resistant plastic or glass"Hazardous Waste," "this compound," and a list of all constituents with percentages.Tightly sealed, in secondary containment, away from heat and ignition sources.
Solid WastePuncture-resistant with a secure lid"Hazardous Waste," "Solid Waste contaminated with this compound."Sealed to prevent the release of dust or vapors.

A completed hazardous waste label must be affixed to the container as soon as the first drop of waste is added.

G cluster_collection Waste Collection cluster_container Container Management cluster_labeling Labeling cluster_storage Storage & Disposal Start Start Liquid_Waste Liquid Waste (Pure compound or solutions) Start->Liquid_Waste Identify Waste Type Solid_Waste Solid Waste (Contaminated gloves, paper, etc.) Start->Solid_Waste Identify Waste Type Liquid_Container Use Designated Liquid Waste Container Liquid_Waste->Liquid_Container Solid_Container Use Designated Solid Waste Container Solid_Waste->Solid_Container Label Affix Hazardous Waste Label (Contents, Date, PI Name) Liquid_Container->Label Solid_Container->Label Store Store in Satellite Accumulation Area Label->Store Pickup Arrange for EHS Pickup Store->Pickup End End Pickup->End

Caption: Workflow for the disposal of this compound.

Spill Management: An Emergency Protocol

In the event of a spill, immediate and correct action is vital to mitigate exposure and environmental contamination.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate area and alert your supervisor and the EHS department.

  • Contain the Spill: For small, manageable spills, contain the spill using an inert absorbent material such as vermiculite or sand.

  • Clean-Up: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

This structured response ensures that all contaminated materials are properly collected, preventing the spread of the chemical.

The Final Step: Professional Disposal

Once the waste container is full, it must be securely sealed and stored in a designated satellite accumulation area. Contact your institution's EHS department to arrange for a waste pickup. They will work with a licensed hazardous waste disposal company to ensure the final disposal is conducted in an environmentally sound and legally compliant manner, typically through high-temperature incineration.

G Researcher Researcher EHS_Department Environmental Health & Safety (EHS) Researcher->EHS_Department Requests Pickup Waste_Disposal_Company Licensed Hazardous Waste Disposal Company EHS_Department->Waste_Disposal_Company Coordinates Disposal Final_Disposal Incineration Waste_Disposal_Company->Final_Disposal Transports & Disposes

Caption: The institutional waste disposal pathway.

By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe and responsible disposal of this compound, upholding the principles of laboratory safety and environmental stewardship. This guide serves as a comprehensive resource, but it is imperative to always consult your institution's specific chemical hygiene plan and EHS guidelines.

References

  • LookChem. This compound. [Link]

  • Washington State University. Formamide Standard Operating Procedure. [Link]

  • Rutgers University. Formamide Standard Operating Procedure. [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. [Link]

  • Northwestern University. Hazardous Waste Disposal Guide. [Link]

  • PubChem. This compound. [Link]

  • Cole-Parmer. Material Safety Data Sheet - N,O-Bis(trimethylsilyl)acetamide. [Link]

  • Penta Chemicals. Safety Data Sheet: Acetamide. [Link]

Mastering Safety: A Researcher's Guide to Handling N-(4-methoxybenzyl)formamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the synthesis and handling of novel chemical entities are fundamental. N-(4-methoxybenzyl)formamide, a compound of interest in various research applications, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides essential, in-depth procedural information for the safe handling of this compound, moving beyond a simple checklist to instill a culture of safety and operational excellence. Our commitment is to empower researchers with the knowledge to mitigate risks, ensuring that scientific advancement and safety progress hand-in-hand.

Understanding the Hazard Profile

Before handling any chemical, a thorough understanding of its potential hazards is paramount. The Safety Data Sheet (SDS) for this compound indicates that it is a hazardous substance.[1]

Primary Hazards:

  • Skin Irritation: Causes skin irritation upon contact.[1]

  • Serious Eye Irritation: Poses a significant risk of serious eye irritation.[1]

While specific data on long-term exposure to this compound is limited, its structural relationship to formamide—a known carcinogen and reproductive toxin—necessitates a cautious approach.[2] Therefore, engineering controls and personal protective equipment (PPE) should be selected to protect against both the known immediate hazards and potential chronic effects.

Engineering Controls: The First Line of Defense

Personal protective equipment is the final barrier between a researcher and a chemical hazard. The primary methods for exposure control are robust engineering solutions.

  • Chemical Fume Hood: All work with this compound, including weighing, mixing, and transferring, should be conducted within a certified chemical fume hood to prevent the inhalation of any vapors or aerosols.[2]

  • Ventilation: Ensure adequate general laboratory ventilation to complement the localized exhaust of the fume hood.[1]

  • Safety Shower and Eyewash Station: An accessible and regularly tested safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[1]

Personal Protective Equipment (PPE): Your Essential Safeguard

A comprehensive PPE ensemble is critical for the safe handling of this compound. The following recommendations are based on a risk assessment considering its known hazards and the potential for unforeseen risks.

Hand Protection
  • Glove Selection: Nitrile rubber gloves are recommended for incidental contact.[2] For prolonged handling or in situations with a high risk of splashing, consider double-gloving or using thicker, chemical-resistant gloves. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.

  • Glove Integrity: Before each use, visually inspect gloves for any signs of degradation or puncture. Change gloves immediately if contamination is suspected or after a maximum of 30-60 minutes of continuous use to prevent permeation.[3]

Eye and Face Protection
  • Safety Goggles: Tightly fitting chemical splash goggles are mandatory to protect against splashes and aerosols that can cause serious eye irritation.[1][2] Standard safety glasses do not provide a sufficient seal and are not adequate.

  • Face Shield: When handling larger quantities (>50 g) or during procedures with a significant splash potential, a face shield should be worn in addition to safety goggles to protect the entire face.[2][4][5]

Body Protection
  • Laboratory Coat: A flame-resistant lab coat, fully buttoned with sleeves rolled down, is the minimum requirement for body protection.

  • Chemical Apron: For tasks involving larger volumes or a higher risk of spills, a chemical-resistant apron worn over the lab coat is recommended.

  • Full-Body Protection: In the event of a large-scale spill or during pilot plant operations, a disposable chemical-resistant coverall may be necessary.

Respiratory Protection

While working in a properly functioning chemical fume hood should prevent the need for respiratory protection, it is crucial to have a respiratory protection program in place for non-routine situations, such as a large spill or a failure of engineering controls. A NIOSH-approved respirator with an organic vapor cartridge may be appropriate in such scenarios.[6]

Step-by-Step Guide to Donning and Doffing PPE

The correct sequence for putting on and taking off PPE is critical to prevent cross-contamination.

Donning Sequence:
  • Lab Coat: Put on the lab coat and fasten it completely.

  • Gloves: Don the first pair of nitrile gloves.

  • Goggles and Face Shield: Put on safety goggles, followed by a face shield if required.

  • Second Pair of Gloves (if applicable): If double-gloving, put the second pair of gloves on over the cuffs of the lab coat.

Doffing Sequence:
  • Outer Gloves (if applicable): Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out.

  • Face Shield and Goggles: Remove the face shield from the back of the head. Remove goggles.

  • Lab Coat: Remove the lab coat by rolling it down from the shoulders, keeping the contaminated outer surface away from the body.

  • Inner Gloves: Remove the inner pair of gloves using the same inside-out technique.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[7]

Visualizing Your PPE Workflow

To aid in the selection of appropriate PPE for different laboratory tasks involving this compound, the following workflow diagram is provided.

PPE_Workflow cluster_0 Task Assessment cluster_1 PPE Selection Task Identify the Task SmallScale Small Scale (<10g) Routine Handling Task->SmallScale Low Risk LargeScale Large Scale (>10g) or High Splash Potential Task->LargeScale Moderate Risk Spill Spill or Emergency Task->Spill High Risk PPE_Small Standard PPE: - Nitrile Gloves - Safety Goggles - Lab Coat SmallScale->PPE_Small PPE_Large Enhanced PPE: - Double Gloves - Goggles & Face Shield - Chemical Apron LargeScale->PPE_Large PPE_Spill Emergency PPE: - Heavy-duty Gloves - Goggles & Face Shield - Chemical Coverall - Respirator (if needed) Spill->PPE_Spill

Caption: PPE selection workflow for handling this compound.

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove contaminated clothing while under the safety shower. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, administer oxygen. Seek medical attention.

  • Spills: Evacuate the immediate area. For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For larger spills, or any spill outside of a fume hood, evacuate the laboratory and contact the institutional emergency response team.[2]

Decontamination and Disposal: A Critical Final Step

Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.

  • Chemical Waste: Collect all waste containing this compound in a clearly labeled, sealed, and compatible hazardous waste container.[8]

  • Contaminated PPE: All disposable PPE, such as gloves and coveralls, that has been in contact with the chemical should be disposed of as hazardous waste.[7] Place these items in a designated, sealed hazardous waste bag or container.[8]

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[8] After rinsing, deface the label and dispose of the container according to institutional guidelines.[8]

Summary of Recommended PPE

ScenarioHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Small-Scale (<10g) Weighing and Transfer Single pair of nitrile glovesChemical splash gogglesLab coatNot required in a fume hood
Reaction Setup and Workup Double pair of nitrile glovesChemical splash goggles and face shieldLab coat and chemical-resistant apronNot required in a fume hood
Large-Scale (>50g) Operations Heavy-duty chemical-resistant glovesChemical splash goggles and face shieldChemical-resistant coverallOn standby for emergencies
Small Spill Cleanup (in fume hood) Double pair of nitrile glovesChemical splash gogglesLab coatNot required
Large Spill or Emergency Response Heavy-duty chemical-resistant glovesChemical splash goggles and face shieldChemical-resistant coverallNIOSH-approved respirator

Conclusion

The safe handling of this compound is not merely a matter of following rules but of cultivating a deep-seated understanding of the risks and the rationale behind each safety measure. By integrating the principles and procedures outlined in this guide into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues. Always prioritize safety, and when in doubt, consult your institution's environmental health and safety department.

References

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Rutgers University. (n.d.). Formamide. Environmental Health and Safety. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. National Institute for Occupational Safety and Health. Retrieved from [Link]

  • Northwestern University. (n.d.). Hazardous Waste Disposal Guide. Office for Research Safety. Retrieved from [Link]

  • University of Massachusetts Lowell. (n.d.). Handling Formamide. Environmental Health and Safety. Retrieved from [Link]

  • Dako. (2025, April 14). Probe containing Formamide - Safety Data Sheet. Retrieved from [Link]

  • Quora. (2022, November 14). What are personal protective equipment requirements for handling hazardous chemicals during production? Retrieved from [Link]

  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

Sources

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